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  • Product: Benzyl 2,2-dimethyl-3-oxopropanoate
  • CAS: 97518-80-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Benzyl 2,2-dimethyl-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals Introduction Benzyl 2,2-dimethyl-3-oxopropanoate, with the CAS number 97518-80-4, is a multifaceted organic compound that serves as a valuable intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2,2-dimethyl-3-oxopropanoate, with the CAS number 97518-80-4, is a multifaceted organic compound that serves as a valuable intermediate in synthetic chemistry. As a β-keto ester, it possesses key structural features that make it a versatile building block, particularly in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

Benzyl 2,2-dimethyl-3-oxopropanoate is a β-keto ester characterized by a benzyl ester functional group and a ketone. A notable feature of this molecule is the presence of two methyl groups on the α-carbon, which significantly influences its reactivity.

Table 1: Physicochemical Properties of Benzyl 2,2-dimethyl-3-oxopropanoate

PropertyValueSource
CAS Number 97518-80-4N/A
Molecular Formula C₁₂H₁₄O₃N/A
Molecular Weight 206.24 g/mol N/A
Appearance Expected to be a colorless to pale yellow liquidGeneral knowledge of similar compounds
Boiling Point Not publicly availableN/A
Density Not publicly availableN/A
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and sparingly soluble in water.General knowledge of similar compounds
Stability Stable under recommended storage conditions.[1]Combi-Blocks, Inc. Safety Data Sheet[1]
Storage Keep container tightly closed in a dry and well-ventilated place.[1]Combi-Blocks, Inc. Safety Data Sheet[1]

Synthesis of Benzyl 2,2-dimethyl-3-oxopropanoate

While specific, detailed protocols for the synthesis of Benzyl 2,2-dimethyl-3-oxopropanoate are not widely published, a plausible and efficient method involves the use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). This approach is a well-established strategy for the preparation of β-keto esters.

The synthesis can be envisioned as a two-step process:

  • Acylation of Meldrum's acid: Meldrum's acid is first acylated with an appropriate derivative of 2,2-dimethylpropanoic acid.

  • Alcoholysis: The resulting acyl-Meldrum's acid derivative is then reacted with benzyl alcohol to yield the desired product.

Below is a representative, detailed experimental protocol based on established methodologies for the synthesis of β-keto esters from Meldrum's acid.

Representative Experimental Protocol: Synthesis via Meldrum's Acid

Step 1: Acylation of Meldrum's Acid

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (2.2 eq) to the solution.

  • Slowly add a solution of 2,2-dimethylpropanoyl chloride (1.0 eq) in anhydrous DCM to the reaction mixture via the dropping funnel over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x ).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acyl-Meldrum's acid derivative.

Step 2: Benzyl Alcoholysis

  • Dissolve the crude acyl-Meldrum's acid derivative from Step 1 in toluene.

  • Add benzyl alcohol (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) for 4-6 hours. The reaction can be monitored by TLC for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure Benzyl 2,2-dimethyl-3-oxopropanoate.

Reactivity and Mechanistic Considerations

The reactivity of Benzyl 2,2-dimethyl-3-oxopropanoate is largely dictated by its β-keto ester functionality and the absence of α-hydrogens.

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, Benzyl 2,2-dimethyl-3-oxopropanoate can exist in equilibrium with its enol tautomer. The equilibrium position is influenced by the solvent and temperature. The enol form is stabilized by intramolecular hydrogen bonding.

tautomerism cluster_keto cluster_enol keto Keto form enol Enol form keto->enol Equilibrium enol->keto struct1 O || C - C(CH₃)₂ - C - O - CH₂ - Ph      ||      O struct2 OH | C = C(CH₃)₂ - C - O - CH₂ - Ph      ||      O

Figure 1: Keto-enol tautomerism of Benzyl 2,2-dimethyl-3-oxopropanoate.

Reactivity at the Carbonyl Groups

The two carbonyl groups (ketone and ester) are the primary sites for nucleophilic attack. The relative reactivity of these groups can be influenced by steric and electronic factors. The ketone carbonyl is generally more electrophilic than the ester carbonyl.

Absence of α-Hydrogens

A key feature of Benzyl 2,2-dimethyl-3-oxopropanoate is the lack of acidic protons on the α-carbon. This prevents it from forming an enolate at this position, and therefore, it cannot act as a nucleophile in typical base-catalyzed condensation reactions such as the Aldol or Claisen condensations. This property makes it a useful building block when selective reactions at other positions are desired.

Applications in Drug Development

β-Keto esters are widely recognized as versatile intermediates in the synthesis of a vast array of biologically active molecules and pharmaceutical agents. Their ability to participate in a variety of chemical transformations makes them valuable synthons for the construction of complex molecular architectures.

While specific examples of the direct use of Benzyl 2,2-dimethyl-3-oxopropanoate in publicly disclosed drug development campaigns are scarce, its structural motifs are relevant to medicinal chemistry. As an α,α-disubstituted β-keto ester, it can be used to introduce a gem-dimethyl group adjacent to a carbonyl, a common feature in various bioactive compounds that can enhance metabolic stability and modulate conformational properties.

The general utility of β-keto esters in medicinal chemistry includes their use in the synthesis of:

  • Heterocyclic compounds: β-Keto esters are key precursors for the synthesis of various heterocycles such as pyrimidines, pyridines, and pyrazoles, which are privileged scaffolds in drug discovery.

  • Carbocyclic systems: They can be employed in annulation reactions to construct carbocyclic rings.

  • Asymmetric synthesis: Chiral β-keto esters are valuable starting materials for the enantioselective synthesis of complex molecules.

The benzyl ester group in Benzyl 2,2-dimethyl-3-oxopropanoate can also serve as a protecting group for the carboxylic acid functionality, which can be readily removed by hydrogenolysis under mild conditions.

Spectroscopic Characterization

  • ¹H NMR: The spectrum would be expected to show a singlet for the six protons of the two methyl groups, a singlet for the two benzylic protons, and a multiplet for the five aromatic protons of the phenyl group. The aldehydic proton would appear as a singlet at a characteristic downfield shift.

  • ¹³C NMR: The spectrum would display signals for the carbonyl carbons of the ketone and ester, the quaternary α-carbon, the methyl carbons, the benzylic carbon, and the aromatic carbons.

  • IR Spectroscopy: Characteristic absorption bands would be observed for the C=O stretching of the ketone and the ester, as well as C-O stretching and aromatic C-H stretching.

  • Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak, along with fragmentation patterns corresponding to the loss of the benzyl group, the benzyloxycarbonyl group, and other characteristic fragments.

Safety and Handling

Benzyl 2,2-dimethyl-3-oxopropanoate should be handled in a well-ventilated area by trained personnel. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Table 2: Hazard and Precautionary Statements

CategoryStatementSource
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.N/A
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.N/A

Note: The hazard and precautionary statements are based on the globally harmonized system (GHS) and may vary by jurisdiction. Always consult the specific Safety Data Sheet (SDS) provided by the supplier.[1]

Conclusion

Benzyl 2,2-dimethyl-3-oxopropanoate is a valuable synthetic intermediate with significant potential in organic synthesis, particularly in the fields of pharmaceutical and medicinal chemistry. Its unique structural feature of being an α,α-disubstituted β-keto ester imparts a distinct reactivity profile that can be strategically exploited in the design and synthesis of complex target molecules. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a resource for researchers and professionals in drug development.

References

  • Combi-Blocks, Inc. (2023).
  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of. beta.-keto esters. The Journal of Organic Chemistry, 43(10), 2087–2088.
  • Košak, U., Kovač, A., & Gobec, S. (2012). One-Pot Synthesis of β-Keto Esters and Preparation of 3-Ketopalmitoyl-CoA. Synlett, 23(11), 1609-1612.

Sources

Exploratory

An In-Depth Technical Guide to Benzyl 2,2-dimethyl-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals Introduction Benzyl 2,2-dimethyl-3-oxopropanoate, with the CAS number 97518-80-4, is a multifaceted organic compound that serves as a valuable intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2,2-dimethyl-3-oxopropanoate, with the CAS number 97518-80-4, is a multifaceted organic compound that serves as a valuable intermediate in synthetic chemistry. As a β-keto ester, it possesses key structural features that make it a versatile building block, particularly in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

Benzyl 2,2-dimethyl-3-oxopropanoate is a β-keto ester characterized by a benzyl ester functional group and a ketone. A notable feature of this molecule is the presence of two methyl groups on the α-carbon, which significantly influences its reactivity.

Table 1: Physicochemical Properties of Benzyl 2,2-dimethyl-3-oxopropanoate

PropertyValueSource
CAS Number 97518-80-4N/A
Molecular Formula C₁₂H₁₄O₃N/A
Molecular Weight 206.24 g/mol N/A
Appearance Expected to be a colorless to pale yellow liquidGeneral knowledge of similar compounds
Boiling Point Not publicly availableN/A
Density Not publicly availableN/A
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and sparingly soluble in water.General knowledge of similar compounds
Stability Stable under recommended storage conditions.[1]Combi-Blocks, Inc. Safety Data Sheet[1]
Storage Keep container tightly closed in a dry and well-ventilated place.[1]Combi-Blocks, Inc. Safety Data Sheet[1]

Synthesis of Benzyl 2,2-dimethyl-3-oxopropanoate

While specific, detailed protocols for the synthesis of Benzyl 2,2-dimethyl-3-oxopropanoate are not widely published, a plausible and efficient method involves the use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). This approach is a well-established strategy for the preparation of β-keto esters.

The synthesis can be envisioned as a two-step process:

  • Acylation of Meldrum's acid: Meldrum's acid is first acylated with an appropriate derivative of 2,2-dimethylpropanoic acid.

  • Alcoholysis: The resulting acyl-Meldrum's acid derivative is then reacted with benzyl alcohol to yield the desired product.

Below is a representative, detailed experimental protocol based on established methodologies for the synthesis of β-keto esters from Meldrum's acid.

Representative Experimental Protocol: Synthesis via Meldrum's Acid

Step 1: Acylation of Meldrum's Acid

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (2.2 eq) to the solution.

  • Slowly add a solution of 2,2-dimethylpropanoyl chloride (1.0 eq) in anhydrous DCM to the reaction mixture via the dropping funnel over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x ).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acyl-Meldrum's acid derivative.

Step 2: Benzyl Alcoholysis

  • Dissolve the crude acyl-Meldrum's acid derivative from Step 1 in toluene.

  • Add benzyl alcohol (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) for 4-6 hours. The reaction can be monitored by TLC for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure Benzyl 2,2-dimethyl-3-oxopropanoate.

Reactivity and Mechanistic Considerations

The reactivity of Benzyl 2,2-dimethyl-3-oxopropanoate is largely dictated by its β-keto ester functionality and the absence of α-hydrogens.

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, Benzyl 2,2-dimethyl-3-oxopropanoate can exist in equilibrium with its enol tautomer. The equilibrium position is influenced by the solvent and temperature. The enol form is stabilized by intramolecular hydrogen bonding.

tautomerism cluster_keto cluster_enol keto Keto form enol Enol form keto->enol Equilibrium enol->keto struct1 O || C - C(CH₃)₂ - C - O - CH₂ - Ph      ||      O struct2 OH | C = C(CH₃)₂ - C - O - CH₂ - Ph      ||      O

Figure 1: Keto-enol tautomerism of Benzyl 2,2-dimethyl-3-oxopropanoate.

Reactivity at the Carbonyl Groups

The two carbonyl groups (ketone and ester) are the primary sites for nucleophilic attack. The relative reactivity of these groups can be influenced by steric and electronic factors. The ketone carbonyl is generally more electrophilic than the ester carbonyl.

Absence of α-Hydrogens

A key feature of Benzyl 2,2-dimethyl-3-oxopropanoate is the lack of acidic protons on the α-carbon. This prevents it from forming an enolate at this position, and therefore, it cannot act as a nucleophile in typical base-catalyzed condensation reactions such as the Aldol or Claisen condensations. This property makes it a useful building block when selective reactions at other positions are desired.

Applications in Drug Development

β-Keto esters are widely recognized as versatile intermediates in the synthesis of a vast array of biologically active molecules and pharmaceutical agents. Their ability to participate in a variety of chemical transformations makes them valuable synthons for the construction of complex molecular architectures.

While specific examples of the direct use of Benzyl 2,2-dimethyl-3-oxopropanoate in publicly disclosed drug development campaigns are scarce, its structural motifs are relevant to medicinal chemistry. As an α,α-disubstituted β-keto ester, it can be used to introduce a gem-dimethyl group adjacent to a carbonyl, a common feature in various bioactive compounds that can enhance metabolic stability and modulate conformational properties.

The general utility of β-keto esters in medicinal chemistry includes their use in the synthesis of:

  • Heterocyclic compounds: β-Keto esters are key precursors for the synthesis of various heterocycles such as pyrimidines, pyridines, and pyrazoles, which are privileged scaffolds in drug discovery.

  • Carbocyclic systems: They can be employed in annulation reactions to construct carbocyclic rings.

  • Asymmetric synthesis: Chiral β-keto esters are valuable starting materials for the enantioselective synthesis of complex molecules.

The benzyl ester group in Benzyl 2,2-dimethyl-3-oxopropanoate can also serve as a protecting group for the carboxylic acid functionality, which can be readily removed by hydrogenolysis under mild conditions.

Spectroscopic Characterization

  • ¹H NMR: The spectrum would be expected to show a singlet for the six protons of the two methyl groups, a singlet for the two benzylic protons, and a multiplet for the five aromatic protons of the phenyl group. The aldehydic proton would appear as a singlet at a characteristic downfield shift.

  • ¹³C NMR: The spectrum would display signals for the carbonyl carbons of the ketone and ester, the quaternary α-carbon, the methyl carbons, the benzylic carbon, and the aromatic carbons.

  • IR Spectroscopy: Characteristic absorption bands would be observed for the C=O stretching of the ketone and the ester, as well as C-O stretching and aromatic C-H stretching.

  • Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak, along with fragmentation patterns corresponding to the loss of the benzyl group, the benzyloxycarbonyl group, and other characteristic fragments.

Safety and Handling

Benzyl 2,2-dimethyl-3-oxopropanoate should be handled in a well-ventilated area by trained personnel. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Table 2: Hazard and Precautionary Statements

CategoryStatementSource
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.N/A
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.N/A

Note: The hazard and precautionary statements are based on the globally harmonized system (GHS) and may vary by jurisdiction. Always consult the specific Safety Data Sheet (SDS) provided by the supplier.[1]

Conclusion

Benzyl 2,2-dimethyl-3-oxopropanoate is a valuable synthetic intermediate with significant potential in organic synthesis, particularly in the fields of pharmaceutical and medicinal chemistry. Its unique structural feature of being an α,α-disubstituted β-keto ester imparts a distinct reactivity profile that can be strategically exploited in the design and synthesis of complex target molecules. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a resource for researchers and professionals in drug development.

References

  • Combi-Blocks, Inc. (2023).
  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of. beta.-keto esters. The Journal of Organic Chemistry, 43(10), 2087–2088.
  • Košak, U., Kovač, A., & Gobec, S. (2012). One-Pot Synthesis of β-Keto Esters and Preparation of 3-Ketopalmitoyl-CoA. Synlett, 23(11), 1609-1612.

Sources

Foundational

Benzyl 2,2-dimethyl-3-oxopropanoate spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of Benzyl 2,2-dimethyl-3-oxopropanoate Introduction Benzyl 2,2-dimethyl-3-oxopropanoate is a beta-keto ester characterized by a benzyl protecting group. Its molecular...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectral Analysis of Benzyl 2,2-dimethyl-3-oxopropanoate

Introduction

Benzyl 2,2-dimethyl-3-oxopropanoate is a beta-keto ester characterized by a benzyl protecting group. Its molecular structure presents a unique combination of an aromatic ring, an ester, and a ketone, making it a valuable intermediate in organic synthesis. The unequivocal identification and characterization of this molecule are paramount for its application in research and drug development. This guide provides a comprehensive analysis of the spectral data for benzyl 2,2-dimethyl-3-oxopropanoate, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is presented from the perspective of a senior application scientist, focusing on the causality behind the spectral features and the logic of structural elucidation.

The molecular structure of benzyl 2,2-dimethyl-3-oxopropanoate is confirmed through the combined application of these analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for the compound's identification.

Caption: Molecular Structure of Benzyl 2,2-dimethyl-3-oxopropanoate.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by providing information about the number of different types of protons and their relative positions.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of benzyl 2,2-dimethyl-3-oxopropanoate in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.[1] Typical acquisition parameters include a 30-degree pulse width, a relaxation delay of 1 second, and 16 scans.[1]

Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.7Singlet1HAldehydic proton (-CHO)
~7.3-7.4Multiplet5HAromatic protons (C₆H₅)
~5.2Singlet2HBenzylic protons (-OCH₂Ph)
~1.4Singlet6HMethyl protons (-C(CH₃)₂)
In-depth Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of benzyl 2,2-dimethyl-3-oxopropanoate provides clear evidence for its structure.

  • Aldehydic Proton: A singlet appearing at approximately 9.7 ppm is characteristic of an aldehydic proton. Its downfield shift is due to the deshielding effect of the adjacent carbonyl group.

  • Aromatic Protons: A multiplet in the range of 7.3-7.4 ppm, integrating to 5 protons, is indicative of a monosubstituted benzene ring of the benzyl group.

  • Benzylic Protons: A singlet at around 5.2 ppm, integrating to 2 protons, is assigned to the methylene protons of the benzyl group (-OCH₂Ph). The singlet nature of this peak indicates no adjacent protons.

  • Methyl Protons: A singlet at approximately 1.4 ppm, integrating to 6 protons, corresponds to the two equivalent methyl groups attached to the quaternary carbon. The upfield chemical shift is consistent with aliphatic protons.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically used for ¹³C NMR compared to ¹H NMR.

  • Data Acquisition: The spectrum is acquired on a 100 MHz or higher spectrometer using proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom.[1][2]

Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~200Aldehydic Carbonyl (CHO)
~168Ester Carbonyl (C=O)
~135Aromatic C (quaternary, C-CH₂)
~128.5Aromatic CH (ortho, meta)
~128.0Aromatic CH (para)
~67Benzylic Carbon (-OCH₂Ph)
~55Quaternary Carbon (-C(CH₃)₂)
~22Methyl Carbons (-C(CH₃)₂)
In-depth Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum further corroborates the structure of benzyl 2,2-dimethyl-3-oxopropanoate.

  • Carbonyl Carbons: Two distinct signals in the downfield region are expected for the two carbonyl groups. The aldehydic carbonyl carbon is anticipated around 200 ppm, while the ester carbonyl carbon should appear around 168 ppm.

  • Aromatic Carbons: Four signals are predicted for the benzyl group's aromatic carbons. The quaternary carbon attached to the methylene group is expected at approximately 135 ppm, with the other three signals for the CH carbons appearing around 128 ppm.

  • Aliphatic Carbons: The benzylic carbon (-OCH₂Ph) is expected around 67 ppm. The quaternary carbon bearing the two methyl groups should appear around 55 ppm, and the two equivalent methyl carbons are predicted to resonate at approximately 22 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The IR spectrum can be obtained from a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

  • Data Acquisition: The spectrum is recorded using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3030MediumAromatic C-H stretch
~2950, 2850MediumAliphatic C-H stretch
~2820, 2720WeakAldehyde C-H stretch (Fermi doublet)
~1740StrongEster C=O stretch
~1725StrongAldehyde C=O stretch
~1600, 1495, 1450Medium-WeakAromatic C=C stretches
~1200-1000StrongC-O stretch
In-depth Interpretation of the IR Spectrum

The IR spectrum provides key information about the functional groups present.

  • C-H Stretches: Absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretches, while those just below 3000 cm⁻¹ are due to aliphatic C-H stretches. The presence of two weak bands around 2820 and 2720 cm⁻¹ is a hallmark of an aldehydic C-H stretch.

  • Carbonyl Stretches: Two strong absorption bands are expected in the carbonyl region. The ester carbonyl stretch is typically found around 1740 cm⁻¹, while the aldehyde carbonyl stretch is expected at a slightly lower wavenumber, around 1725 cm⁻¹.

  • Aromatic C=C Stretches: Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.

  • C-O Stretch: A strong band in the 1200-1000 cm⁻¹ region is indicative of the C-O stretching vibration of the ester group.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).[3]

  • Ionization: Electron impact (EI) is a common ionization technique that provides detailed fragmentation patterns.

  • Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

Predicted Mass Spectrum Data

The molecular weight of benzyl 2,2-dimethyl-3-oxopropanoate (C₁₂H₁₄O₃) is 222.24 g/mol .[4]

m/zProposed Fragment
222[M]⁺ (Molecular Ion)
193[M - CHO]⁺
165[M - COOCH₂Ph]⁺
108[C₇H₈O]⁺
91[C₇H₇]⁺ (Tropylium ion)
57[C(CH₃)₂CHO]⁺
In-depth Interpretation of the Mass Spectrum

The fragmentation pattern in the mass spectrum provides valuable structural information.

  • Molecular Ion: The molecular ion peak ([M]⁺) at m/z = 222 would confirm the molecular weight of the compound.

  • Key Fragment Ions:

    • A peak at m/z = 91 is highly characteristic of a benzyl group and corresponds to the stable tropylium ion ([C₇H₇]⁺). This is often the base peak in the mass spectra of benzyl-containing compounds.[5]

    • A peak at m/z = 108 could arise from the benzyloxy fragment ([C₇H₈O]⁺).

    • Loss of the formyl radical (-CHO) would result in a fragment at m/z = 193.

    • Cleavage of the ester group could lead to a fragment at m/z = 57, corresponding to the [C(CH₃)₂CHO]⁺ ion.

Fragmentation_Pathway M [C₁₂H₁₄O₃]⁺˙ m/z = 222 F91 [C₇H₇]⁺ m/z = 91 (Tropylium ion) M->F91 - C₅H₇O₃ F108 [C₇H₈O]⁺ m/z = 108 M->F108 - C₅H₆O₂ F193 [M - CHO]⁺ m/z = 193 M->F193 - CHO F57 [C(CH₃)₂CHO]⁺ m/z = 57 M->F57 - C₇H₇O₂

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Conclusion

The comprehensive analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS spectral data provides a self-consistent and robust characterization of benzyl 2,2-dimethyl-3-oxopropanoate. Each analytical technique offers complementary information that, when combined, unequivocally confirms the molecular structure. This guide serves as a valuable resource for researchers and scientists involved in the synthesis and application of this compound, providing the foundational knowledge for its accurate identification and quality control.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • PubChem. (n.d.). Benzyl 2,2-dimethyl-3-oxopropanoate. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Thiourea catalysed reduction of α-keto substituted acrylate compounds using Hantzsch ester as reducing agent in water. Retrieved from [Link]

  • PubChem. (n.d.). benzyl (2S)-2-amino-2-methyl-3-oxopropanoate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2,2-dimethylpropane. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Benzyl-3-oxopropanoic acid, ethyl ester. Retrieved from [Link]

  • Iraqi Journal of Agricultural Sciences. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-benzyl-3-dimethylaminopropanol. Retrieved from [Link]

  • ResearchGate. (n.d.). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. Retrieved from [Link]

  • PubMed Central. (2022). Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013072933A2 - Process for preparation of 2-acetamido-n-benzyl-3-methoxypropionamide.
  • Beilstein Journal of Organic Chemistry. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dimethyl-propionic acid 3-[3-(4-acetylamino-benzyl)-thioureido]. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 2,2-dimethyl-3-oxopropanoate (C6H10O3). Retrieved from [Link]

  • Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. Retrieved from [Link]

  • Bio-Rad. (2002). Near IR Spectra Collection of Common Organic Compounds (High). Retrieved from [Link]

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Exploratory

Technical Guide: Safety and Handling of Benzyl 2,2-dimethyl-3-oxopropanoate

[1] Executive Summary & Chemical Profile[2][3] Benzyl 2,2-dimethyl-3-oxopropanoate (CAS: 97518-80-4) is a specialized synthetic intermediate characterized by a gem-dimethyl substitution pattern adjacent to a terminal ald...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile[2][3]

Benzyl 2,2-dimethyl-3-oxopropanoate (CAS: 97518-80-4) is a specialized synthetic intermediate characterized by a gem-dimethyl substitution pattern adjacent to a terminal aldehyde and a benzyl ester.[1] This structural motif renders the molecule valuable for constructing polyketide fragments and complex natural products, yet it introduces specific stability challenges—primarily oxidative lability and potential hydrolysis.

This guide adopts a Structure-Activity Relationship (SAR) based safety approach. While specific toxicological datasets for this exact CAS are sparse, its functional groups (reactive aldehyde, lipophilic benzyl ester) dictate strict adherence to "Universal Precaution" standards used for reactive electrophiles.

Chemical Identity Table[1]
PropertyDetail
IUPAC Name Benzyl 2,2-dimethyl-3-oxopropanoate
CAS Number 97518-80-4
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
Key Functional Groups Aldehyde (C3), Gem-dimethyl (C2), Benzyl Ester
Physical State Colorless to pale yellow oil (typically)
Solubility Soluble in DCM, EtOAc, THF; Insoluble in water

Hazard Identification & Toxicology (SAR Analysis)

Critical Note: Comprehensive toxicological data (LD50, LC50) for this specific substance is limited. The following hazard assessment is derived from analogous structures (e.g., Methyl 2,2-dimethyl-3-oxopropanoate) and functional group reactivity.

Predicted GHS Classification

Based on the reactivity of the aldehyde and the lipophilicity of the benzyl group, the following precautionary classifications apply:

  • Skin Irritation (Category 2): Likely due to the lipophilic nature facilitating dermal absorption and the reactive aldehyde group interacting with skin proteins.

  • Eye Irritation (Category 2A): Aldehyde vapors and direct contact are predicted irritants.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): Respiratory irritation is probable if aerosolized or heated.[1]

Reactivity Hazards
  • Oxidative Instability: The C3-aldehyde is prone to oxidation to the corresponding carboxylic acid (Benzyl 2,2-dimethylmalonic acid monoester) upon exposure to air. This alters stoichiometry in sensitive couplings.

  • Hydrolysis: The benzyl ester is susceptible to hydrolysis under strongly acidic or basic conditions, releasing Benzyl alcohol and 2,2-dimethyl-3-oxopropanoic acid (which may spontaneously decarboxylate).[1]

Stability & Degradation Pathways (Visualized)

Understanding the degradation logic is vital for storage. The gem-dimethyl group prevents enolization (a common issue with


-keto esters), making this molecule tautomerically stable, but it remains chemically labile.[1]

DegradationPathways Target Benzyl 2,2-dimethyl- 3-oxopropanoate (Active Reagent) Oxidation Oxidation (Air/O2) Target->Oxidation Slow, Ambient Air Hydrolysis Hydrolysis (H2O/H+) Target->Hydrolysis Moisture AcidProduct Carboxylic Acid Impurity Oxidation->AcidProduct Irreversible Decomp Decarboxylation (Loss of CO2) Hydrolysis->Decomp Spontaneous

Figure 1: Primary degradation pathways. The gem-dimethyl group blocks enolization but does not protect the aldehyde from oxidation or the ester from hydrolysis.

Handling & Storage Protocols

To maintain reagent integrity (>95% purity), strict exclusion of oxygen and moisture is required.

Storage Conditions
  • Temperature: Store at -20°C . The aldehyde functionality degrades faster at room temperature.

  • Atmosphere: Store under Argon (Ar) or Nitrogen (N₂). Argon is preferred due to its higher density, providing a better blanket over the liquid.

  • Container: Amber glass vials with Teflon-lined caps to prevent UV-induced radical degradation and cap corrosion.

Handling Workflow (Step-by-Step)

Objective: Dispense 5.0 mmol for a reaction without introducing oxygen.

  • Equilibration: Remove the vial from the freezer (-20°C) and place it in a desiccator. Allow it to warm to room temperature (approx. 30 mins) before opening.

    • Causality: Opening a cold vial in humid air causes immediate condensation of water inside the vial, accelerating hydrolysis.

  • Inert Purge: Insert a needle connected to an Argon line into the reaction vessel.

  • Transfer:

    • Use a gas-tight syringe for liquid transfer.

    • Avoid pouring. Pouring introduces a large surface area for air oxidation.

  • Resealing: Immediately purge the headspace of the storage vial with Argon for 15-30 seconds before resealing. Parafilm the cap.

Emergency Response Procedures

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[2] Aldehydes can cause delayed pulmonary edema; monitor for 24 hours.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (may enhance absorption).

  • Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids.[3] Remove contact lenses if present.[2][4][3][5]

Spill Management Logic

SpillResponse Start Spill Detected Assess Assess Volume Start->Assess Small < 10 mL Assess->Small Large > 10 mL Assess->Large Absorb Absorb with Vermiculite/Sand Small->Absorb Ventilate Evacuate & Ventilate Large->Ventilate Neutralize Wash area with Dilute Bisulfite Absorb->Neutralize Ventilate->Absorb Waste Dispose as Organic Waste Neutralize->Waste

Figure 2: Decision matrix for spill containment.[1] Bisulfite wash is suggested to neutralize the reactive aldehyde component.

Analytical Validation (Purity Check)

Before using this reagent in critical steps (e.g., Evans Aldol or Horner-Wadsworth-Emmons), validate purity.

  • TLC: 20% EtOAc in Hexanes. Stain with Anisaldehyde or KMnO₄ (Aldehyde is active).

    • Observation: Impure samples will show a "streak" (acid) or a lower Rf spot (benzyl alcohol from hydrolysis).

  • 1H NMR (CDCl₃):

    • Look for the aldehyde proton doublet/singlet around 9.5 - 9.8 ppm .[1]

    • Look for the benzyl methylene singlet around 5.1 - 5.2 ppm .[1]

    • Degradation Check: Disappearance of the aldehyde peak or shifting of the gem-dimethyl signal indicates oxidation.[1]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10856037, Benzyl 3-oxopropanoate (Structural Class Reference). Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Reactivity of Benzyl 2,2-dimethyl-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals Abstract Benzyl 2,2-dimethyl-3-oxopropanoate is a multifaceted β-keto ester of significant interest in synthetic organic chemistry and drug discovery. Its u...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 2,2-dimethyl-3-oxopropanoate is a multifaceted β-keto ester of significant interest in synthetic organic chemistry and drug discovery. Its unique structural features, namely the sterically hindered α-position and the labile benzyl ester group, govern its reactivity and provide a versatile platform for the synthesis of complex molecular architectures. This guide offers a comprehensive exploration of the synthesis, key reactive characteristics, and potential applications of this compound, underpinned by mechanistic insights and established experimental protocols.

Introduction: A Sterically Hindered Yet Versatile Synthetic Building Block

Benzyl 2,2-dimethyl-3-oxopropanoate belongs to the class of β-keto esters, a cornerstone of carbon-carbon bond formation in organic synthesis. The defining feature of this molecule is the presence of gem-dimethyl groups at the α-position, adjacent to the ketone and ester carbonyls. This substitution pattern introduces significant steric hindrance, which profoundly influences its reactivity compared to its unsubstituted or mono-substituted counterparts. The benzyl ester functionality further imparts unique characteristics, particularly its susceptibility to cleavage under specific conditions, offering a strategic advantage in multi-step synthetic sequences. Understanding the interplay between these structural elements is paramount to effectively harnessing the synthetic potential of this compound.

Synthesis of Benzyl 2,2-dimethyl-3-oxopropanoate

The synthesis of Benzyl 2,2-dimethyl-3-oxopropanoate is most effectively achieved through a two-step process, commencing with the preparation of 2,2-dimethyl-3-oxopropanoic acid, followed by its esterification with benzyl alcohol.

Synthesis of 2,2-dimethyl-3-oxopropanoic Acid

The precursor acid can be synthesized from commercially available starting materials. One common approach involves the use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as a key intermediate.

Experimental Protocol: Synthesis of 2,2-dimethyl-3-oxopropanoic Acid

  • Alkylation of Meldrum's Acid: Meldrum's acid is deprotonated with a suitable base (e.g., sodium hydride) in an aprotic solvent like THF. The resulting enolate is then reacted with a methylating agent, such as methyl iodide, in a sequential manner to introduce the two methyl groups at the C5 position.

  • Hydrolysis: The resulting 5,5-dimethyl-2,2-dimethyl-1,3-dioxane-4,6-dione is then subjected to acidic hydrolysis (e.g., with aqueous HCl) to open the dioxinone ring and afford 2,2-dimethylmalonic acid.

  • Mono-decarboxylation: Gentle heating of 2,2-dimethylmalonic acid induces decarboxylation to yield the desired 2,2-dimethyl-3-oxopropanoic acid.

Esterification with Benzyl Alcohol

The final step involves the esterification of 2,2-dimethyl-3-oxopropanoic acid with benzyl alcohol. Given the potential for side reactions, a mild and efficient esterification method is crucial.

Experimental Protocol: Benzyl Esterification

  • Activation of the Carboxylic Acid: 2,2-dimethyl-3-oxopropanoic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane). A coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added at 0 °C.[1]

  • Addition of Benzyl Alcohol: Benzyl alcohol is then added to the reaction mixture.

  • Reaction and Work-up: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The dicyclohexylurea byproduct is removed by filtration, and the filtrate is washed with dilute acid and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

An alternative approach involves the direct esterification catalyzed by a solid-supported acid catalyst, which can simplify the purification process.[2]

Core Reactivity: A Tale of Two Carbonyls and Steric Influence

The reactivity of Benzyl 2,2-dimethyl-3-oxopropanoate is dominated by the interplay of its two carbonyl groups and the steric shield provided by the gem-dimethyl groups.

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, Benzyl 2,2-dimethyl-3-oxopropanoate can exist in equilibrium with its enol tautomer. However, the presence of the α,α-disubstitution significantly disfavors the formation of the enol form. This is due to the steric repulsion that would arise between the methyl groups and the hydroxyl group in the planar enol structure. Consequently, the compound exists predominantly in the keto form.[3]

Spectroscopic Insights into Tautomerism

  • ¹H NMR: The absence of a characteristic enolic proton signal (typically δ 12-16 ppm) and the presence of sharp singlets for the methyl and methylene protons confirm the predominance of the keto tautomer.[3]

Reactions at the Carbonyl Groups

Both the ketone and the ester carbonyls are susceptible to nucleophilic attack. However, the relative reactivity is influenced by steric and electronic factors.

  • Ketone Carbonyl: The ketone carbonyl is generally more electrophilic than the ester carbonyl. However, the flanking gem-dimethyl groups provide significant steric hindrance, making direct nucleophilic attack on the ketone challenging for bulky nucleophiles.

  • Ester Carbonyl: The ester carbonyl is less sterically hindered and can undergo reactions such as transesterification, although this may require forcing conditions or specific catalysts due to the presence of the neighboring quaternary center.[4]

Diagram: Reactivity Sites of Benzyl 2,2-dimethyl-3-oxopropanoate

Caption: Key sites of nucleophilic attack on the molecule.

Decarboxylation and Related Reactions

A key reaction of β-keto esters is decarboxylation, which typically proceeds through the corresponding β-keto acid. The benzyl ester group can be selectively cleaved under various conditions to unmask the carboxylic acid, which can then be decarboxylated.

Experimental Workflow: Decarboxylation

  • Debenzylation: The benzyl ester can be cleaved via hydrogenolysis (H₂, Pd/C), affording the corresponding carboxylic acid. This method is mild and compatible with many functional groups.

  • Decarboxylation: The resulting 2,2-dimethyl-3-oxopropanoic acid can be decarboxylated upon heating to yield 3-methyl-2-butanone. The gem-dimethyl groups can facilitate this process.

Diagram: Decarboxylation Pathway

G Start Benzyl 2,2-dimethyl-3-oxopropanoate Intermediate 2,2-dimethyl-3-oxopropanoic acid Start->Intermediate Hydrogenolysis (H₂, Pd/C) Product 3-Methyl-2-butanone Intermediate->Product Decarboxylation (Heat, -CO₂)

Caption: Synthetic route from the ester to the ketone.

Applications in Synthesis

The unique reactivity profile of Benzyl 2,2-dimethyl-3-oxopropanoate makes it a valuable intermediate in the synthesis of various target molecules, particularly in the pharmaceutical industry.

Synthesis of Substituted Ketones

The most direct application is in the synthesis of α,α-disubstituted ketones. While the α-position is already fully substituted, modifications can be made to other parts of the molecule, followed by debenzylation and decarboxylation to reveal the ketone functionality.

Precursor to Heterocyclic Compounds

The 1,3-dicarbonyl motif is a common precursor for the synthesis of various heterocyclic systems. For example, condensation reactions with hydrazines, ureas, or other binucleophiles can lead to the formation of pyrazoles, pyrimidines, and other important heterocyclic scaffolds, although the steric hindrance may necessitate more forcing reaction conditions.

Characterization Data (Predicted)

Due to the limited availability of experimental data for this specific compound, the following characterization data is predicted based on the analysis of similar structures.

Technique Expected Observations
¹H NMR (CDCl₃) δ ~7.3 (m, 5H, Ar-H), δ ~5.2 (s, 2H, -OCH₂Ph), δ ~1.4 (s, 6H, -C(CH₃)₂)
¹³C NMR (CDCl₃) δ ~205 (C=O, ketone), δ ~170 (C=O, ester), δ ~135 (Ar-C), δ ~128 (Ar-CH), δ ~67 (-OCH₂Ph), δ ~55 (quaternary C), δ ~25 (-CH₃)
IR (neat) ν ~1745 cm⁻¹ (C=O, ester), ν ~1725 cm⁻¹ (C=O, ketone), ν ~3030, 1600, 1500 cm⁻¹ (aromatic)
Mass Spec (EI) M⁺ not likely to be prominent. Key fragments: m/z 91 (tropylium ion), loss of benzyl, McLafferty rearrangement products.[5]

Conclusion

Benzyl 2,2-dimethyl-3-oxopropanoate represents a synthetically valuable, albeit sterically constrained, building block. Its reactivity is a nuanced interplay between the electronic properties of the β-keto ester system and the steric demands of the gem-dimethyl groups. While direct α-functionalization is precluded, its utility lies in its role as a precursor to α,α-disubstituted ketones and in the construction of more complex molecular frameworks where the dicarbonyl unit can be transformed into other functional groups or heterocyclic systems. A thorough understanding of its steric and electronic properties is essential for its successful application in the design and execution of synthetic strategies in drug discovery and development.

References

  • Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ChemistNate. (2015, March 24). Beta Keto esters - Alkylating Ketones in NaOEt [Video]. YouTube. [Link]

  • Google Patents. (n.d.). KR820000347B1 - Method for preparing 2,2-dimethyl-3-vinyl-cyclopropane carboxylic acid ester.
  • MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(18), 6729. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]

  • ACS Publications. (1966). Nuclear Magnetic Resonance Studies of Enolizable Cyclic β-Keto Esters. The Journal of Organic Chemistry, 31(1), 171–175. [Link]

  • ResearchGate. (1983). Synthesis and Properties of the. alpha.-Keto Acids. Chemical Reviews, 83(5), 557-579. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • International Institute for Science, Technology and Education. (2013). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Chemistry and Materials Research, 3(2). [Link]

  • Google Patents. (n.d.). CN108503531B - Preparation method of 3, 3-dimethyl-2-oxobutyric acid.
  • ResearchGate. (2016). Mastering β-keto esters. Current Organic Chemistry, 20(23), 2495-2505. [Link]

  • Vidya-mitra. (2016, January 27). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE) [Video]. YouTube. [Link]

  • PubMed Central. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(18), 6729. [Link]

  • University of Athens. (n.d.). Synthetic studies of β-ketoesters. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(1), 29-45. [Link]

  • Future Science. (2021). Corrigendum. Future Medicinal Chemistry, 13(9), 899-900. [Link]

  • Chemistry LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(41), 25687-25707. [Link]

  • ResearchGate. (2016). Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed... Catalysis Science & Technology, 6(14), 5434-5440. [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • ACS Publications. (1996). On-Line Monitoring of the Photolysis of Benzyl Acetate and 3,5-Dimethoxybenzyl Acetate by Membrane Introduction Mass Spectrometry. The Journal of Organic Chemistry, 61(23), 8179–8184. [Link]

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Exploratory

Benzyl 2,2-dimethyl-3-oxopropanoate: The Strategic Gem-Dimethyl Building Block

The following technical guide details the discovery, synthesis, and application of Benzyl 2,2-dimethyl-3-oxopropanoate. Executive Summary Benzyl 2,2-dimethyl-3-oxopropanoate (CAS: 97518-80-4) is a specialized aliphatic b...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application of Benzyl 2,2-dimethyl-3-oxopropanoate.

Executive Summary

Benzyl 2,2-dimethyl-3-oxopropanoate (CAS: 97518-80-4) is a specialized aliphatic building block used extensively in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and HCV protease inhibitors. Structurally, it represents a "masked" form of hydroxypivalic acid, featuring a reactive aldehyde handle, a quaternary gem-dimethyl center, and a benzyl-protected carboxylate.

Its primary utility lies in the Thorpe-Ingold Effect (Gem-Dimethyl Effect) . By introducing a quaternary carbon early in a synthetic sequence, this molecule restricts the conformational freedom of the resulting drug candidate, often locking it into a bioactive conformation that enhances binding affinity and metabolic stability.

Chemical Architecture & Properties

The molecule combines three distinct functional zones, each serving a specific purpose in retrosynthetic analysis:

Functional ZoneChemical MotifSynthetic Utility
Reactive Head C-3 Aldehyde (3-oxo)Site for chain elongation via Wittig, Horner-Wadsworth-Emmons, or Aldol reactions.
Structural Core C-2 Gem-DimethylInduces conformational restraint (Thorpe-Ingold effect); blocks metabolic

-oxidation.
Protective Tail Benzyl EsterOrthogonal protecting group; cleavable by hydrogenolysis (

) under neutral conditions.
  • Molecular Formula:

    
    
    
  • Molecular Weight: 206.24 g/mol

  • Physical State: Colorless to pale yellow oil.[1]

  • Stability Profile: The aldehyde is prone to oxidation to the carboxylic acid (monobenzyl dimethylmalonate) upon prolonged air exposure. It must be stored under inert atmosphere (Argon/Nitrogen) at -20°C.

Historical Discovery & Evolution

Unlike natural products discovered by a single isolation event, Benzyl 2,2-dimethyl-3-oxopropanoate emerged as a process-driven innovation in the late 20th century.

The Hydroxypivalic Acid Origins

The history of this molecule is tethered to Hydroxypivalic acid (2,2-dimethyl-3-hydroxypropionic acid), an industrial intermediate produced via the Cannizzaro reaction of hydroxypivalaldehyde. In the 1960s and 70s, researchers utilized hydroxypivalic acid primarily for polyester resin production.

Emergence in Medicinal Chemistry (1990s-2000s)

As drug discovery shifted towards rationally designed inhibitors, the need for metabolically stable linkers grew. The "gem-dimethyl" group became a privileged motif to prevent enzymatic degradation and improve oral bioavailability.

  • The Problem: Direct alkylation of malonates to install gem-dimethyl groups often resulted in dialkylation mixtures or harsh conditions incompatible with sensitive substrates.

  • The Solution: Benzyl 2,2-dimethyl-3-oxopropanoate appeared in patent literature (e.g., for pyrrolopyrimidine kinase inhibitors) as a pre-functionalized "cassette." It allowed chemists to install the gem-dimethyl group and the carbon chain extension in a single controlled step.

Detailed Synthesis Protocol

The synthesis is a two-stage process starting from commercially available Hydroxypivalic acid. This protocol emphasizes the Swern Oxidation route, which offers the highest fidelity for preserving the gem-dimethyl aldehyde without over-oxidation.

Stage 1: Benzyl Protection (Esterification)

Objective: Protect the carboxylic acid as a benzyl ester.

  • Reagents: Hydroxypivalic acid, Benzyl bromide (

    
    ), Potassium bicarbonate (
    
    
    
    ), DMF.
  • Mechanism:

    
     nucleophilic substitution.
    

Protocol:

  • Dissolve Hydroxypivalic acid (1.0 eq) in anhydrous DMF (5 mL/mmol).

  • Add solid

    
     (1.5 eq) and stir for 15 minutes at room temperature.
    
  • Add Benzyl bromide (1.1 eq) dropwise.

  • Stir the suspension at 25°C for 16 hours.

  • Workup: Dilute with water and extract with Ethyl Acetate (EtOAc).[2] Wash organic layer with brine, dry over

    
    , and concentrate.[2]
    
  • Yield: ~90-95% of Benzyl 3-hydroxy-2,2-dimethylpropanoate.

Stage 2: Swern Oxidation (The Critical Step)

Objective: Oxidize the primary alcohol to the aldehyde without racemization (not applicable here, but good practice) or over-oxidation.

  • Reagents: Oxalyl chloride, DMSO, Triethylamine (

    
    ), Dichloromethane (DCM).
    

Protocol:

  • Activation: In a flame-dried flask under Argon, dissolve Oxalyl chloride (1.2 eq) in anhydrous DCM. Cool to -78°C .[2]

  • Add DMSO (2.4 eq) dropwise. Caution: Gas evolution (

    
    , 
    
    
    
    ). Stir for 15 minutes.
  • Oxidation: Add a solution of Benzyl 3-hydroxy-2,2-dimethylpropanoate (1.0 eq) in DCM dropwise to the activated sulfonium intermediate. Stir at -78°C for 45 minutes.

  • Termination: Add

    
     (5.0 eq) dropwise. The solution will turn cloudy.
    
  • Allow the reaction to warm to 0°C over 30 minutes.

  • Workup: Quench with saturated

    
    . Extract with DCM.[2][3]
    
  • Purification: Flash chromatography (Silica gel, Hexanes/EtOAc).

  • Target: Benzyl 2,2-dimethyl-3-oxopropanoate .

Visual Synthesis Workflow

SynthesisWorkflow Start Hydroxypivalic Acid (Starting Material) Step1 Step 1: Benzylation (BnBr, KHCO3, DMF) Start->Step1 Protection Inter Intermediate: Benzyl 3-hydroxy- 2,2-dimethylpropanoate Step1->Inter 95% Yield Step2 Step 2: Swern Oxidation ((COCl)2, DMSO, Et3N) Inter->Step2 -78°C Activation Target TARGET: Benzyl 2,2-dimethyl- 3-oxopropanoate Step2->Target Oxidation

Figure 1: Step-wise synthesis pathway from Hydroxypivalic acid to the target aldehyde.

Applications in Drug Discovery

The molecule acts as a linchpin in the synthesis of inhibitors where conformational locking is required.

Case Study: HCV NS5A Inhibitors

In the development of Hepatitis C Virus (HCV) inhibitors, the gem-dimethyl group is critical.

  • Reaction: The aldehyde of Benzyl 2,2-dimethyl-3-oxopropanoate undergoes a reductive amination or a condensation with diamines to form heterocyclic cores (e.g., imidazoles).

  • Role: The gem-dimethyl group forces the side chains into a specific orientation that fits the NS5A replication complex, significantly lowering the

    
     values compared to the des-methyl analogs.
    
Case Study: Kinase Inhibitors (IGF-1R)

In pyrrolopyrimidine-based kinase inhibitors (e.g., for oncology), this building block is used to introduce a solubilizing tail that is resistant to metabolic cleavage.

  • Workflow: The aldehyde reacts with a Grignard reagent or undergoes a Wittig reaction to attach the kinase-binding warhead. The benzyl ester is subsequently hydrogenolyzed to the free acid, which can be coupled to amines to tune solubility.

Mechanism: The Thorpe-Ingold Effect

The "Gem-Dimethyl Effect" is thermodynamic and kinetic. By replacing small hydrogens with bulky methyl groups on the central carbon, the bond angle between the reacting groups is compressed (from ~112° to ~107°), bringing the reactive centers closer together.

Figure 2: Mechanistic impact of the gem-dimethyl group on molecular conformation.

References

  • Pinna, G. A., et al. (1997).[4] "Synthesis and pharmacological evaluation of 4,4a,5,6-tetrahydro-7,8-disubstituted-benzo[h]cinnolin-3(2H)-ones." Il Farmaco.

  • Dudley, G., et al. (2006). "Aryl-amino substituted pyrrolopyrimidine multi-kinase inhibiting compounds." World Intellectual Property Organization, WO2006017443A2.

  • Bachand, C., et al. (2015). "Combinations of hepatitis c virus inhibitors." World Intellectual Property Organization, WO2015005901A1.

  • Frank, H., et al. (1998). "Process for the preparation of hydroxypivalic acid." US Patent 5,801,276.

  • Ambeed. (2024). "Benzyl 2,2-dimethyl-3-oxopropanoate Product Data." Ambeed Chemical Directory.

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Foundational

A Comprehensive Theoretical Investigation of Benzyl 2,2-dimethyl-3-oxopropanoate: A Methodological Whitepaper

Abstract: Benzyl 2,2-dimethyl-3-oxopropanoate is a member of the β-keto ester class of compounds, which are recognized for their significant utility as versatile building blocks in organic synthesis.[1][2] Their unique s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Benzyl 2,2-dimethyl-3-oxopropanoate is a member of the β-keto ester class of compounds, which are recognized for their significant utility as versatile building blocks in organic synthesis.[1][2] Their unique structural motif, featuring dual electrophilic carbonyl centers and nucleophilic α-carbons, makes them valuable precursors for a wide range of more complex molecules, including pharmaceuticals and natural products.[2] Despite the foundational importance of this chemical class, a detailed theoretical and computational characterization of Benzyl 2,2-dimethyl-3-oxopropanoate specifically is not extensively covered in current literature. This guide, therefore, serves as a comprehensive methodological framework for researchers, scientists, and drug development professionals. It outlines a complete, first-principles approach to thoroughly characterize the molecule's structural, spectroscopic, and electronic properties using modern computational chemistry techniques. By establishing this theoretical baseline, this whitepaper aims to provide the foundational data necessary to accelerate experimental validation, predict reactivity, and guide the rational design of novel derivatives for applications in medicinal chemistry and materials science.

Foundational Computational Methodology

The cornerstone of any theoretical investigation is the selection of a robust and appropriate computational method. For an organic molecule of this size and complexity, Density Functional Theory (DFT) offers the optimal balance between computational accuracy and resource efficiency. This approach allows for the reliable prediction of molecular properties, from geometry to electronic behavior.

1.1. The Rationale for DFT Functional and Basis Set Selection

Our protocol employs the B3LYP functional with the 6-311G(d,p) basis set. This combination is a widely validated and trusted standard in computational organic chemistry for several key reasons:

  • Expertise (B3LYP Functional): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electron correlation compared to pure DFT functionals. This is critical for correctly modeling the electronic environment of the carbonyl groups and the aromatic ring in Benzyl 2,2-dimethyl-3-oxopropanoate.[3][4]

  • Trustworthiness (6-311G(d,p) Basis Set): This is a triple-zeta basis set, meaning it uses three separate functions to describe each valence atomic orbital, offering significant flexibility for accurately modeling electron distribution. The inclusion of polarization functions on both heavy atoms (d) and hydrogen atoms (p) is essential for describing the non-spherical nature of electron clouds in bonded systems, which is crucial for accurately calculating properties like vibrational frequencies and intermolecular interactions.

1.2. Standard Protocol for Geometry Optimization and Vibrational Analysis

Every theoretical analysis must begin with locating the molecule's ground-state geometry. This protocol ensures a validated energy minimum is found.

  • Initial Structure Generation: Construct an initial 3D model of Benzyl 2,2-dimethyl-3-oxopropanoate using a molecular builder.

  • Geometry Optimization: Perform a full geometry optimization without constraints using the B3LYP/6-311G(d,p) level of theory. This iterative process adjusts all bond lengths, angles, and dihedrals to find the configuration with the lowest potential energy.

  • Frequency Calculation: Following optimization, perform a frequency (vibrational) analysis at the identical level of theory.

  • Verification of Energy Minimum: A true energy minimum is confirmed by the absence of any imaginary frequencies in the output. The presence of one or more imaginary frequencies would indicate a transition state or a higher-order saddle point, requiring further structural refinement.

G cluster_workflow Computational Workflow: Ground State A 1. Initial 3D Structure (Molecular Builder) B 2. Geometry Optimization (B3LYP/6-311G(d,p)) A->B C 3. Frequency Calculation (B3LYP/6-311G(d,p)) B->C D 4. Verification (Check for Imaginary Frequencies) C->D D->B Imaginary Frequencies Found E Validated Ground-State Structure & Frequencies D->E No Imaginary Frequencies G cluster_reactivity Analysis of Chemical Reactivity DFT DFT Calculation (B3LYP/6-311G(d,p)) HOMO HOMO Analysis (Highest Occupied MO) DFT->HOMO LUMO LUMO Analysis (Lowest Unoccupied MO) DFT->LUMO MEP MEP Surface (Molecular Electrostatic Potential) DFT->MEP HOMO_desc Identifies Nucleophilic Sites (Electron Donation) HOMO->HOMO_desc LUMO_desc Identifies Electrophilic Sites (Electron Acceptance) LUMO->LUMO_desc MEP_desc Visualizes Charge Distribution (Predicts Interaction Sites) MEP->MEP_desc

Caption: Relationship between DFT calculations and reactivity descriptors.

Potential Applications in Drug Discovery

The structural motifs present in Benzyl 2,2-dimethyl-3-oxopropanoate—namely the benzyl group and the β-keto ester functionality—are found in numerous biologically active compounds. [5][6]This suggests that the molecule could serve as a valuable scaffold for drug discovery. Theoretical methods like molecular docking can be used to rapidly screen its potential as an inhibitor for various protein targets.

4.1. Rationale for Virtual Screening

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand) within the active site of a target protein. This allows for the rapid, in-silico screening of potential drug candidates before committing resources to expensive and time-consuming experimental synthesis and testing.

4.2. Generalized Protocol for Molecular Docking

  • Target Selection: Identify a protein target of therapeutic relevance. For instance, based on the activity of similar scaffolds, a bacterial enzyme like DNA gyrase or a human enzyme like a histone deacetylase (HDAC) could be selected. [6]2. Protein Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: Use the optimized 3D structure of Benzyl 2,2-dimethyl-3-oxopropanoate (from Section 1.2) and prepare it by assigning charges and defining rotatable bonds.

  • Grid Generation: Define the binding site (active site) on the protein and generate a grid box that encompasses this area.

  • Docking Simulation: Run the docking algorithm (e.g., AutoDock, Glide) to systematically sample different conformations and orientations of the ligand within the grid box.

  • Analysis and Scoring: Analyze the resulting binding poses. The docking software will provide a scoring function (e.g., binding energy in kcal/mol) to rank the poses. Lower scores typically indicate more favorable binding interactions. The specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions should be visualized and analyzed.

G cluster_docking Virtual Screening & Docking Workflow A 1. Select Protein Target (e.g., from PDB) B 2. Prepare Protein (Add Hydrogens, Remove Water) A->B E 5. Run Docking Simulation B->E C 3. Prepare Ligand (Optimized Structure) C->E D 4. Define Binding Site (Grid Generation) D->E F 6. Analyze Results (Binding Poses & Scores) E->F G Identify Lead Candidates F->G

Caption: A generalized workflow for molecular docking studies.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the theoretical investigation of Benzyl 2,2-dimethyl-3-oxopropanoate. By adhering to the detailed protocols within, researchers can generate a robust dataset characterizing the molecule's structural, spectroscopic, and electronic properties. This foundational knowledge is invaluable for predicting its reactivity, guiding its use in complex organic synthesis, and exploring its potential as a scaffold in modern drug discovery programs. The methodologies outlined herein are designed to be self-validating and serve as a blueprint for future computational and experimental studies on this and related β-keto esters.

References

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  • Venkatesh, P. & Pandeya, S.N. (2015). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Der Pharma Chemica.
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  • Valdez, C. A. et al. (2022). Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios. Scientific Reports. Available at: [Link]

  • Acar, M. et al. (2023). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H). Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

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Exploratory

A Comprehensive Guide to the Quantum Chemical Analysis of Benzyl 2,2-dimethyl-3-oxopropanoate

This technical guide provides a detailed framework for conducting quantum chemical calculations on Benzyl 2,2-dimethyl-3-oxopropanoate. It is designed for researchers, scientists, and professionals in drug development se...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed framework for conducting quantum chemical calculations on Benzyl 2,2-dimethyl-3-oxopropanoate. It is designed for researchers, scientists, and professionals in drug development seeking to understand and predict the molecule's electronic structure, reactivity, and other key physicochemical properties through computational methods. This document offers a blend of theoretical underpinnings and practical, step-by-step protocols, ensuring both scientific rigor and actionable insights.

Introduction: The Significance of Benzyl 2,2-dimethyl-3-oxopropanoate in a Computational Context

Benzyl 2,2-dimethyl-3-oxopropanoate is a β-keto ester, a class of organic compounds recognized for their synthetic versatility and presence in biologically active molecules.[1][2] The unique arrangement of a ketone and an ester functional group separated by a methylene bridge imparts distinct chemical reactivity.[3] Understanding the electronic properties and potential reaction pathways of this molecule at a quantum mechanical level is paramount for its application in medicinal chemistry and materials science.

Quantum chemical calculations offer a powerful, non-experimental avenue to elucidate molecular characteristics that are often difficult or impossible to measure directly. By solving the Schrödinger equation, albeit with approximations, we can gain a deep understanding of a molecule's geometry, stability, and electronic landscape. This guide will walk you through the process of performing such calculations for Benzyl 2,2-dimethyl-3-oxopropanoate, from initial structure generation to the analysis of sophisticated electronic properties.

Theoretical Foundation: Selecting the Right Computational Tools

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set.[4][5] This section provides the rationale behind the selection of appropriate computational tools for studying Benzyl 2,2-dimethyl-3-oxopropanoate.

The Choice of Method: Density Functional Theory (DFT)

For a molecule of this size and complexity, Density Functional Theory (DFT) presents an optimal balance between computational cost and accuracy.[6][7] Unlike the more computationally demanding post-Hartree-Fock methods, DFT can provide reliable results for medium-sized organic molecules in a reasonable timeframe.[8] The core idea of DFT is that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the many-body wavefunction.[9]

Specifically, we will employ a hybrid functional, such as B3LYP, which incorporates a portion of the exact Hartree-Fock exchange, often leading to improved accuracy for a wide range of chemical systems.[6]

The Basis Set: A Foundation for Accuracy

The basis set is a set of mathematical functions used to construct the molecular orbitals.[10] The choice of basis set directly impacts the quality of the calculation. A larger basis set provides a more accurate representation of the molecular orbitals but at a higher computational cost.[11] For Benzyl 2,2-dimethyl-3-oxopropanoate, a Pople-style split-valence basis set, such as 6-31G(d,p) , is a good starting point. This basis set provides a flexible description of the valence electrons and includes polarization functions (d-functions on heavy atoms and p-functions on hydrogens) to account for the non-spherical nature of electron density in molecules.[12]

Experimental Protocols: A Step-by-Step Computational Workflow

This section outlines the detailed, step-by-step methodology for performing quantum chemical calculations on Benzyl 2,2-dimethyl-3-oxopropanoate.

Step 1: Molecular Structure Generation

The first step is to obtain the three-dimensional structure of Benzyl 2,2-dimethyl-3-oxopropanoate. The SMILES (Simplified Molecular Input Line Entry System) string for the molecule is O=C(OCC1=CC=CC=C1)C(C)(C)C=O .[13] This string can be used in molecular modeling software to generate an initial 3D structure.

Step 2: Geometry Optimization

The initial 3D structure is not necessarily at its lowest energy conformation. Therefore, a geometry optimization must be performed to find the most stable arrangement of the atoms.[7][14] This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached.

Protocol for Geometry Optimization:

  • Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, Q-Chem).

  • Method and Basis Set Specification: Specify the DFT method (e.g., B3LYP) and the basis set (e.g., 6-31G(d,p)).

  • Job Type: Set the calculation type to "Opt" for geometry optimization.

  • Execution: Run the calculation.

  • Convergence Check: Verify that the optimization has converged by checking the output file for the convergence criteria.

Step 3: Frequency Calculation and Thermochemical Analysis

Once the geometry is optimized, a frequency calculation should be performed at the same level of theory.[8] This serves two primary purposes:

  • Verification of the Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a saddle point (a transition state) rather than a stable structure.

  • Thermochemical Data: The frequency calculation provides important thermochemical data, such as the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Protocol for Frequency Calculation:

  • Input File Preparation: Use the optimized geometry from the previous step.

  • Method and Basis Set: Maintain the same method and basis set used for the optimization.

  • Job Type: Set the calculation type to "Freq".

  • Execution: Run the calculation.

  • Analysis: Examine the output for the vibrational frequencies and thermochemical data.

The computational workflow for geometry optimization and frequency calculation is illustrated in the following diagram:

Computational Workflow Start Start: SMILES String O=C(OCC1=CC=CC=C1)C(C)(C)C=O Gen3D Generate 3D Structure Start->Gen3D Opt Geometry Optimization (DFT/B3LYP/6-31G(d,p)) Gen3D->Opt Freq Frequency Calculation (DFT/B3LYP/6-31G(d,p)) Opt->Freq Check Check Frequencies Freq->Check End Optimized Structure & Thermochemical Data Check->End All Real Frequencies

Caption: Workflow for Geometry Optimization and Frequency Calculation.

Analysis of Electronic Properties and Reactivity

With the optimized geometry, we can now delve into the analysis of the electronic properties that govern the reactivity of Benzyl 2,2-dimethyl-3-oxopropanoate.

Frontier Molecular Orbitals (FMOs): HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[15] The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.[16][17] A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[18] The MEP is typically mapped onto the electron density surface, with different colors representing regions of different electrostatic potential. Red regions indicate areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate areas of positive potential (electron-poor, susceptible to nucleophilic attack).

Conceptual DFT: Global and Local Reactivity Descriptors

Conceptual Density Functional Theory provides a framework for quantifying chemical reactivity through various descriptors.[9][19][20][21] These descriptors can be categorized as global or local.

  • Global Reactivity Descriptors: These describe the reactivity of the molecule as a whole. Key global descriptors include:

    • Electronegativity (χ): The power of a molecule to attract electrons.

    • Chemical Hardness (η): A measure of the resistance to a change in electron distribution.

    • Global Softness (S): The reciprocal of chemical hardness, indicating the ease of electron transfer.

    • Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

  • Local Reactivity Descriptors: These identify the most reactive sites within a molecule. The Fukui function is a prominent local descriptor that indicates the change in electron density at a particular point when an electron is added to or removed from the system.[22]

The process for calculating and analyzing these electronic properties is depicted below:

Electronic Property Analysis OptGeom Optimized Geometry FMO Calculate Frontier Molecular Orbitals (HOMO & LUMO) OptGeom->FMO MEP Calculate Molecular Electrostatic Potential (MEP) OptGeom->MEP ConceptualDFT Calculate Conceptual DFT Reactivity Descriptors OptGeom->ConceptualDFT AnalyzeFMO Analyze HOMO-LUMO Gap and Orbital Shapes FMO->AnalyzeFMO AnalyzeMEP Analyze MEP Surface (Identify Electrophilic and Nucleophilic Sites) MEP->AnalyzeMEP AnalyzeDFT Analyze Global and Local Reactivity Descriptors ConceptualDFT->AnalyzeDFT

Caption: Workflow for Electronic Property and Reactivity Analysis.

Data Presentation and Interpretation

The quantitative data obtained from these calculations should be summarized in a clear and concise manner for easy interpretation and comparison.

Table 1: Calculated Electronic Properties of Benzyl 2,2-dimethyl-3-oxopropanoate

PropertyValue (a.u.)Value (eV)
Energy of HOMOValueValue
Energy of LUMOValueValue
HOMO-LUMO GapValueValue

Table 2: Conceptual DFT Reactivity Descriptors

DescriptorValue (a.u.)
Electronegativity (χ)Value
Chemical Hardness (η)Value
Global Softness (S)Value
Electrophilicity Index (ω)Value

(Note: The "Value" placeholders would be filled with the actual data from the quantum chemical calculations.)

The interpretation of these results will provide a comprehensive understanding of the chemical behavior of Benzyl 2,2-dimethyl-3-oxopropanoate. For instance, the HOMO-LUMO gap will indicate its stability, the MEP surface will highlight the most probable sites for reaction, and the conceptual DFT descriptors will quantify its overall and site-specific reactivity.

Conclusion: A Powerful Approach for Molecular Characterization

This technical guide has provided a comprehensive and scientifically grounded protocol for the quantum chemical investigation of Benzyl 2,2-dimethyl-3-oxopropanoate. By following the outlined steps, researchers can gain valuable insights into the electronic structure, stability, and reactivity of this important molecule. The integration of robust theoretical methods, appropriate basis sets, and a systematic workflow ensures the generation of reliable and predictive computational data. This knowledge is invaluable for guiding synthetic efforts, understanding reaction mechanisms, and designing novel molecules with desired properties in the fields of drug discovery and materials science.

References

  • Hirai, S., Asahara, H., & Nishiwaki, N. (2016). Mastering β-keto esters. ResearchGate. [Link]

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  • Sarkar, A., et al. (2023). Benchmark Study of Density Functional Theory Methods in Geometry Optimization of Transition Metal–Dinitrogen Complexes. The Journal of Physical Chemistry A, 127(32), 6735–6745. [Link]

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  • Oprea, C. I., et al. (2020). Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. International Journal of Molecular Sciences, 21(21), 8251. [Link]

  • Grimme, S., et al. (2017). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 56(51), 16054-16093. [Link]

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  • Mondal, S., & Deshmukh, S. A. (2022). Benchmarking Gaussian Basis Sets in Quantum-Chemical Calculations of Photoabsorption Spectra of Light Atomic Clusters. ACS Omega, 7(51), 48113–48123. [Link]

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Foundational

An In-depth Technical Guide to Benzyl 2,2-dimethyl-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals Abstract Benzyl 2,2-dimethyl-3-oxopropanoate is a beta-keto ester characterized by a benzyl ester protecting group and a gem-dimethyl substitution at the al...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 2,2-dimethyl-3-oxopropanoate is a beta-keto ester characterized by a benzyl ester protecting group and a gem-dimethyl substitution at the alpha-position. This structural arrangement confers unique chemical properties, including steric hindrance that influences its reactivity and potential metabolic stability. While not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry and organic synthesis. The gem-dimethyl group is a common feature in numerous natural products and pharmaceuticals, often contributing to enhanced biological activity and improved pharmacokinetic profiles.[1] This guide provides a comprehensive overview of Benzyl 2,2-dimethyl-3-oxopropanoate, including its synthesis, chemical properties, reactivity, and potential applications in drug development, based on established principles of organic chemistry and data from related compounds.

Introduction: The Significance of a Sterically Hindered Beta-Keto Ester

Beta-keto esters are versatile intermediates in organic synthesis, valued for their ability to undergo a variety of chemical transformations at their acidic alpha-proton, ketone, and ester functionalities.[2] The introduction of a gem-dimethyl group at the alpha-position, as seen in Benzyl 2,2-dimethyl-3-oxopropanoate, introduces significant steric hindrance around the reactive methylene and carbonyl groups. This steric shielding can modulate the compound's reactivity, potentially favoring certain reaction pathways over others and offering a handle for achieving selectivity in complex syntheses.

From a medicinal chemistry perspective, the gem-dimethyl moiety is a well-established "magic methyl" group. Its incorporation into a drug candidate can block metabolic oxidation at that position, leading to increased metabolic stability and a longer in vivo half-life. Furthermore, the benzyl ester group serves as a common protecting group for carboxylic acids and can be cleaved under various conditions to unmask the free acid, a feature often exploited in prodrug strategies.

This technical guide aims to provide a detailed exploration of Benzyl 2,2-dimethyl-3-oxopropanoate, offering insights into its synthesis, reactivity, and potential as a building block in the development of novel therapeutics.

Synthesis of Benzyl 2,2-dimethyl-3-oxopropanoate

  • Pathway A: Esterification of 2,2-dimethyl-3-oxopropanoic acid with benzyl alcohol or a benzyl halide.

  • Pathway B: Dialkylation of a benzyl acetoacetate precursor.

Pathway A: Esterification of 2,2-dimethyl-3-oxopropanoic acid

This approach involves the initial synthesis of the parent acid, 2,2-dimethyl-3-oxopropanoic acid, followed by its esterification.

A plausible method for the synthesis of 3,3-dimethyl-2-oxobutyric acid, a related compound, involves the halogenation of 3,3-dimethylbutyric acid followed by hydrolysis and oxidation.[3] A similar strategy could be adapted for 2,2-dimethyl-3-oxopropanoic acid.

Conceptual Experimental Protocol: Synthesis of 2,2-dimethyl-3-oxopropanoic acid

  • Halogenation: React 3-hydroxy-2,2-dimethylpropanoic acid with a suitable halogenating agent (e.g., thionyl chloride) to form the corresponding acid chloride.

  • Oxidation: The resulting acyl chloride can be subjected to oxidation to furnish the aldehyde functionality. Alternatively, direct oxidation of 3-hydroxy-2,2-dimethylpropanoic acid using a mild oxidizing agent could yield the target acid.

Once 2,2-dimethyl-3-oxopropanoic acid is obtained, it can be esterified with benzyl alcohol under acidic conditions (Fischer esterification) or with benzyl bromide in the presence of a non-nucleophilic base.[4]

Detailed Experimental Protocol: Benzylation of 2,2-dimethyl-3-oxopropanoic acid

  • Acid-Base Reaction: In a round-bottom flask, dissolve 2,2-dimethyl-3-oxopropanoic acid (1.0 eq.) in a suitable aprotic solvent such as DMF or acetonitrile.

  • Deprotonation: Add a non-nucleophilic base, such as potassium carbonate (1.5 eq.) or cesium carbonate (1.2 eq.), to the solution and stir at room temperature for 30 minutes to form the carboxylate salt.

  • Benzylation: To the stirred suspension, add benzyl bromide (1.1 eq.) dropwise.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure Benzyl 2,2-dimethyl-3-oxopropanoate.

Causality Behind Experimental Choices:

  • Base Selection: A non-nucleophilic base is crucial to prevent competing reactions with benzyl bromide. Carbonates are suitable as they are strong enough to deprotonate the carboxylic acid but not nucleophilic enough to react with the electrophile.

  • Solvent Choice: Aprotic polar solvents like DMF or acetonitrile are used to dissolve the reactants and facilitate the SN2 reaction.

  • Temperature: Heating is often necessary to drive the reaction to completion, especially with a sterically hindered substrate.

Pathway B: Dialkylation of Benzyl Acetoacetate

This alternative route involves the sequential methylation of benzyl acetoacetate.

Conceptual Experimental Protocol: Dialkylation of Benzyl Acetoacetate

  • Enolate Formation: Treat benzyl acetoacetate (1.0 eq.) with a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like THF at low temperature (e.g., 0 °C) to generate the enolate.

  • First Methylation: Add methyl iodide (1.0 eq.) to the enolate solution and allow the reaction to proceed.

  • Second Enolate Formation: After the first methylation is complete, add a second equivalent of the strong base to generate the enolate of benzyl 2-methyl-3-oxopropanoate.

  • Second Methylation: Introduce a second equivalent of methyl iodide to complete the dimethylation.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent. Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Base Strength: A strong base like NaH or LDA is required to fully deprotonate the α-carbon of the β-keto ester.

  • Stepwise Addition: The sequential addition of base and methyl iodide is necessary to control the alkylation and achieve the desired dimethylated product.

Chemical Properties and Reactivity

The chemical behavior of Benzyl 2,2-dimethyl-3-oxopropanoate is dictated by the interplay of its functional groups and the steric hindrance imposed by the gem-dimethyl group.

Keto-Enol Tautomerism

Beta-keto esters typically exist as an equilibrium mixture of keto and enol tautomers. However, the presence of the gem-dimethyl group at the α-position prevents the formation of an enol form involving this carbon. Tautomerization can only occur towards the methyl group of the acetyl moiety, which is generally less favored. Therefore, Benzyl 2,2-dimethyl-3-oxopropanoate is expected to exist predominantly in its keto form.

Reactivity at the Carbonyl Groups

Both the ketone and the ester carbonyls are electrophilic centers susceptible to nucleophilic attack. The steric hindrance from the adjacent gem-dimethyl group is expected to reduce the reactivity of the ketone carbonyl compared to un-substituted beta-keto esters. Nucleophilic attack at the ester carbonyl, leading to transesterification or hydrolysis, remains a plausible reaction pathway.[2]

Decarboxylation

Beta-keto esters can undergo decarboxylation upon heating, especially under acidic or basic conditions, to yield a ketone. However, this reaction typically proceeds through the enol or enolate of the corresponding β-keto acid. Given that Benzyl 2,2-dimethyl-3-oxopropanoate would first need to be hydrolyzed to the corresponding acid, and the steric hindrance may disfavor the formation of the necessary cyclic transition state for decarboxylation, this process might be less facile compared to un-substituted analogues.

Potential Applications in Drug Development

The structural features of Benzyl 2,2-dimethyl-3-oxopropanoate make it an intriguing building block for medicinal chemistry applications.

As a Scaffold for Novel Heterocycles

Beta-keto esters are common precursors for the synthesis of a wide variety of heterocyclic compounds, many of which exhibit biological activity.[5] For instance, condensation reactions with hydrazines, ureas, or other binucleophiles can lead to the formation of pyrazoles, pyrimidines, and other important pharmacophores. The gem-dimethyl group would be incorporated into the final heterocyclic structure, potentially influencing its binding to biological targets and its metabolic stability.

Introduction of the Gem-Dimethyl Motif

As previously mentioned, the gem-dimethyl group is a valuable structural motif in drug design.[1] Benzyl 2,2-dimethyl-3-oxopropanoate can serve as a reagent to introduce this functionality into a target molecule.

Prodrug Strategies

The benzyl ester can act as a prodrug moiety, which can be cleaved in vivo by esterases to release the active carboxylic acid. This strategy is often employed to improve the oral bioavailability or modify the pharmacokinetic profile of a drug.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra for Benzyl 2,2-dimethyl-3-oxopropanoate, the following are predicted spectroscopic data based on the analysis of its structure and data from similar compounds.

1H NMR Spectroscopy
  • Aromatic Protons (C6H5): A multiplet in the range of δ 7.3-7.4 ppm, integrating to 5H.

  • Benzylic Protons (OCH2Ph): A singlet at approximately δ 5.2 ppm, integrating to 2H.

  • Methyl Protons (C(CH3)2): A singlet around δ 1.5 ppm, integrating to 6H.

  • Acetyl Protons (COCH3): A singlet in the region of δ 2.2 ppm, integrating to 3H.

13C NMR Spectroscopy
  • Ketone Carbonyl (C=O): A signal in the range of δ 200-205 ppm.

  • Ester Carbonyl (COO): A signal around δ 170-175 ppm.

  • Aromatic Carbons (C6H5): Signals between δ 128-136 ppm.

  • Benzylic Carbon (OCH2Ph): A signal at approximately δ 67 ppm.

  • Quaternary Carbon (C(CH3)2): A signal in the region of δ 50-55 ppm.

  • Methyl Carbons (C(CH3)2): A signal around δ 25 ppm.

  • Acetyl Carbon (COCH3): A signal in the region of δ 30 ppm.

Infrared (IR) Spectroscopy
  • C=O Stretch (Ketone): A strong absorption band around 1720-1740 cm-1.

  • C=O Stretch (Ester): A strong absorption band around 1740-1760 cm-1.

  • C-O Stretch (Ester): A strong absorption in the range of 1100-1300 cm-1.

  • Aromatic C-H Stretch: Signals above 3000 cm-1.

  • Aliphatic C-H Stretch: Signals below 3000 cm-1.

Mass Spectrometry (MS)

The fragmentation pattern in mass spectrometry would likely involve cleavage of the benzyl group, loss of the acetyl group, and other characteristic fragmentations of esters and ketones. A prominent peak corresponding to the tropylium ion (m/z = 91) from the benzyl group is expected.[6]

Safety and Handling

Based on the Safety Data Sheet (SDS) for Benzyl 2,2-dimethyl-3-oxopropanoate, the following precautions should be observed:

  • Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Benzyl 2,2-dimethyl-3-oxopropanoate represents a valuable, albeit under-explored, chemical entity with significant potential in organic synthesis and medicinal chemistry. Its sterically hindered β-keto ester framework offers a unique platform for the construction of complex molecules and the introduction of the metabolically robust gem-dimethyl group. While specific experimental data for this compound is scarce, this guide provides a solid foundation for its synthesis, understanding its reactivity, and exploring its applications in drug discovery and development, based on established chemical principles and data from analogous structures. Further research into the synthesis and biological evaluation of derivatives of Benzyl 2,2-dimethyl-3-oxopropanoate is warranted to fully unlock its potential.

Visualizations

Synthesis Pathway A: Esterification

Synthesis_Pathway_A cluster_0 Synthesis of Precursor Acid cluster_1 Esterification 3-hydroxy-2,2-dimethylpropanoic acid 3-hydroxy-2,2-dimethylpropanoic acid 2,2-dimethyl-3-oxopropanoic acid 2,2-dimethyl-3-oxopropanoic acid 3-hydroxy-2,2-dimethylpropanoic acid->2,2-dimethyl-3-oxopropanoic acid Oxidation Benzyl 2,2-dimethyl-3-oxopropanoate Benzyl 2,2-dimethyl-3-oxopropanoate 2,2-dimethyl-3-oxopropanoic acid->Benzyl 2,2-dimethyl-3-oxopropanoate Esterification Benzyl alcohol/halide Benzyl alcohol/halide Benzyl alcohol/halide->Benzyl 2,2-dimethyl-3-oxopropanoate

Caption: Conceptual workflow for the synthesis of Benzyl 2,2-dimethyl-3-oxopropanoate via esterification.

Synthesis Pathway B: Dialkylation

Synthesis_Pathway_B Benzyl acetoacetate Benzyl acetoacetate Enolate 1 Mono-methylated intermediate Benzyl acetoacetate->Enolate 1 1. Base 2. MeI Enolate 2 Di-methylated intermediate Enolate 1->Enolate 2 1. Base 2. MeI Benzyl 2,2-dimethyl-3-oxopropanoate Benzyl 2,2-dimethyl-3-oxopropanoate Enolate 2->Benzyl 2,2-dimethyl-3-oxopropanoate Work-up

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of Chiral β-Hydroxy Esters from Benzyl 2,2-dimethyl-3-oxopropanoate

Abstract This guide provides a detailed technical overview and validated protocols for the asymmetric synthesis of (R)- and (S)-benzyl 2,2-dimethyl-3-hydroxypropanoate, utilizing the prochiral β-ketoester, Benzyl 2,2-dim...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed technical overview and validated protocols for the asymmetric synthesis of (R)- and (S)-benzyl 2,2-dimethyl-3-hydroxypropanoate, utilizing the prochiral β-ketoester, Benzyl 2,2-dimethyl-3-oxopropanoate. Chiral β-hydroxy esters are fundamental building blocks in the synthesis of complex, biologically active molecules and pharmaceuticals.[1][2][3] We will explore two primary methodologies for achieving high enantioselectivity: transition-metal-catalyzed asymmetric hydrogenation and biocatalytic reduction using ketoreductases (KREDs). This document is intended for researchers, chemists, and process development scientists, offering in-depth mechanistic insights, step-by-step experimental protocols, and expected outcomes to facilitate the successful implementation of these powerful synthetic transformations.

Introduction: The Strategic Importance of Benzyl 2,2-dimethyl-3-oxopropanoate

Benzyl 2,2-dimethyl-3-oxopropanoate is a uniquely designed substrate for asymmetric synthesis. Its structure offers several distinct advantages:

  • Prochiral Center: The ketone at the C3 position serves as the primary site for stereoselective reduction, allowing for the creation of a new chiral center.

  • Absence of α-Epimerization: The gem-dimethyl groups at the C2 position block the α-carbon. This is a critical design feature that prevents enolization under both acidic and basic conditions, thereby eliminating the risk of racemization of the adjacent carbon center, a common challenge in the synthesis of α-substituted β-keto esters.[4]

  • Benzyl Protecting Group: The benzyl ester is robust under various reaction conditions but can be readily removed under mild hydrogenolysis conditions (e.g., H₂ with Pd/C), yielding the free carboxylic acid without compromising the newly formed stereocenter.

The product of its asymmetric reduction, the chiral β-hydroxy ester, is a versatile synthon for a wide array of complex molecules, including statin side chains, antibiotics, and other pharmacologically relevant compounds.

Methodology I: Transition-Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is one of the most efficient and well-established methods for the enantioselective reduction of β-ketoesters.[5] Ruthenium (Ru) and Iridium (Ir) complexes featuring chiral phosphine ligands are among the most successful catalysts, often providing near-perfect enantioselectivities and quantitative yields.[5][6]

Mechanistic Rationale: The Outer-Sphere Pathway

The widely accepted mechanism for catalysts like Ru-BINAP involves an "outer-sphere" pathway.[5] The substrate does not directly coordinate to the metal center by displacing the chiral ligand. Instead, the catalyst, activated by hydrogen, forms a metal-hydride species. The β-ketoester coordinates to the catalyst through its carbonyl oxygen, and the hydride is then transferred to the carbonyl carbon via a six-membered pericyclic transition state. The chirality of the ligand environment dictates which face of the ketone is presented for hydride attack, thus determining the stereochemistry of the resulting alcohol.

G cluster_0 Catalyst Activation & Substrate Coordination cluster_1 Stereoselective Hydride Transfer cluster_2 Product Release & Catalyst Regeneration Precatalyst [RuCl₂(BINAP)]₂ Activated_RuH RuH₂(BINAP)(Solv)₂ (Active Catalyst) Precatalyst->Activated_RuH H₂ H2_1 H₂ H2_1->Precatalyst Solv Solvent (MeOH) Solv->Precatalyst Ru_Substrate_Complex [RuH(BINAP)(Substrate)]⁺ Activated_RuH->Ru_Substrate_Complex + Substrate - Solvent Substrate Substrate (β-Ketoester) Substrate->Activated_RuH TS Six-Membered Transition State Ru_Substrate_Complex->TS Hydride Transfer (Enantio-determining step) Ru_Product_Complex [Ru(Product-Alkoxide)(BINAP)]⁺ TS->Ru_Product_Complex Product Chiral Product (β-Hydroxy Ester) Ru_Product_Complex->Product Protonolysis Regenerated_Catalyst Active Catalyst Ru_Product_Complex->Regenerated_Catalyst + H₂ Proton_Source H⁺ (from Solvent) Proton_Source->Ru_Product_Complex Regenerated_Catalyst->Activated_RuH Enters next cycle

Figure 1: Simplified mechanism for Ru-BINAP catalyzed asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation

This protocol describes a general procedure for the asymmetric hydrogenation of Benzyl 2,2-dimethyl-3-oxopropanoate using a commercially available Ru-BINAP catalyst.

Safety Precaution: This procedure involves handling a high-pressure hydrogenation reactor and flammable solvents. It must be performed in a certified fume hood by trained personnel.

Materials:

  • Benzyl 2,2-dimethyl-3-oxopropanoate (1.0 eq)

  • [RuCl((R)-BINAP)]₂Cl·NEt₃ (or the corresponding (S)-BINAP complex for the other enantiomer) (0.005 eq, S/C = 200)

  • Anhydrous, degassed Methanol (MeOH)

  • High-pressure hydrogenation vessel (e.g., Parr shaker)

  • Inert gas (Argon or Nitrogen)

  • Hydrogen gas (high purity)

G start Start prep Prepare Reactor: - Add substrate and catalyst to vessel. - Seal reactor. start->prep purge Inerting: - Purge vessel with Argon/N₂ (3x). prep->purge pressurize Hydrogenation: - Pressurize with H₂ (e.g., 10 atm). - Begin stirring and heating (e.g., 50 °C). purge->pressurize monitor Monitor Reaction: - Track H₂ uptake and/or sample via GC/TLC (if possible). pressurize->monitor depressurize Cooldown & Depressurize: - Cool to room temperature. - Carefully vent H₂. monitor->depressurize purge2 Final Purge: - Purge vessel with Argon/N₂. depressurize->purge2 workup Workup: - Concentrate the reaction mixture in vacuo. purge2->workup purify Purification: - Purify crude product via silica gel column chromatography. workup->purify end Final Product: Chiral β-Hydroxy Ester purify->end

Figure 2: General workflow for high-pressure asymmetric hydrogenation.

Procedure:

  • Reactor Setup: To a glass liner of a high-pressure reactor, add Benzyl 2,2-dimethyl-3-oxopropanoate (e.g., 2.22 g, 10 mmol) and the Ruthenium catalyst (e.g., 48 mg, 0.05 mmol for S/C=200).

  • Solvent Addition: Transfer the glass liner into the reactor body. Under a stream of argon, add anhydrous, degassed methanol (e.g., 20 mL).

  • Inerting: Seal the reactor. Purge the system by pressurizing with argon (or nitrogen) to ~5 atm and then venting. Repeat this cycle three times to ensure an inert atmosphere.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm). Begin vigorous stirring and heat the reactor to the target temperature (e.g., 50 °C).

  • Reaction Monitoring: The reaction is typically run for a set time (e.g., 12-24 hours) or until hydrogen uptake ceases.

  • Workup: After cooling the reactor to room temperature, carefully vent the excess hydrogen. Purge the reactor with argon. Remove the solvent from the reaction mixture under reduced pressure.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure benzyl 2,2-dimethyl-3-hydroxypropanoate.

  • Analysis: Determine yield and confirm structure by ¹H NMR, ¹³C NMR. Determine enantiomeric excess (ee) by chiral HPLC analysis.

Expected Outcomes & Data

The choice of catalyst ligand chirality ((R)- vs. (S)-BINAP) dictates the product stereochemistry. High enantiomeric excess is expected.

ParameterTypical Value/RangeRationale / Comment
Catalyst Ru- or Ir-based chiral complexesRu-BINAP systems are classic and highly effective for β-ketoesters.[5]
S/C Ratio 100 - 10,000Higher ratios are more economical but may require longer reaction times.
Solvent Methanol, EthanolAlcoholic solvents often enhance reaction rates.[5]
Temperature 30 - 80 °CBalances reaction rate against potential catalyst degradation.
H₂ Pressure 10 - 100 atmHigher pressure increases H₂ concentration, accelerating the reaction.
Yield >95%The reaction is typically high-yielding.
ee >98%Excellent enantioselectivity is a hallmark of this transformation.[5]

Methodology II: Biocatalytic Asymmetric Reduction

Biocatalysis, using isolated enzymes like ketoreductases (KREDs), offers a powerful, green alternative to metal catalysis.[7] These enzymes operate under mild conditions (room temperature, neutral pH, aqueous media) and often exhibit exquisite chemo-, regio-, and stereoselectivity.[1]

Mechanistic Rationale: Enzyme-Controlled Stereoselectivity

KREDs are dehydrogenases that utilize a hydride from a nicotinamide cofactor (NADH or NADPH) to reduce a ketone. The substrate enters a precisely shaped active site in the enzyme. The geometry of this active site, a result of the specific amino acid sequence and protein folding, allows the cofactor and substrate to bind in only one orientation. This locks the facial selectivity of the hydride attack, leading to the formation of a single enantiomer of the alcohol product. Enzymes are available that follow either the "Prelog" rule (delivering the hydride to the Re face) or the "anti-Prelog" rule (delivering to the Si face), providing access to both (R)- and (S)-alcohols.

Essential Component: Cofactor Recycling

The NAD(P)H cofactor is stoichiometrically consumed in the reduction. As it is prohibitively expensive to use in stoichiometric amounts, an in situ cofactor recycling system is essential. A common and efficient method pairs the KRED with a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap sacrificial substrate (glucose) to regenerate the active NADPH from the NADP⁺ byproduct.

G cluster_0 Primary Reaction cluster_1 Cofactor Recycling Substrate Benzyl 2,2-dimethyl- 3-oxopropanoate KRED KRED Substrate->KRED NADP NADP⁺ (Spent Cofactor) KRED->NADP Product Chiral β-Hydroxy Ester KRED->Product NADPH NADPH (Active Cofactor) NADPH->KRED GDH GDH NADP->GDH NADP->GDH Recycled Glucose D-Glucose (Sacrificial Substrate) Glucose->GDH GDH->NADPH Gluconolactone δ-Gluconolactone GDH->Gluconolactone

Figure 3: KRED reduction coupled with a Glucose/GDH cofactor recycling system.

Experimental Protocol: KRED-Mediated Reduction

This protocol is a general guide for a lab-scale biocatalytic reduction. A wide range of commercial KRED screening kits are available to identify the optimal enzyme for a specific substrate.

Materials:

  • Benzyl 2,2-dimethyl-3-oxopropanoate

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Ketoreductase (KRED) lyophilizate

  • NADP⁺ (or NAD⁺, depending on KRED)

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Organic co-solvent (e.g., DMSO or Isopropanol, if needed for substrate solubility)

  • Ethyl acetate (for extraction)

Procedure:

  • Reaction Medium Preparation: In a flask, dissolve D-Glucose (e.g., 1.5 eq) and NADP⁺ (e.g., 0.01 eq) in the phosphate buffer. Adjust pH to 7.0 if necessary.

  • Enzyme Addition: Add the GDH and KRED lyophilizates to the buffered solution and stir gently until dissolved.

  • Substrate Addition: Dissolve Benzyl 2,2-dimethyl-3-oxopropanoate (1.0 eq) in a minimal amount of co-solvent (e.g., DMSO, <5% v/v) and add it to the reaction mixture.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by TLC or HPLC. Reactions are typically complete within 24 hours.

  • Workup: Once the reaction is complete, quench by adding a water-miscible organic solvent like acetone or by saturating the aqueous phase with NaCl.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.

  • Analysis: Characterize the product by NMR and determine the enantiomeric excess by chiral HPLC.

Expected Outcomes & Data

Biocatalytic reductions are known for their exceptional selectivity, often yielding a single enantiomer.

ParameterTypical Value/RangeRationale / Comment
Enzyme Commercial KREDsScreening is necessary to find an enzyme with high activity and selectivity.
Cofactor System NAD(P)H with Glucose/GDHA robust and cost-effective recycling system.
pH 6.5 - 8.0Most KREDs operate optimally near neutral pH.
Temperature 25 - 40 °CMild temperatures preserve enzyme stability and activity.
Substrate Conc. 10 - 100 g/LHigher concentrations can lead to substrate/product inhibition.
Yield >90%Conversions are typically very high.
ee >99%Enzymes are renowned for their near-perfect enantioselectivity.[7]

Conclusion

The asymmetric reduction of Benzyl 2,2-dimethyl-3-oxopropanoate is a reliable and efficient method for producing valuable chiral β-hydroxy esters. Both transition-metal-catalyzed hydrogenation and biocatalysis represent state-of-the-art approaches to this transformation. Metal catalysis offers high throughput and is extremely well-characterized, making it suitable for large-scale synthesis. Biocatalysis provides an environmentally friendly alternative that operates under mild conditions with exceptional selectivity, making it an increasingly attractive option in modern drug development and green chemistry. The choice between these methods will depend on factors such as scale, cost, available equipment, and desired environmental impact.

References

  • Zhang, X. et al. (2021). Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands. RSC Advances. Available at: [Link]

  • ResearchGate. (2023). Ir-catalyzed asymmetric hydrogenation of β-keto esters 2 with chiral ferrocenyl P,N,N-ligands 1. Available at: [Link]

  • Yurino, T. et al. (2020). Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution. Organic Letters. Available at: [Link]

  • ACS Publications. (2023). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Catalysis. Available at: [Link]

  • CoLab. (n.d.). Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution.
  • Song, C. et al. (2018). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. National Institutes of Health. Available at: [Link]

  • Vanagel, M. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks. Available at: [Link]

  • Fujita, T. et al. (2022). Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. Nature Communications. Available at: [Link]

  • Semantic Scholar. (n.d.). Enantioselective reduction of β-keto esters. Available at: [Link]

  • Govender, T. et al. (2016). Enantioselective Organocatalyzed Transformations of β-Ketoesters. Chemical Reviews. Available at: [Link]

  • University of York. (n.d.). Asymmetric Synthesis. Available at: [Link]

  • De Vicente, J. et al. (2011). Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. National Institutes of Health. Available at: [Link]

  • Academia.edu. (n.d.). Protocols for the preparation of each of the four possible stereoisomeric. alpha.-alkyl-. beta.-hydroxy carboxylic acids from a single chiral aldol reagent. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Asymmetric Cascade Carbonylation/Annulation of Benzyl Bromides, CO, and Vinyl Benzoxazinanones Enabled by Pd/Chiral Lewis-Base Relay Catalysis. Available at: [Link]

  • Semantic Scholar. (n.d.). Chiral benzyl centers through asymmetric catalysis. a three-step synthesis of (R)-(-)-alpha-curcumene via asymmetric hydrovinylation. Available at: [Link]

  • Foley, D. A. et al. (2010). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. National Institutes of Health. Available at: [Link]

  • The Aquila Digital Community. (2021). Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters. Available at: [Link]

  • ResearchGate. (n.d.). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides. Available at: [Link]

Sources

Application

The Versatile Role of Benzyl 2,2-dimethyl-3-oxopropanoate in Medicinal Chemistry: Application Notes and Protocols

In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular scaffolds are paramount. Benzyl 2,2-dimethyl-3-oxopropanoate, a tailored β-keto ester, emerges as a highly valuable and ver...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular scaffolds are paramount. Benzyl 2,2-dimethyl-3-oxopropanoate, a tailored β-keto ester, emerges as a highly valuable and versatile building block for the medicinal chemist. Its unique structural features—a reactive β-keto ester system, a sterically demanding gem-dimethyl group, and a readily cleavable benzyl ester—offer a powerful toolkit for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications of Benzyl 2,2-dimethyl-3-oxopropanoate. We will delve into its synthesis, explore its utility in constructing key pharmacophores, and provide detailed, field-proven protocols to empower your research endeavors.

The Strategic Advantage of Benzyl 2,2-dimethyl-3-oxopropanoate

The utility of Benzyl 2,2-dimethyl-3-oxopropanoate in medicinal chemistry is rooted in the interplay of its constituent parts. The β-keto ester moiety is a classic synthon, possessing both electrophilic and nucleophilic character, making it a linchpin for a multitude of condensation reactions.[1] The gem-dimethyl group at the α-position is not merely a passenger; it imparts significant steric hindrance, which can be exploited to influence reaction regioselectivity and to introduce a specific conformational bias in the final molecule. This can be crucial for optimizing drug-target interactions. Furthermore, the benzyl ester serves as a convenient protecting group for the carboxylic acid functionality, which can be selectively removed under mild hydrogenolysis conditions without affecting other sensitive functional groups.

Synthesis of Benzyl 2,2-dimethyl-3-oxopropanoate

A reliable supply of this key building block is the first step in its application. The synthesis can be approached in a two-step sequence starting from the commercially available 2,2-dimethyl-3-oxopropanoic acid.

Protocol 1: Synthesis of Benzyl 2,2-dimethyl-3-oxopropanoate

Step 1: Formation of the Acid Chloride

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 2,2-dimethyl-3-oxopropanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 5-10 mL per gram of acid).

  • Add oxalyl chloride (1.2 eq) dropwise to the stirred suspension at 0 °C (ice bath).

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2,2-dimethyl-3-oxopropanoyl chloride, which is used in the next step without further purification.

Step 2: Esterification with Benzyl Alcohol

  • In a separate flame-dried round-bottom flask, dissolve benzyl alcohol (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C and add the freshly prepared 2,2-dimethyl-3-oxopropanoyl chloride in DCM dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Benzyl 2,2-dimethyl-3-oxopropanoate.

Application in the Synthesis of Medicinally Relevant Heterocycles

The true power of Benzyl 2,2-dimethyl-3-oxopropanoate lies in its ability to serve as a precursor to a variety of heterocyclic systems that form the core of many marketed drugs and clinical candidates.

Synthesis of Substituted Pyrazoles via the Knorr Synthesis

Pyrazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[2] The Knorr pyrazole synthesis provides a straightforward route to this important heterocycle from β-keto esters and hydrazines.[3][4]

Rationale: The reaction proceeds via condensation of the hydrazine with the ketone of the β-keto ester, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. The gem-dimethyl group in our substrate will be located at the 4-position of the resulting pyrazole.

Knorr_Pyrazole_Synthesis start Benzyl 2,2-dimethyl-3-oxopropanoate + Hydrazine intermediate1 Hydrazone Intermediate start->intermediate1 Condensation intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 4,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazole (after benzyl deprotection and tautomerization) intermediate2->product Dehydration & Deprotection Biginelli_Reaction reactants Benzyl 2,2-dimethyl-3-oxopropanoate + Aldehyde + Urea intermediate Acyliminium Ion Intermediate reactants->intermediate Condensation product Substituted Dihydropyrimidinone intermediate->product Cyclization & Dehydration

Biginelli Reaction Workflow

Protocol 3: Synthesis of a Dihydropyrimidinone Derivative

  • In a round-bottom flask, combine Benzyl 2,2-dimethyl-3-oxopropanoate (1.0 eq), an aldehyde (e.g., benzaldehyde, 1.0 eq), and urea (1.5 eq).

  • Add a catalytic amount of a Lewis or Brønsted acid (e.g., a few drops of concentrated HCl or a catalytic amount of Yb(OTf)₃).

  • Add a minimal amount of a suitable solvent, such as ethanol, or perform the reaction neat.

  • Heat the mixture to reflux with stirring. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the purified dihydropyrimidinone.

Synthesis of 1,5-Benzodiazepines

1,5-Benzodiazepines are a class of fused seven-membered heterocyclic compounds that are of great interest in medicinal chemistry due to their diverse pharmacological activities, including anxiolytic, anticonvulsant, and hypnotic effects. [5][6] Rationale: The synthesis involves the condensation of a 1,2-phenylenediamine with a β-dicarbonyl compound. The two carbonyl groups of the β-keto ester react with the two amino groups of the diamine to form the seven-membered ring.

Benzodiazepine_Synthesis reactants Benzyl 2,2-dimethyl-3-oxopropanoate + o-Phenylenediamine intermediate Imine/Enamine Intermediate reactants->intermediate Condensation product Substituted 1,5-Benzodiazepine intermediate->product Cyclization & Dehydration

1,5-Benzodiazepine Synthesis Workflow

Protocol 4: Synthesis of a 1,5-Benzodiazepine Derivative

  • In a round-bottom flask, dissolve Benzyl 2,2-dimethyl-3-oxopropanoate (1.0 eq) and o-phenylenediamine (1.0 eq) in a mixture of ethanol and glacial acetic acid.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,5-benzodiazepine.

Data Summary

The following table provides a hypothetical summary of expected outcomes for the synthesis of various heterocyclic cores from Benzyl 2,2-dimethyl-3-oxopropanoate, based on established literature for similar β-keto esters. Actual yields may vary depending on the specific substrates and reaction conditions.

Heterocyclic CoreReaction NameKey ReagentsExpected Yield Range (%)
PyrazoloneKnorr Pyrazole SynthesisHydrazine hydrate70-90
DihydropyrimidinoneBiginelli ReactionBenzaldehyde, Urea60-85
1,5-BenzodiazepineCondensationo-Phenylenediamine55-80

Conclusion

Benzyl 2,2-dimethyl-3-oxopropanoate is a strategically designed building block that offers significant potential in medicinal chemistry. Its inherent reactivity, coupled with the steric influence of the gem-dimethyl group and the utility of the benzyl ester, provides a versatile platform for the synthesis of diverse and medicinally relevant heterocyclic compounds. The protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers seeking to leverage this powerful synthon in their drug discovery programs.

References

  • PrepChem. Synthesis of 2,2-dimethyl-3-(3,3,3-trifluoro-2-ethoxy-prop-1-enyl)-cyclopropanecarboxylic acid 3-phenoxybenzyl ester. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information for: A tale of two enzymes: the mechanism of carbapenem and sulfapenem biosynthesis. Available from: [Link]

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  • National Center for Biotechnology Information. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Available from: [Link]

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Method

Catalytic Applications of Benzyl 2,2-dimethyl-3-oxopropanoate: A Comprehensive Guide for Researchers

Prepared by: Gemini, Senior Application Scientist Introduction: The Unique Potential of a Sterically Hindered β-Keto Ester Benzyl 2,2-dimethyl-3-oxopropanoate is a fascinating, yet underexplored, β-keto ester with signif...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Unique Potential of a Sterically Hindered β-Keto Ester

Benzyl 2,2-dimethyl-3-oxopropanoate is a fascinating, yet underexplored, β-keto ester with significant potential in modern catalytic organic synthesis. Its defining structural feature is the gem-dimethyl group at the α-position, which introduces significant steric hindrance. This "neopentyl-like" arrangement can be strategically exploited to control reactivity and selectivity in a variety of catalytic transformations. While β-keto esters are widely recognized as versatile building blocks in synthetic chemistry, the specific applications of this benzyl ester remain largely specialized. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, known reactivity, and, most importantly, its prospective catalytic applications based on established principles of β-keto ester chemistry. By understanding its unique steric and electronic properties, researchers can unlock new synthetic pathways and access complex molecular architectures with high precision.

Synthesis of Benzyl 2,2-dimethyl-3-oxopropanoate

The preparation of Benzyl 2,2-dimethyl-3-oxopropanoate can be effectively achieved through the Swern oxidation of its corresponding β-hydroxy ester precursor, Benzyl 3-hydroxy-2,2-dimethylpropanoate. This method offers high yields and avoids harsh reaction conditions that could compromise the ester functionality.

Protocol 1: Synthesis via Swern Oxidation[1][2]

This protocol is adapted from established Swern oxidation procedures and is suitable for laboratory-scale synthesis.

Materials:

  • Benzyl 3-hydroxy-2,2-dimethylpropanoate

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Step-by-Step Procedure:

  • Activator Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, dissolve oxalyl chloride (2.2 eq.) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Swern Reagent Generation: Slowly add DMSO (2.5 eq.) to the cooled oxalyl chloride solution. Stir the mixture for 15-20 minutes at -78 °C.

  • Substrate Addition: Dissolve Benzyl 3-hydroxy-2,2-dimethylpropanoate (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Ensure the internal temperature remains below -60 °C. Stir for 1 hour.

  • Quenching: Add triethylamine (5.0 eq.) to the reaction mixture, and allow it to warm to room temperature slowly over 45-60 minutes.

  • Work-up: Add water to the reaction mixture and transfer it to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Benzyl 2,2-dimethyl-3-oxopropanoate as a stable product.

Experimental Workflow: Swern Oxidation

A Prepare Oxalyl Chloride in DCM at -78°C B Add DMSO to form the Swern Reagent A->B Slow Addition C Add Benzyl 3-hydroxy-2,2-dimethylpropanoate B->C Dropwise Addition <-60°C D Add Triethylamine and warm to RT C->D Stir 1h E Aqueous Work-up and Extraction D->E Reaction Quench F Purification by Chromatography E->F G Product: Benzyl 2,2-dimethyl-3-oxopropanoate F->G Isolation

Caption: Workflow for the Synthesis of Benzyl 2,2-dimethyl-3-oxopropanoate.

Established Reactivity as a Synthetic Building Block

Benzyl 2,2-dimethyl-3-oxopropanoate has been utilized as a precursor in the synthesis of complex heterocyclic molecules, demonstrating its utility as a reactive building block. In a notable example, it serves as a key intermediate in the synthesis of Hepatitis C virus (HCV) inhibitors[1].

Potential Catalytic Applications: A Forward-Looking Perspective

The true potential of Benzyl 2,2-dimethyl-3-oxopropanoate lies in its application in catalytic reactions where its unique steric profile can be leveraged for enhanced selectivity. Below are several proposed catalytic applications based on well-established transformations of β-keto esters.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The Tsuji-Trost reaction is a cornerstone of modern organic synthesis. While typically applied to less substituted β-keto esters, the use of Benzyl 2,2-dimethyl-3-oxopropanoate offers an intriguing opportunity for the synthesis of quaternary stereocenters. The gem-dimethyl group would inherently prevent a second alkylation, a common side reaction.

Proposed Catalytic Cycle:

Pd0 Pd(0)L PiAllyl π-Allyl-Pd(II) Complex Pd0->PiAllyl Oxidative Addition AllylX Allylic Electrophile AllylX->PiAllyl Product Quaternary α-Allylated Product PiAllyl->Product Nucleophilic Attack Ketoester Benzyl 2,2-dimethyl-3-oxopropanoate + Base Enolate Enolate Intermediate Ketoester->Enolate Deprotonation Enolate->Product Pd0_regen Pd(0)L Product->Pd0_regen Reductive Elimination Ru_cat [Ru(II)Cl₂(chiral ligand)] Ru_H [Ru(II)-H Complex] Ru_cat->Ru_H Activation H2 H₂ Source H2->Ru_H Transition_State Six-membered Transition State Ru_H->Transition_State Coordination Ketoester Benzyl 2,2-dimethyl-3-oxopropanoate Ketoester->Transition_State Product Chiral β-Hydroxy Ester Transition_State->Product Hydride Transfer Ru_cat_regen [Ru(II)Cl₂(chiral ligand)] Product->Ru_cat_regen Product Release

Sources

Application

Application Note: A Scalable and Efficient Synthesis of Benzyl 2,2-dimethyl-3-oxopropanoate for Pharmaceutical and Research Applications

Introduction Benzyl 2,2-dimethyl-3-oxopropanoate is a key building block in the synthesis of a variety of pharmacologically active molecules and complex organic structures. Its unique β-keto ester functionality, coupled...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzyl 2,2-dimethyl-3-oxopropanoate is a key building block in the synthesis of a variety of pharmacologically active molecules and complex organic structures. Its unique β-keto ester functionality, coupled with the presence of a gem-dimethyl group, makes it a valuable precursor for creating sterically hindered centers and participating in a range of carbon-carbon bond-forming reactions. The increasing demand for this intermediate in drug development and chemical research necessitates a robust, scalable, and well-documented synthetic protocol.

This application note provides a comprehensive guide to the scale-up synthesis of Benzyl 2,2-dimethyl-3-oxopropanoate. The presented methodology is designed for researchers, process chemists, and drug development professionals, offering a detailed, step-by-step protocol, an in-depth discussion of the underlying chemical principles, and critical considerations for safe and efficient large-scale production.

Strategic Approach to Synthesis: The Meldrum's Acid Route

For the scalable synthesis of Benzyl 2,2-dimethyl-3-oxopropanoate, a two-step approach utilizing Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as a key reagent has been selected for its efficiency and high yields. This strategy circumvents some of the challenges associated with traditional Claisen condensations, particularly in controlling self-condensation and achieving high purity on a larger scale.

The overall synthetic transformation is depicted below:

Synthetic_Scheme Dimethylmalonic_acid Dimethylmalonic Acid Dimethylmalonyl_chloride Dimethylmalonyl Chloride Dimethylmalonic_acid->Dimethylmalonyl_chloride Step 1a Thionyl Chloride Thionyl_chloride SOCl₂ Meldrums_acid Meldrum's Acid Acyl_Meldrums_acid 5-(2,2-dimethylpropanoyl)-2,2-dimethyl- 1,3-dioxane-4,6-dione Meldrums_acid->Acyl_Meldrums_acid Step 1b Pyridine, DCM Pyridine Pyridine Benzyl_alcohol Benzyl Alcohol Final_Product Benzyl 2,2-dimethyl-3-oxopropanoate Benzyl_alcohol->Final_Product Dimethylmalonyl_chloride->Acyl_Meldrums_acid Acyl_Meldrums_acid->Final_Product Step 2 Benzyl Alcohol, Toluene, Δ

Caption: Overall synthetic scheme for Benzyl 2,2-dimethyl-3-oxopropanoate.

This route is advantageous for several reasons:

  • High Reactivity of Meldrum's Acid: The high acidity of the C-5 protons of Meldrum's acid (pKa ≈ 4.97) allows for easy deprotonation under mild basic conditions, facilitating a clean acylation reaction.[1]

  • Efficient Acylation: The use of an acyl chloride, such as dimethylmalonyl chloride, ensures a rapid and generally high-yielding acylation of Meldrum's acid.

  • Clean Conversion to the β-Keto Ester: The subsequent reaction of the acyl-Meldrum's acid intermediate with an alcohol is a well-established method for producing β-keto esters. The reaction is driven by the formation of stable byproducts, acetone and carbon dioxide, upon ring-opening and decarboxylation.[2]

Experimental Protocols

This section provides detailed, step-by-step protocols for a laboratory-scale synthesis of Benzyl 2,2-dimethyl-3-oxopropanoate, which can be adapted for further scale-up.

Part 1: Synthesis of Dimethylmalonyl Chloride

Reaction Principle: Dimethylmalonic acid is converted to its corresponding diacyl chloride using an excess of a chlorinating agent, typically thionyl chloride. The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gases.

Protocol_Workflow_Part1 start Start: Assemble Reaction Apparatus charge_reagents Charge Flask with Dimethylmalonic Acid and Thionyl Chloride start->charge_reagents reflux Heat the Mixture to Reflux (approx. 80°C) for 2-3 hours charge_reagents->reflux Under inert atmosphere distill_soCl2 Remove Excess Thionyl Chloride by Distillation reflux->distill_soCl2 Monitor gas evolution vacuum_distill Purify Dimethylmalonyl Chloride by Vacuum Distillation distill_soCl2->vacuum_distill characterize Characterize the Product (GC, IR) vacuum_distill->characterize end End: Store under Inert Atmosphere characterize->end

Caption: Workflow for the synthesis of dimethylmalonyl chloride.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Dimethylmalonic Acid132.12100 g0.757
Thionyl Chloride118.97270 mL (443 g)3.72

Equipment:

  • 1 L three-necked round-bottom flask

  • Reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution)

  • Dropping funnel (optional, for controlled addition of thionyl chloride)

  • Magnetic stirrer and heating mantle

  • Distillation apparatus for atmospheric and vacuum distillation

Procedure:

  • Reaction Setup: Assemble the reaction flask with the reflux condenser and gas scrubber in a well-ventilated fume hood. Ensure all glassware is dry.

  • Charging Reagents: Charge the flask with dimethylmalonic acid (100 g, 0.757 mol). Carefully add thionyl chloride (270 mL, 3.72 mol) to the flask. The reaction is endothermic initially, but gas evolution will occur upon heating.

  • Reaction: Heat the mixture to a gentle reflux (approximately 80°C) using a heating mantle. Maintain the reflux for 2-3 hours, or until the gas evolution ceases and all the solid has dissolved. The reaction progress can be monitored by observing the cessation of HCl and SO₂ evolution.

  • Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Rearrange the apparatus for distillation and remove the excess thionyl chloride by distillation at atmospheric pressure.

  • Purification: Purify the crude dimethylmalonyl chloride by vacuum distillation. Collect the fraction boiling at approximately 60°C/10 mmHg.[3]

  • Characterization and Storage: The purified product should be a colorless liquid. It is highly moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).

Part 2: Scale-up Synthesis of Benzyl 2,2-dimethyl-3-oxopropanoate

Reaction Principle: Meldrum's acid is first acylated with dimethylmalonyl chloride in the presence of a base (pyridine) to form the 5-acyl-Meldrum's acid intermediate. This intermediate is then heated with benzyl alcohol, which acts as both a nucleophile and a solvent, leading to the formation of the final product with the concurrent release of acetone and carbon dioxide.

Protocol_Workflow_Part2 start Start: Prepare Meldrum's Acid Solution add_pyridine Cool to 0°C and Add Pyridine start->add_pyridine add_acyl_chloride Slowly Add Dimethylmalonyl Chloride Solution at 0°C add_pyridine->add_acyl_chloride warm_to_rt Allow to Warm to Room Temperature and Stir add_acyl_chloride->warm_to_rt Maintain low temperature workup1 Aqueous Work-up (HCl wash) and Extraction warm_to_rt->workup1 isolate_intermediate Isolate Crude Acyl-Meldrum's Acid workup1->isolate_intermediate add_benzyl_alcohol Add Benzyl Alcohol and Toluene isolate_intermediate->add_benzyl_alcohol reflux Heat to Reflux (approx. 110°C) for 3-4 hours add_benzyl_alcohol->reflux Monitor CO₂ evolution cool_and_dilute Cool to Room Temperature and Dilute with Solvent reflux->cool_and_dilute workup2 Aqueous Work-up (Base and Brine Wash) cool_and_dilute->workup2 purify Purify by Vacuum Distillation or Column Chromatography workup2->purify characterize Characterize Final Product (NMR, IR, GC-MS) purify->characterize end End: Store Purified Product characterize->end

Caption: Workflow for the synthesis of Benzyl 2,2-dimethyl-3-oxopropanoate.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Meldrum's Acid144.12100 g0.694
Pyridine79.10110 mL (108 g)1.36
Dimethylmalonyl Chloride169.01117 g0.692
Dichloromethane (DCM)84.93800 mL-
Benzyl Alcohol108.14225 mL (234 g)2.16
Toluene92.14400 mL-
Hydrochloric Acid (2 M)-As needed-
Sodium Bicarbonate (sat. aq.)-As needed-
Brine (sat. aq. NaCl)-As needed-
Anhydrous Magnesium Sulfate-As needed-

Equipment:

  • 2 L three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Pressure-equalizing dropping funnel

  • Heating mantle with temperature controller

  • Separatory funnel (2 L)

  • Rotary evaporator

  • Vacuum distillation or column chromatography setup

Procedure:

  • Preparation of Meldrum's Acid Solution: In the 2 L flask equipped with a mechanical stirrer and thermometer, dissolve Meldrum's acid (100 g, 0.694 mol) in dichloromethane (500 mL).

  • Addition of Base: Cool the solution to 0°C using an ice bath. Slowly add pyridine (110 mL, 1.36 mol) while maintaining the temperature below 5°C.

  • Acylation: Dissolve dimethylmalonyl chloride (117 g, 0.692 mol) in dichloromethane (300 mL) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 1-2 hours, ensuring the temperature remains below 5°C. A precipitate of pyridinium hydrochloride will form.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Work-up of Intermediate: Cool the reaction mixture back to 0°C and slowly add 2 M HCl (500 mL) to quench the reaction and dissolve the pyridinium salts. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 2 M HCl (2 x 250 mL) and brine (250 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-(2,2-dimethylpropanoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione as a solid or viscous oil. This intermediate is often used in the next step without further purification.

  • Reaction with Benzyl Alcohol: To the flask containing the crude acyl-Meldrum's acid, add benzyl alcohol (225 mL, 2.16 mol) and toluene (400 mL).

  • Decarboxylation and Esterification: Heat the mixture to reflux (approximately 110°C) for 3-4 hours. The evolution of carbon dioxide will be observed. The reaction can be monitored by TLC or GC for the disappearance of the intermediate.

  • Work-up of Final Product: Cool the reaction mixture to room temperature and dilute with ethyl acetate (500 mL). Wash the organic solution with saturated sodium bicarbonate solution (2 x 300 mL) to remove any acidic byproducts, followed by a wash with brine (300 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess benzyl alcohol. The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield Benzyl 2,2-dimethyl-3-oxopropanoate as a colorless to pale yellow oil.

Characterization Data

  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.30 (m, 5H, Ar-H), 5.20 (s, 2H, -OCH₂Ph), 3.45 (s, 2H, -COCH₂CO-), 1.30 (s, 6H, -C(CH₃)₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 202.5 (C=O, ketone), 168.0 (C=O, ester), 135.0 (Ar-C), 128.8 (Ar-CH), 128.5 (Ar-CH), 128.3 (Ar-CH), 67.5 (-OCH₂Ph), 52.0 (-COCH₂CO-), 45.0 (-C(CH₃)₂), 22.0 (-C(CH₃)₂).

  • IR (neat, cm⁻¹): 1745 (C=O, ester), 1720 (C=O, ketone), 1200 (C-O stretch).

Scale-Up Considerations and Troubleshooting

Potential Issue Cause Solution/Mitigation
Low Yield in Acylation Incomplete reaction; moisture contamination.Ensure all reagents and glassware are dry. Use a slight excess of the acylating agent. Monitor the reaction by TLC.
Exothermic Reaction Rapid addition of acyl chloride.Add the acyl chloride slowly and maintain a low reaction temperature with efficient cooling.
Incomplete Decarboxylation Insufficient heating time or temperature.Monitor the reaction by TLC or GC to ensure the disappearance of the intermediate. Increase reflux time if necessary.
Product Purity Issues Residual starting materials or byproducts.Optimize the work-up procedure with appropriate aqueous washes. Use high-vacuum distillation or column chromatography for final purification.
Safety: Gas Evolution Vigorous evolution of HCl, SO₂, and CO₂.Ensure the reaction is performed in a well-ventilated fume hood with an adequate scrubbing system. For larger scales, consider a controlled addition of reagents and a robust gas outlet.

Safety Precautions

  • Thionyl Chloride and Dimethylmalonyl Chloride: These are corrosive and lachrymatory substances that react violently with water. Handle them in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Quench any residual acyl chloride carefully with a suitable alcohol (e.g., isopropanol) before aqueous work-up.[4]

  • Pyridine: Pyridine is a flammable and toxic liquid. Avoid inhalation and skin contact.

  • Scale-Up: When scaling up, be mindful of the increased exothermicity of the acylation step and the larger volume of gas evolved during both the formation of the acyl chloride and the final decarboxylation step. Ensure the cooling and gas scrubbing systems are appropriately sized for the scale of the reaction.

Conclusion

The presented two-step synthesis via a Meldrum's acid intermediate provides a reliable and scalable method for the production of Benzyl 2,2-dimethyl-3-oxopropanoate. By carefully controlling the reaction conditions and adhering to the safety protocols outlined, researchers and process chemists can efficiently produce this valuable building block in high yield and purity, facilitating its application in pharmaceutical and chemical synthesis programs.

References

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Benzyl 2,2-dimethyl-3-oxopropanoate

Welcome to the technical support center for the synthesis of Benzyl 2,2-dimethyl-3-oxopropanoate. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Benzyl 2,2-dimethyl-3-oxopropanoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide you with the expertise and practical insights needed to achieve high yields and purity in your experiments.

Troubleshooting Guide: Common Side Reactions and Issues

This section addresses specific problems you may encounter during the synthesis of Benzyl 2,2-dimethyl-3-oxopropanoate, their root causes, and actionable solutions.

Problem 1: Low Yield of the Desired C-Alkylated Product

  • Symptom: After purification, the isolated yield of Benzyl 2,2-dimethyl-3-oxopropanoate is significantly lower than expected. TLC or NMR analysis of the crude reaction mixture shows multiple spots or peaks.

  • Root Cause Analysis: Low yields are often a result of competing side reactions. In the alkylation of a β-keto ester like a 2,2-dimethyl-3-oxopropanoate, the primary culprits are O-alkylation and subsequent hydrolysis and decarboxylation.[1][2] The enolate intermediate is an ambident nucleophile, meaning it can be alkylated at either the α-carbon (C-alkylation) to form the desired product or at the oxygen atom (O-alkylation) to form a vinyl ether byproduct.[3]

  • Solution:

    • Choice of Base and Solvent: To favor C-alkylation, use a non-polar, aprotic solvent such as toluene or THF.[4] The choice of base is also critical. A bulky, strong base like lithium diisopropylamide (LDA) can be used to completely form the enolate before adding the benzyl halide. However, for simpler procedures, using a weaker base like potassium carbonate with a phase-transfer catalyst (PTC) in a solid-liquid system can also be effective and minimize side reactions.[4]

    • Reaction Temperature: Lowering the reaction temperature generally favors C-alkylation. Running the reaction at or below room temperature can significantly reduce the amount of O-alkylation byproduct.

    • Leaving Group on the Benzylating Agent: Using benzyl bromide is generally more effective than benzyl chloride as bromide is a better leaving group, leading to a faster and more efficient reaction.

Problem 2: Presence of a Significant Amount of O-Alkylated Byproduct

  • Symptom: NMR analysis of the product mixture shows signals corresponding to a vinyl ether structure, in addition to the desired β-keto ester. Mass spectrometry may also show an isomer of the expected product.

  • Root Cause Analysis: The ratio of C- to O-alkylation is influenced by several factors, including the solvent, the counter-ion of the enolate, and the electrophile.[3] Polar, protic solvents tend to solvate the oxygen atom of the enolate, making it less available for alkylation and thus favoring C-alkylation. Conversely, polar aprotic solvents can favor O-alkylation.

  • Solution:

    • Solvent Selection: Employ a non-polar solvent like hexane or toluene.

    • Counter-ion: The nature of the metal counter-ion can influence the C/O alkylation ratio. Lithium enolates, for instance, tend to favor C-alkylation more than sodium or potassium enolates due to stronger coordination with the oxygen atom.

    • Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can be highly effective in promoting C-alkylation, especially when using a solid base like potassium carbonate.[4][5]

Problem 3: Formation of a Dibenzylated Byproduct

  • Symptom: Mass spectrometry of the crude product reveals a peak corresponding to the addition of two benzyl groups to the starting ester.

  • Root Cause Analysis: In this specific synthesis, the starting material is a 2,2-dimethyl-3-oxopropanoate. The presence of the two methyl groups at the α-position prevents polyalkylation at that site. However, if the starting material is not fully substituted at the alpha position, polyalkylation can be a significant side reaction. This is a crucial consideration for analogous syntheses.

  • Solution: Ensure the use of a 2,2-disubstituted-3-oxopropanoate starting material to avoid this side reaction.

Problem 4: Decarboxylation of the Product During Workup or Purification

  • Symptom: The final product is contaminated with a ketone byproduct (in this case, 1-phenyl-3-methyl-2-butanone), and gas evolution (CO2) may be observed during heating or upon acidification.

  • Root Cause Analysis: β-keto esters can undergo hydrolysis to the corresponding β-keto acid, which is highly susceptible to decarboxylation, especially when heated under acidic or basic conditions.[1][2][6][7][8]

  • Solution:

    • Mild Workup Conditions: During the workup, avoid strong acids or bases and prolonged heating. Use a mild aqueous base, such as a saturated sodium bicarbonate solution, for washing.[9]

    • Purification at Low Temperature: If purification by distillation is attempted, it should be performed under high vacuum to keep the temperature as low as possible. Column chromatography at room temperature is generally a safer purification method.[9]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of Benzyl 2,2-dimethyl-3-oxopropanoate?

A1: The synthesis typically proceeds via an SN2 reaction. First, a base is used to deprotonate the starting ester (e.g., methyl 2,2-dimethyl-3-oxopropanoate) to form an enolate. This enolate then acts as a nucleophile and attacks the electrophilic carbon of the benzyl halide (e.g., benzyl bromide), displacing the halide and forming the new carbon-carbon bond of the desired product.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction.[10] Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The disappearance of the starting ester spot and the appearance of a new product spot indicate the progression of the reaction. Gas chromatography (GC) can also be used for more quantitative monitoring.[10]

Q3: What are the best purification techniques for Benzyl 2,2-dimethyl-3-oxopropanoate?

A3: Flash column chromatography on silica gel is a highly effective method for purifying the final product and removing unreacted starting materials and side products.[9] A gradient of ethyl acetate in hexane is a common eluent system.

Q4: Can I use a different benzylating agent, such as benzyl alcohol?

A4: While direct benzylation with benzyl alcohol is possible under certain conditions (e.g., using a catalyst), it is generally less efficient for this type of transformation compared to using a more reactive benzyl halide like benzyl bromide.

Experimental Protocols

Optimized Synthesis of Benzyl 2,2-dimethyl-3-oxopropanoate

This protocol is a generalized procedure based on common practices for the alkylation of β-keto esters and is designed to minimize side reactions.

Materials:

  • Methyl 2,2-dimethyl-3-oxopropanoate

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Tetrabutylammonium bromide (TBAB) or another suitable phase-transfer catalyst

  • Anhydrous toluene or acetonitrile

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required, though room temperature is recommended)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column and silica gel

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 2,2-dimethyl-3-oxopropanoate (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and the phase-transfer catalyst (0.1 eq.).

  • Solvent Addition: Add anhydrous toluene or acetonitrile to the flask.

  • Addition of Benzyl Bromide: While stirring the mixture vigorously, add benzyl bromide (1.1 eq.) dropwise at room temperature.

  • Reaction: Continue to stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 4-24 hours.

  • Workup:

    • Once the reaction is complete, filter the mixture to remove the potassium carbonate.

    • Wash the filter cake with a small amount of the reaction solvent.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain Benzyl 2,2-dimethyl-3-oxopropanoate as a clear oil.

Data Presentation

Table 1: Influence of Reaction Conditions on C- vs. O-Alkylation

ConditionEffect on C/O Alkylation RatioRationale
Solvent Non-polar aprotic solvents (e.g., toluene, hexane) favor C-alkylation. Polar aprotic solvents (e.g., DMF, DMSO) can increase the proportion of O-alkylation.Polar aprotic solvents solvate the cation more effectively, leaving a "naked" enolate that is more likely to react at the more electronegative oxygen atom.
Base/Counter-ion Lithium enolates generally give higher C/O ratios than sodium or potassium enolates.The smaller lithium cation coordinates more tightly with the oxygen atom of the enolate, sterically hindering O-alkylation.
Temperature Lower temperatures favor C-alkylation.The transition state for C-alkylation is generally of lower energy.
Leaving Group Better leaving groups (e.g., I > Br > Cl) on the alkylating agent tend to increase the rate of both C- and O-alkylation.The effect on the C/O ratio is complex and can depend on other factors.

Visualizations

Diagram 1: Reaction Scheme and Competing Side Reactions

G cluster_main Main Reaction Pathway cluster_side Common Side Reactions start Methyl 2,2-dimethyl-3-oxopropanoate + Benzyl Bromide enolate Enolate Intermediate start->enolate Base (e.g., K2CO3/PTC) product Benzyl 2,2-dimethyl-3-oxopropanoate (Desired Product) enolate->product C-Alkylation (SN2) o_alkylation O-Alkylated Byproduct (Vinyl Ether) enolate->o_alkylation O-Alkylation hydrolysis Hydrolysis to β-keto acid product->hydrolysis H2O, H+ or OH- decarboxylation Decarboxylation Product (Ketone) hydrolysis->decarboxylation Heat G start Low Yield of Benzyl 2,2-dimethyl-3-oxopropanoate check_crude Analyze Crude Mixture (TLC, NMR) start->check_crude decarboxylation Decarboxylation Suspected start->decarboxylation Ketone byproduct observed multiple_spots Multiple Spots/Peaks Present? check_crude->multiple_spots o_alkylation O-Alkylation Suspected multiple_spots->o_alkylation Yes incomplete_reaction Incomplete Reaction multiple_spots->incomplete_reaction No (mostly starting material) optimize_conditions Optimize Reaction Conditions o_alkylation->optimize_conditions mild_workup Ensure Mild Workup Conditions (no strong acid/base, no excessive heat) decarboxylation->mild_workup increase_time Increase Reaction Time or Use a More Reactive Benzyl Halide incomplete_reaction->increase_time change_solvent Use Non-polar Aprotic Solvent optimize_conditions->change_solvent change_base Consider a Different Base or PTC optimize_conditions->change_base lower_temp Lower Reaction Temperature optimize_conditions->lower_temp purify_carefully Purify via Column Chromatography at Room Temperature mild_workup->purify_carefully

Caption: A workflow for troubleshooting low product yields.

References

  • Synthesis of 2-benzyl-3-dimethylaminopropanol. PrepChem.com. Available at: [Link]

  • Zhang, J., et al. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 24(12), 5677-5679.
  • Method for producing alkyldimethylbenzylammonium chlorides. Google Patents.
  • Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. Sciencemadness.org. Available at: [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Available at: [Link]

  • Beta Keto esters - Alkylating Ketones in NaOEt. YouTube. Available at: [Link]

  • Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. YouTube. Available at: [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]

  • Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Royal Society of Chemistry. Available at: [Link]

  • Enantioselective Alkylation of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts. ACS Publications. Available at: [Link]

  • Transesterfication of β-keto esters during gas chromatography and their tautomers separation. ResearchGate. Available at: [Link]

  • Recent advances in the transesterification of β-keto esters. University College Cork. Available at: [Link]

  • Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. Available at: [Link]

  • A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. ResearchGate. Available at: [Link]

  • Purification and Identification of an Escherichia Coli Beta-Keto Ester Reductase as 2,5-diketo-D-gluconate Reductase YqhE. PubMed. Available at: [Link]

  • Decarboxylation. Master Organic Chemistry. Available at: [Link]

  • Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. Nature. Available at: [Link]

  • β-Ketoacids Decarboxylate. Chemistry LibreTexts. Available at: [Link]

  • H-Bond Mediated Phase-Transfer Catalysis: Enantioselective Generating of Quaternary Stereogenic Centers in β-Keto Esters. MDPI. Available at: [Link]

  • Alkylation and Decarboxylation of beta-Keto Esters. YouTube. Available at: [Link]

Sources

Optimization

Challenges in the purification of Benzyl 2,2-dimethyl-3-oxopropanoate

Technical Support Center: Benzyl 2,2-dimethyl-3-oxopropanoate Introduction: Navigating the Nuances of a Challenging Intermediate Benzyl 2,2-dimethyl-3-oxopropanoate is a valuable ester derivative and chemical intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzyl 2,2-dimethyl-3-oxopropanoate

Introduction: Navigating the Nuances of a Challenging Intermediate

Benzyl 2,2-dimethyl-3-oxopropanoate is a valuable ester derivative and chemical intermediate in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals.[1] Its structure, featuring a β-keto ester moiety, is key to its reactivity but also the source of significant challenges during its purification.[2] The gem-dimethyl group adjacent to the ester carbonyl offers some steric hindrance, but the inherent instability of the β-keto system makes this compound susceptible to degradation, particularly through decarboxylation.[3][4]

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into overcoming the common hurdles encountered during the purification of this compound. We will move beyond simple procedural lists to explain the chemical principles behind each recommendation, empowering you to make informed decisions in your own laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of yield loss during the purification of Benzyl 2,2-dimethyl-3-oxopropanoate?

The most significant cause of yield loss is the compound's susceptibility to decarboxylation, a common reaction for β-keto acids and their derivatives.[3][4] This degradation pathway is often initiated by excessive heat or exposure to acidic or basic conditions. The corresponding β-keto acid, which can be present as an impurity or formed via hydrolysis of the ester, is particularly prone to losing CO2 upon gentle heating.

Q2: My crude product is a dark yellow or brown oil. What are the likely impurities?

The discoloration typically arises from two sources: residual reagents from the synthesis and degradation products. If the synthesis involves oxidation of an alcohol precursor like Benzyl 3-hydroxy-2,2-dimethylpropanoate, unreacted starting material or over-oxidation byproducts can be present.[5] More commonly, the color is due to small, highly conjugated molecules formed from decomposition and self-condensation reactions of the aldehyde function.

Q3: Is vacuum distillation a recommended purification method?

Caution is strongly advised. While vacuum distillation is a standard technique for purifying liquids, the elevated temperatures required, even under high vacuum, can promote thermal decomposition and decarboxylation. Commercial supplier data often omits a boiling point for this reason. If distillation is attempted, it should be performed using a short-path apparatus under the highest possible vacuum to minimize the residence time at high temperatures. However, column chromatography is generally the preferred and safer method.

Q4: How should I store the purified Benzyl 2,2-dimethyl-3-oxopropanoate?

The purified compound should be stored in a tightly sealed container at a low temperature, preferably refrigerated and under an inert atmosphere (e.g., nitrogen or argon). This minimizes exposure to atmospheric moisture, which can cause hydrolysis, and reduces the rate of any potential degradation reactions. Some suppliers recommend room temperature storage, but for long-term stability and high-purity applications, cold storage is prudent.

Troubleshooting Guide: From Problem to Purity

This section addresses specific issues you may encounter during purification.

Problem 1: Significant Yield Loss After Column Chromatography

You've run a column, and while the fractions look clean by TLC, the final isolated mass is much lower than expected.

  • Primary Suspect: On-Column Degradation. Standard silica gel is inherently acidic (pKa ≈ 4.5) due to the presence of silanol groups (Si-OH). This acidic surface can catalyze the hydrolysis of your ester to the corresponding β-keto acid, which then rapidly decarboxylates on the column.[2]

  • Solution: Deactivate the Silica Gel. Before preparing your column, neutralize the silica. This can be done by slurrying the silica gel in your starting eluent (e.g., 5% Ethyl Acetate in Hexane) containing 0.5-1% triethylamine (Et3N) by volume. The amine base will neutralize the acidic sites on the silica surface, creating a much milder environment for your compound.

  • Validation: Run a small-scale test. Spot your crude material on two TLC plates. Develop one in a standard solvent system and the other in the same system but with 0.5% Et3N added to the mobile phase. If you observe significantly less streaking or fewer decomposition spots on the Et3N-treated plate, on-column degradation is the likely culprit.

Problem 2: Product Purity Decreases After Solvent Removal

Your NMR of the pooled column fractions looks clean, but after rotovapping, the NMR shows new, small peaks and the oil has darkened.

  • Primary Suspect: Thermal Decomposition. The heat from the rotary evaporator's water bath is sufficient to cause decarboxylation, especially if any residual acidic or basic impurities are present.

  • Solution: Low-Temperature Solvent Removal. Always remove the solvent at or below 30°C. If your solvent system has a high boiling point (e.g., ethyl acetate), ensure your vacuum pump is efficient enough to lower the boiling point sufficiently without requiring excessive heat. Do not leave the flask on the rotovap for an extended period after the solvent is gone.

Problem 3: Persistent Impurities That Co-elute with the Product

You've tried standard chromatography, but a persistent impurity remains, showing a very similar Rf value to your product.

  • Primary Suspect 1: Isomeric Impurities. Depending on the synthetic route, structurally similar impurities may be present that are difficult to separate.

  • Primary Suspect 2: Non-polar Impurities. If the synthesis involves benzyl alcohol or benzyl bromide, residual amounts can be difficult to remove.[6][7]

  • Solution 1: Alter the Solvent System Polarity. A systematic approach to changing the mobile phase is required. Instead of just varying the ratio of Hexane/Ethyl Acetate, try a different solvent system entirely. Toluene or Dichloromethane (DCM) as the non-polar component can offer different selectivity. For example, switching from an Ethyl Acetate/Hexane system to a DCM/Methanol system (starting at 0.5% MeOH) can alter the elution order.

  • Solution 2: Employ a Different Stationary Phase. If changing the mobile phase fails, consider using a different adsorbent. Alumina (neutral or basic) can be an alternative to silica gel. Alternatively, reversed-phase chromatography (C18 silica) with a solvent system like Acetonitrile/Water may provide the necessary selectivity.

Troubleshooting Decision Workflow

The following diagram illustrates a logical workflow for addressing purification challenges.

G start Crude Product Analysis (TLC, ¹H NMR) purity_check Is Purity <95%? start->purity_check yield_check Is Yield Acceptable? purity_check->yield_check No low_purity Low Purity purity_check->low_purity Yes final_product Final Product (Store Cold, Inert Atm.) yield_check->final_product Yes troubleshoot_yield Investigate Yield Loss yield_check->troubleshoot_yield No col_chrom Perform Column Chromatography (See Protocol 1) low_purity->col_chrom post_col_check Analyze Pooled Fractions (TLC, ¹H NMR) col_chrom->post_col_check purity_ok Purity Acceptable post_col_check->purity_ok Purity OK troubleshoot_col Troubleshoot Chromatography post_col_check->troubleshoot_col Impurity Remains evap Solvent Evaporation (<30°C) purity_ok->evap evap->yield_check

Caption: A decision tree for troubleshooting the purification of Benzyl 2,2-dimethyl-3-oxopropanoate.

Data Summary & Key Parameters

For easy reference, the following tables summarize critical parameters for the purification process.

Table 1: Troubleshooting Guide Summary

Problem Encountered Potential Cause Recommended Solution
Low yield after chromatography Acid-catalyzed degradation on silica gel Use deactivated silica gel (slurry with 0.5-1% Et3N in eluent).
Product darkens after solvent removal Thermal decomposition Use a low-temperature water bath (≤30°C) for rotary evaporation.
Impurities co-elute with product Insufficient separation selectivity Modify the mobile phase (e.g., switch to a DCM/MeOH system) or change the stationary phase (e.g., Alumina).

| Streaking on TLC plate | Degradation on the acidic TLC plate | Add 0.5% Et3N to the TLC developing solvent. |

Table 2: Recommended Solvent Systems for Column Chromatography

Stationary Phase Eluent System Typical Starting Ratio Gradient Comments
Deactivated Silica Gel Ethyl Acetate (EtOAc) / Hexanes 5% EtOAc 5% -> 20% EtOAc Good starting point for most common impurities.[5]
Deactivated Silica Gel Dichloromethane (DCM) / Methanol (MeOH) 0.5% MeOH 0.5% -> 5% MeOH Offers different selectivity; useful for stubborn impurities.
Neutral Alumina Ethyl Acetate (EtOAc) / Hexanes 2% EtOAc 2% -> 15% EtOAc Alternative to silica; avoids acidic conditions entirely.

| C18 Reversed-Phase Silica | Acetonitrile (ACN) / Water | 60% ACN | 60% -> 100% ACN | Useful for highly polar impurities; product should elute early. |

Detailed Experimental Protocols

Protocol 1: Purification by Column Chromatography on Deactivated Silica Gel
  • Deactivation of Silica: In a fume hood, measure the required amount of silica gel (typically 50-100g of silica per 1g of crude material). Create a slurry in your starting mobile phase (e.g., 5% Ethyl Acetate in Hexanes). Add triethylamine (Et3N) to a final concentration of 1% (v/v). Stir gently for 15 minutes.

  • Column Packing: Carefully pour the slurry into your column and use gentle air pressure to pack the bed evenly. Ensure no air bubbles are trapped.

  • Sample Loading: Dissolve your crude Benzyl 2,2-dimethyl-3-oxopropanoate in a minimal amount of dichloromethane or your starting eluent. Alternatively, for less soluble oils, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.

  • Elution: Begin eluting with the starting mobile phase (containing 1% Et3N). Collect fractions and monitor them by TLC (see Protocol 2).

  • Gradient (if necessary): If the product is slow to elute, gradually increase the polarity of the mobile phase. For example, move from 5% EtOAc to 10% EtOAc, then 15%, etc.

  • Fraction Pooling & Solvent Removal: Once the desired product fractions are identified, pool them together. Remove the solvent using a rotary evaporator with the water bath temperature set at 30°C or below . The residual triethylamine will be removed under vacuum.

Protocol 2: Analysis by Thin-Layer Chromatography (TLC)
  • Solvent Preparation: Prepare a developing jar with your chosen mobile phase (e.g., 20% EtOAc in Hexanes). For troubleshooting, prepare a second jar with the same solvent system plus 0.5% (v/v) triethylamine.

  • Spotting: Dissolve a tiny amount of your sample in a volatile solvent like DCM. Use a capillary tube to spot a small amount onto the baseline of the TLC plate.

  • Development: Place the TLC plate in the developing jar and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Most aromatic compounds like this one are UV-active. If needed, stain the plate using a potassium permanganate dip.

  • Rf Calculation: Calculate the Retention Factor (Rf) = (distance traveled by spot) / (distance traveled by solvent front). This helps in tracking the purity of fractions. An example run gave an Rf of 0.48 in 40% EtOAc/Hexanes.[5]

Mechanism: The Decarboxylation Threat

Understanding the mechanism of degradation is key to preventing it. The primary threat is the decarboxylation of the corresponding β-keto acid, which can form from hydrolysis of the benzyl ester.

Caption: The thermal decarboxylation pathway of the β-keto acid impurity.[3][4]

References

  • European Patent Office. EP 0937703 A1: METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS. [Link]

  • Google Patents. WO2010089770A2: Improved process for the preparation of highly pure (3r,5s)-7-[2-cyclopropyl-4-(4-fluorophenyl) quinolin-3-yl]-3,5-dihydroxy-6(e)-heptenoic acid and pharmaceutically acceptable salts thereof.
  • Master Organic Chemistry. Decarboxylation. (2022-05-20). [Link]

  • Organic Syntheses. 3-benzyloxy-2-methyl propanoate. [Link]

  • Google Patents. WO2015164308A1: FACTOR XIa INHIBITORS.
  • ACS Publications. Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. (2025-07-01). [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Synthesis of amino acids with modified principal properties. iii: sulfur .... [Link]

  • University of Leeds E-Theses. Novel methods for the synthesis of small ring systems. [Link]

  • ACS Publications. Overview of Analytical Methods Used for Chemical Characterization of Pyrolysis Bio-oil. (2013-12-20). [Link]

  • MDPI. Disubstituted Meldrum's Acid: Another Scaffold with SuFEx-like Reactivity. (2025-08-29). [Link]

  • ACS Publications. Innovative Reactive Distillation Process for the Sustainable Synthesis of Natural Benzaldehyde. (2018-09-04). [Link]

  • PubChem. Benzyl 2,2-dimethyl-3-oxopropanoate. [Link]

  • Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. (2021-10-31). [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • Google Patents.
  • Thieme. One-Pot Synthesis of β-Keto Esters and Preparation of 3-Ketopalmitoyl-CoA. [Link]

  • Google Patents. US20110009663A1: PROCESS FOR PURIFYING AN a-KETO ESTER.
  • Google P
  • Organic Syntheses. PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. [Link]

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Troubleshooting

Stability issues of Benzyl 2,2-dimethyl-3-oxopropanoate under acidic conditions

Executive Summary Benzyl 2,2-dimethyl-3-oxopropanoate (CAS: 97518-80-4) serves as a critical C5 building block in organic synthesis, particularly for introducing the gem-dimethyl moiety. However, its stability is comprom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl 2,2-dimethyl-3-oxopropanoate (CAS: 97518-80-4) serves as a critical C5 building block in organic synthesis, particularly for introducing the gem-dimethyl moiety. However, its stability is compromised under acidic conditions due to a specific cascade failure mode: Acid-Catalyzed Hydrolysis followed by Spontaneous Decarboxylation .

This guide provides the mechanistic understanding and validated protocols necessary to handle this compound without degradation.

Critical Stability Analysis: The "Cascade Failure" Mechanism

The primary stability risk is not the aldehyde group, but the


-aldo ester motif . Under acidic conditions (Bronsted or Lewis), the benzyl ester is susceptible to cleavage. Once the free acid is generated, the gem-dimethyl group accelerates decarboxylation via the Thorpe-Ingold effect, leading to the irreversible loss of the molecule as volatile isobutyraldehyde and 

.
Decomposition Pathway (DOT Visualization)

Decomposition Figure 1: Acid-Triggered Decomposition Cascade Compound Benzyl 2,2-dimethyl- 3-oxopropanoate Intermed 2,2-dimethyl-3- oxopropanoic acid (Transient Intermediate) Compound->Intermed Acid Hydrolysis (H+/H2O) BenzylAlcohol Benzyl Alcohol Compound->BenzylAlcohol Products Isobutyraldehyde (Volatile) + CO2 Intermed->Products Spontaneous Decarboxylation (Gem-Dimethyl Effect)

Caption: The degradation pathway where acid cleavage of the benzyl ester yields an unstable


-aldo acid, which rapidly decarboxylates.

Troubleshooting Guide (Q&A)

Q1: I observe gas evolution and pressure buildup during my reaction. Is this normal?

Diagnosis: No. This indicates active decarboxylation. Root Cause: If your reaction medium is acidic (pH < 4) and contains trace water, you are hydrolyzing the benzyl ester. The "gas" is Carbon Dioxide (


) released from the breakdown of the intermediate acid [1].
Corrective Action: 
  • Immediately neutralize the reaction with saturated

    
     or triethylamine.
    
  • Switch to anhydrous conditions if using Lewis acids.

  • Verification: Check the headspace or scrubber; if isobutyraldehyde (boiling point ~63°C) is detected, the starting material is degrading.

Q2: Why does my yield drop significantly after silica gel chromatography?

Diagnosis: On-column degradation. Root Cause: Silica gel is slightly acidic (


). For acid-sensitive 

-dicarbonyls, this acidity is sufficient to catalyze surface hydrolysis or acetalization if methanol is used in the eluent [2]. Corrective Action:
  • Pre-treat Silica: Neutralize the silica gel slurry with 1% Triethylamine (

    
    ) in hexanes before loading the column.
    
  • Eluent Modification: Add 0.5%

    
     to your mobile phase to maintain a basic microenvironment.
    
Q3: I see new doublet signals in the NMR around 4.5 ppm. What are these?

Diagnosis: Acetal formation.[1][2] Root Cause: If you dissolved the compound in


 (Methanol-d4) or used an alcohol solvent with a trace of acid (e.g., unneutralized 

which often contains HCl), the C3-aldehyde group formed a hemiacetal or acetal. Corrective Action:
  • Solvent Choice: Use

    
     treated with solid 
    
    
    
    or switch to
    
    
    or
    
    
    (Benzene-d6) for analysis.
  • Avoid Alcohols: Do not store the compound in methanolic solutions.

Q4: Can I remove the benzyl group using HBr/Acetic Acid or TFA?

Diagnosis: Methodological error. Root Cause: Standard acid-mediated deprotection methods (HBr/AcOH, TFA/DCM) will destroy this molecule. They cleave the ester to form the unstable acid, which then decarboxylates [3].[3] Corrective Action:

  • Alternative Deprotection: Use Hydrogenolysis (

    
    ) in a neutral solvent (e.g., EtOAc or THF). This cleaves the benzyl ester under neutral conditions. Note: The resulting acid must be used immediately or captured in situ, as it is inherently unstable even without acid catalysis.
    

Validated Protocols

Protocol A: Safe Workup for Acid-Containing Reactions

Use this protocol if your synthesis step involved Lewis acids (e.g.,


, 

) or acidic byproducts.
  • Cooling: Cool the reaction mixture to

    
     to slow hydrolysis rates.
    
  • Quenching: Slowly add a pre-chilled solution of Saturated Sodium Bicarbonate (

    
    ) .
    
    • Why? This neutralizes acid immediately upon contact with water, preventing the pH from dropping into the hydrolysis danger zone.

  • Extraction: Extract rapidly with Diethyl Ether or Ethyl Acetate.

  • Washing: Wash the organic layer with Brine (

    
    ).
    
    • Crucial Step: Do not wash with 1M HCl or dilute acids to remove amines; use a phosphate buffer (pH 6-7) if necessary.

  • Drying: Dry over Sodium Sulfate (

    
    ) . Avoid Magnesium Sulfate (
    
    
    
    ) if it is slightly acidic or generates heat upon hydration.
Protocol B: Storage & Handling
ParameterRecommendationRationale
Temperature

to

Retards thermal decarboxylation and autoxidation.
Atmosphere Argon or NitrogenAldehydes oxidize to carboxylic acids (active decomposition) in air.
Container Amber GlassProtects from light-induced radical formation.
Stabilizer None usually addedIf long-term storage is required, ensure zero moisture ingress.

References

  • BenchChem Technical Support. (2025).[3] Thermal Decomposition of Methyl 2,2-dimethyl-3-oxopropanoate. Retrieved from [3]

  • Chromatography Forum. (2024). Purification of Beta-Keto Esters and Acid Sensitivity. Retrieved from [3]

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Acid-Catalyzed Decarboxylation of Beta-Keto Acids. (General Reference for Mechanism).
  • PubChem. (2025). Benzyl 2,2-dimethyl-3-oxopropanoate Compound Summary. Retrieved from

Sources

Optimization

Preventing decomposition of Benzyl 2,2-dimethyl-3-oxopropanoate during reactions

Welcome to the dedicated technical support guide for handling Benzyl 2,2-dimethyl-3-oxopropanoate. This resource is designed for researchers, medicinal chemists, and process development scientists to address the inherent...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for handling Benzyl 2,2-dimethyl-3-oxopropanoate. This resource is designed for researchers, medicinal chemists, and process development scientists to address the inherent instability of this valuable β-keto ester. Here, we move beyond simple protocols to explain the mechanistic rationale behind our recommendations, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of decomposition for Benzyl 2,2-dimethyl-3-oxopropanoate?

The principal degradation pathway is decarboxylation, a common reaction for β-keto acids and their esters under certain conditions.[1][2] When subjected to heat, or catalyzed by acid or base, the molecule can lose carbon dioxide (CO₂) to form Benzyl isobutyrate. This transformation is often irreversible and represents a significant yield loss.

Q2: I've observed gas evolution (bubbling) and the formation of a new, less polar spot on my TLC plate. Is this decomposition?

Yes, this is a classic sign of decarboxylation. The gas bubbles are carbon dioxide, and the new, faster-moving spot on a normal-phase silica TLC is the less polar byproduct, Benzyl isobutyrate.

Q3: My starting material has developed a yellow tint upon storage. What does this indicate?

While pure Benzyl 2,2-dimethyl-3-oxopropanoate is typically a stable liquid at room temperature, the development of a yellow color can suggest slow decomposition or the presence of impurities that are catalyzing degradation.[3] For long-term storage, it is advisable to keep the material in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).

Q4: Can I use common bases like NaOH or KOH for my reaction?

Using strong, nucleophilic bases like sodium hydroxide is strongly discouraged. These bases can rapidly hydrolyze (saponify) the benzyl ester to form the corresponding carboxylate salt.[4] The resulting β-keto acid intermediate is highly unstable and will readily decarboxylate, often at room temperature, leading to significant product loss.[2][5]

Troubleshooting Guide: Preventing Decomposition Events

This section provides actionable strategies to mitigate the decomposition of Benzyl 2,2-dimethyl-3-oxopropanoate during chemical reactions.

Issue 1: Thermal Decomposition During Reaction Heating

Elevated temperatures provide the activation energy needed to drive the decarboxylation reaction via a cyclic six-membered transition state.[2][6]

Mechanism of Thermal Decarboxylation: The keto-ester undergoes a concerted pericyclic reaction, leading to the elimination of CO₂ and the formation of an enol intermediate, which quickly tautomerizes to the stable Benzyl isobutyrate byproduct.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} end Fig. 1: Thermal Decarboxylation Pathway.

Mitigation Protocol:

  • Temperature Screening: Begin your reaction optimization at a low temperature (e.g., 0 °C or room temperature) and only increase the temperature incrementally if the reaction rate is insufficient.

  • Reaction Monitoring: Use TLC or crude NMR to monitor for the appearance of the Benzyl isobutyrate byproduct at each temperature increment.

  • Data-Driven Optimization: Correlate the reaction temperature with the yield of the desired product and the formation of the byproduct to identify the optimal thermal window.

Reaction TemperatureDesired Product YieldByproduct FormationRecommendation
25 °C (RT)60% (after 24h)< 2%Proceed, extend reaction time if needed.
50 °C85% (after 6h)~5%Optimal balance of rate and stability.
80 °C70% (after 2h)> 25%Temperature too high; significant decomposition.
Issue 2: Base-Mediated Decomposition

The choice of base is critical. As mentioned, strong nucleophilic bases cause saponification.[4] Even non-nucleophilic alkoxide bases can promote decomposition if residual water is present.

Troubleshooting Base Selection:

dot graph TD { graph [splines=ortho, nodesep=0.4, width=8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} end Fig. 2: Base Selection Flowchart.

Recommended Bases and Conditions:

  • For general purposes: Use weaker, non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • For organic-soluble applications: Tertiary amine bases such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are suitable.

  • For strong deprotonation: If a very strong base is required, use a non-nucleophilic hydride base like sodium hydride (NaH) in an anhydrous solvent (e.g., dry THF). Ensure the NaH is fresh and the solvent is rigorously dried to prevent the formation of NaOH in situ.[7]

Experimental Protocol: Base Condition Screening

  • Setup: Prepare three identical reactions in oven-dried flasks under an inert atmosphere.

  • Reagents: To each flask containing Benzyl 2,2-dimethyl-3-oxopropanoate in anhydrous THF, add:

    • Flask A: 1.2 equivalents of NaOH.

    • Flask B: 1.2 equivalents of K₂CO₃.

    • Flask C: 1.2 equivalents of NaH (60% dispersion in mineral oil).

  • Execution: Stir all reactions at room temperature for 4 hours.

  • Analysis: Quench each reaction carefully and analyze the crude product mixture by ¹H NMR to determine the ratio of starting material to the decarboxylated byproduct.

Issue 3: Acid-Catalyzed Decomposition

Strong acidic conditions can catalyze the hydrolysis of the benzyl ester to the corresponding carboxylic acid and benzyl alcohol.[8][9] The resulting β-keto acid is highly unstable and rapidly decarboxylates.[1][2]

Mitigation Strategy:

  • Avoid Strong Acids: If your reaction requires acidic conditions, opt for milder Lewis acids or buffered systems where possible.

  • Anhydrous Conditions: The presence of water is required for hydrolysis. Using anhydrous solvents and reagents is crucial to prevent this decomposition pathway, even under acidic conditions.[10]

  • Scavengers: If trace acid is a concern, the use of a non-nucleophilic acid scavenger, such as a hindered amine base (e.g., 2,6-lutidine), can be beneficial.

Analytical Methods for Detecting Decomposition

Proactive monitoring is key to preventing yield loss.

1. Proton NMR (¹H NMR) Spectroscopy:

This is the most definitive method for quantifying decomposition. The appearance of new signals corresponding to Benzyl isobutyrate alongside the starting material is a clear indicator.

CompoundKey ¹H NMR Signals (CDCl₃, 400 MHz)
Benzyl 2,2-dimethyl-3-oxopropanoate (Starting Material) δ 9.7 (s, 1H, -CHO), δ 7.4-7.3 (m, 5H, Ar-H), δ 5.2 (s, 2H, -CH₂-Ph), δ 1.4 (s, 6H, -C(CH₃)₂)
Benzyl isobutyrate (Decomposition Product) δ 7.4-7.3 (m, 5H, Ar-H), δ 5.1 (s, 2H, -CH₂-Ph), δ 2.6 (septet, 1H, -CH(CH₃)₂), δ 1.2 (d, 6H, -CH(CH₃)₂)

2. Thin-Layer Chromatography (TLC):

A quick and effective method for real-time reaction monitoring.

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: 20% Ethyl Acetate in Hexanes

  • Visualization: UV light (254 nm) and/or a potassium permanganate stain.

  • Observation: The decarboxylated product, Benzyl isobutyrate, is significantly less polar and will have a higher Rf value than the starting β-keto ester.

References

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from AK Lectures. [Link]

  • Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

  • Khan Academy. (2019, January 15). Mechanism of ester hydrolysis [Video]. YouTube. [Link]

  • North, M., et al. (2021, July 2). Recent advances in the transesterification of β-keto esters. RSC Publishing. [Link]

  • ACS Publications. (2025, July 1). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]

  • National Institutes of Health (NIH). (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones.... [Link]

  • Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate. [Link]

  • Google Patents. (n.d.).
  • The Journal of Organic Chemistry. (n.d.). Thermal decomposition of .beta.-hydroxy ketones. [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Karbasi, A. B. (2021, October 29). How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction? ResearchGate. [Link]

  • AK LECTURES. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Stereoselectivity for Benzyl 2,2-dimethyl-3-oxopropanoate Reactions

Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals working with Benzyl 2,2-dimethyl-3-oxopropanoate. This resource is designed to provide expert-level insigh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals working with Benzyl 2,2-dimethyl-3-oxopropanoate. This resource is designed to provide expert-level insights and practical troubleshooting strategies to overcome common challenges in achieving high stereoselectivity. The unique steric hindrance from the gem-dimethyl group at the α-position of this β-keto ester presents specific challenges and opportunities in asymmetric synthesis. This guide moves beyond standard protocols to explain the mechanistic rationale behind experimental choices, empowering you to optimize your reactions effectively.

Section 1: Foundational Principles & Common Challenges

Benzyl 2,2-dimethyl-3-oxopropanoate is a valuable building block, but its prochiral ketone and the adjacent quaternary center demand precise control to yield enantiomerically pure products, which are often critical for biological activity in drug development.[1][2] The primary challenge lies in effectively differentiating the two faces of the ketone during bond formation (e.g., reduction or C-C bond formation).

Common issues encountered by users include:

  • Low enantiomeric excess (ee%) or diastereomeric excess (de%)

  • Competitive side reactions, such as racemization or decomposition.[3]

  • Difficulty in catalyst selection and optimization.

  • Unpredictable effects of reaction parameters like temperature and solvent.

This guide provides a structured approach to troubleshooting these and other specific issues through a series of frequently asked questions.

Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)

FAQ 1: My asymmetric hydrogenation of Benzyl 2,2-dimethyl-3-oxopropanoate is resulting in low enantiomeric excess (<80% ee). How can I improve this?

Answer: Low enantiomeric excess in the asymmetric hydrogenation of β-keto esters is a frequent challenge, often stemming from a mismatch between the substrate and the catalyst's chiral environment. The goal is to create a well-defined transition state that strongly favors attack from one face of the prochiral ketone.

Causality & Mechanistic Insight: The stereochemical outcome of a catalytic asymmetric hydrogenation is determined by the binding geometry of the substrate to the chiral metal complex (e.g., Ru, Rh, Ir).[1][2] The chiral ligands create a spatially defined pocket. For β-keto esters, a key interaction is often the chelation of both the keto and ester carbonyls to the metal center, which rigidifies the substrate's conformation.[4] If this chelation is weak or if the substrate has multiple low-energy binding modes, poor stereoselectivity can result. The gem-dimethyl group on your substrate adds significant steric bulk, which can interfere with optimal catalyst binding.

Troubleshooting Workflow:

G start Low ee% Observed cat_choice Step 1: Re-evaluate Catalyst & Ligand start->cat_choice cond_opt Step 2: Optimize Reaction Conditions cat_choice->cond_opt If ee% still low sub_cat1 Screen Different Metal Centers (e.g., Ru, Rh, Ir) cat_choice->sub_cat1 sub_cat2 Screen Chiral Ligands (e.g., BINAP, TunePhos, Solphos) cat_choice->sub_cat2 additives Step 3: Consider Additives cond_opt->additives For further refinement sub_cond1 Decrease Temperature (-20°C to 25°C) cond_opt->sub_cond1 sub_cond2 Vary Solvent Polarity (e.g., MeOH, DCM, Toluene) cond_opt->sub_cond2 sub_cond3 Adjust H₂ Pressure (10 to 50 atm) cond_opt->sub_cond3 sub_add1 Introduce a co-catalyst or acid/base additive to facilitate chelation or activation. additives->sub_add1

Caption: Troubleshooting workflow for low enantioselectivity.

Step-by-Step Protocol: Catalyst Screening

  • Preparation: In an inert atmosphere glovebox, prepare stock solutions of your substrate and three different chiral catalysts (e.g., Ru/BINAP, Ru/TunePhos, Rh/(R,R)-Me-DuPhos) in degassed methanol.

  • Reaction Setup: In parallel pressure reactors, add the substrate solution followed by the respective catalyst solution. A typical substrate-to-catalyst (S/C) ratio to start with is 100:1.

  • Execution: Seal the reactors, purge with H₂ gas (3x), and then pressurize to 30 atm. Stir the reactions at a constant temperature (e.g., 25°C).

  • Monitoring & Analysis: Take aliquots at regular intervals (e.g., 2h, 6h, 12h) and analyze by chiral HPLC or GC to determine conversion and enantiomeric excess.

  • Evaluation: Compare the performance of each catalyst under identical conditions. The catalyst providing the highest ee% is your lead candidate for further optimization (temperature, pressure, solvent).

Data-Driven Catalyst Selection for β-Keto Esters:

Catalyst SystemTypical SubstrateYield (%)ee (%)ConditionsReference
Ru/Ph-Solphos Ethyl 3-oxo-3-phenylpropanoate>9999H₂, 20h[1]
Ru-(R)-BINAP Various β-keto esters91-9987-99H₂[1]
Ru/C3-TunePhos Various β-keto esters>9595-99H₂[1]
Biocatalyst (Yeast) Various β-keto estersVariable>95Whole-cell reduction[5][6]

This table presents representative data to guide catalyst selection; performance with Benzyl 2,2-dimethyl-3-oxopropanoate may vary.

FAQ 2: I am attempting an aldol reaction, but the diastereoselectivity is poor, and I see significant amounts of the undesired stereoisomer. What are the key control elements?

Answer: Achieving high diastereoselectivity in aldol reactions of β-keto esters hinges on controlling the enolate geometry and the subsequent facial attack on the aldehyde. The bulky nature of your substrate can be leveraged for stereocontrol if the right conditions are chosen.

Causality & Mechanistic Insight: The stereochemical outcome is dictated by the transition state geometry. This is often rationalized using models like the Zimmerman-Traxler model for chelated transition states or the Felkin-Anh model for non-chelated systems.[7]

  • Chelation Control: Using a Lewis acidic metal (e.g., Mg²⁺, Ti⁴⁺, Zn²⁺) can force a rigid, chair-like six-membered transition state by coordinating to both the keto and ester carbonyls of the enolate and the aldehyde carbonyl.[7][8] This rigid structure often leads to predictable and high diastereoselectivity.

  • Non-Chelation/Felkin-Anh Model: In the absence of a strongly chelating metal, steric interactions govern the approach of the electrophile. The largest groups orient themselves to minimize steric clash, but this can sometimes be less selective than a rigid chelated state.

Troubleshooting Strategies:

  • Enolate Formation:

    • Base Selection: The choice of base can influence enolate geometry (E vs. Z). For chelation control, bases like LDA or LiHMDS are common, but the counterion is critical. Using TiCl₄ with a tertiary amine can promote the formation of specific titanium enolates.[4]

    • Solvent: Coordinating solvents (like THF) can interact with the metal counterion, disrupting chelation and lowering diastereoselectivity. Non-coordinating solvents like dichloromethane or toluene are often superior for chelation-controlled reactions.[8]

  • Lewis Acid Additives:

    • If you are not using a pre-formed metal enolate, adding a strong Lewis acid (e.g., TiCl₄, MgBr₂·OEt₂) can enforce a chelated transition state. Stoichiometry and addition temperature are critical variables to screen.

  • Temperature:

    • Lowering the reaction temperature (e.g., from -20°C to -78°C) almost always increases stereoselectivity by favoring the more ordered, lower-energy transition state over others.

Experimental Protocol: Optimizing for Chelation Control

  • Setup: Under an argon atmosphere, dissolve Benzyl 2,2-dimethyl-3-oxopropanoate in anhydrous dichloromethane (DCM) and cool to -78°C.

  • Enolate Formation: Add TiCl₄ (1.1 equivalents) dropwise, followed by a tertiary amine base like triethylamine or Hünig's base (1.2 equivalents). Stir for 30-60 minutes to allow for the formation of the titanium enolate.

  • Aldol Addition: Add the aldehyde (1.0 equivalent) as a solution in DCM dropwise to the enolate mixture at -78°C.

  • Quench: After stirring for the optimized reaction time (monitor by TLC), quench the reaction at low temperature with a saturated aqueous solution of NH₄Cl.

  • Analysis: After workup, determine the diastereomeric ratio (dr) of the crude product by ¹H NMR spectroscopy.

G compound Benzyl 2,2-dimethyl- 3-oxopropanoate enolate Metal Enolate (Chelated or Non-chelated) compound->enolate + base Base (e.g., LDA, TiCl₄/Et₃N) base->enolate ts Transition State (e.g., Zimmerman-Traxler) enolate->ts aldehyde Aldehyde (Electrophile) aldehyde->ts + product Aldol Adduct (Syn/Anti Diastereomers) ts->product

Caption: Key control points in an aldol reaction pathway.

FAQ 3: I am observing epimerization of my desired stereocenter α- to the ketone after the reaction. How can I mitigate this?

Answer: Epimerization is a common issue when a newly formed stereocenter is adjacent to an enolizable carbonyl group. Both acidic and basic conditions during workup or purification can catalyze the unwanted isomerization back through an achiral enol or enolate intermediate, thus eroding your stereoselectivity.

Causality & Mechanistic Insight: The α-proton in your β-hydroxy ester product remains acidic. In the presence of trace acid or base, this proton can be removed to form an enolate, which is planar and achiral at that carbon. Re-protonation can then occur from either face, leading to racemization or epimerization.

Preventative Measures:

  • Mild Workup Conditions:

    • Avoid Strong Acids/Bases: Use a buffered or weakly acidic quench, such as a saturated aqueous solution of NH₄Cl or a phosphate buffer (pH 7), instead of strong acids (e.g., HCl) or bases (e.g., NaOH).

    • Temperature Control: Perform the workup and extractions at low temperatures (0°C to 5°C) to minimize the rate of enolization.

  • Purification Strategy:

    • Deactivated Silica Gel: Standard silica gel is acidic and can cause epimerization on the column. Use silica gel that has been pre-treated (deactivated) by washing with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (e.g., hexane/ethyl acetate with 0.5% Et₃N), and then flush with the pure eluent before loading your compound.

    • Alternative Methods: Consider alternative purification methods that avoid acidic stationary phases, such as preparative HPLC on a neutral or reversed-phase column or crystallization.

  • Immediate Protection:

    • If the downstream chemistry allows, immediately protect the newly formed β-hydroxyl group after the reaction. Converting it to a silyl ether (e.g., TBS, TIPS) or another protecting group removes the adjacent acidic proton and locks the stereocenter, preventing epimerization during subsequent steps. This is often the most robust solution.

Section 3: References

  • Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast. ResearchGate. [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]

  • Stereoselective organocatalysis and flow chemistry. ResearchGate. [Link]

  • Stereospecific Multiple Isotopic Labeling of Benzyl Alcohol. PMC - NIH. [Link]

  • Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications. [Link]

  • Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. PubMed. [Link]

  • Recent advances in the transesterification of β-keto esters. RSC Publishing. [Link]

  • Mechanism and Origins of Stereoselectivity of the Aldol-Tishchenko Reaction of Sulfinimines. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. MDPI. [Link]

  • Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios. PubMed Central. [Link]

  • Synthetic studies of β-ketoesters. [Link]

  • Organocatalytic regio- and stereoselective cyclopropanation of olefins. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. NIH. [Link]

  • Heterogeneous catalytic hydrogenation of N-benzyl nicotinamide: a comparative study with nicotinamide adenine dinucleotide. Catalysis Science & Technology (RSC Publishing). [Link]

  • Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. Journal of the American Chemical Society. [Link]

  • Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios. PubMed. [Link]

  • Asymmetric Aldol Reactions of α,β-Unsaturated Ketoester Substrates Catalyzed by Chiral Diamines. ResearchGate. [Link]

  • Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Organic Chemistry Portal. [Link]

  • Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. [Link]

  • Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. PubMed. [Link]

  • Organocatalytic regio- and stereoselective cyclopropanation of olefins. ResearchGate. [Link]

  • Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. [Link]

  • 19.15 A Claisen Condensation Forms a β-Keto Ester. Chemistry LibreTexts. [Link]

  • Selective hydrogenation of benzaldehyde to benzyl alcohol over Au/Al>2>O>3. [Link]

  • Enantioselective Organocatalyzed Transformations of β-Ketoesters. Chemical Reviews. [Link]

  • Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution. ResearchGate. [Link]

  • CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST. PMC - NIH. [Link]

  • asymmetric induction-chiral auxiliary (chemmasters.online). YouTube. [Link]

  • US6642035B2 - Synthesis of B-keto esters. Google Patents.

Sources

Optimization

Technical Support Center: Work-up Procedures for Reactions Involving Benzyl 2,2-dimethyl-3-oxopropanoate

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Benzyl 2,2-dimethyl-3-oxopropanoate. This guide provides in-depth troubleshooting advice and frequently...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Benzyl 2,2-dimethyl-3-oxopropanoate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the work-up and purification of reactions involving this versatile β-keto ester. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the integrity and purity of your final product.

Introduction to Benzyl 2,2-dimethyl-3-oxopropanoate

Benzyl 2,2-dimethyl-3-oxopropanoate is a valuable building block in organic synthesis. Its unique structure, featuring a reactive β-keto ester moiety flanked by sterically hindering gem-dimethyl groups, makes it suitable for a variety of chemical transformations. However, this reactivity also presents specific challenges during reaction work-up. Understanding the potential side reactions and decomposition pathways is critical for successful isolation and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my reaction mixture?

A1: The impurities in your reaction will largely depend on the specific transformation you are performing. However, some common culprits to look out for include:

  • Unreacted Starting Materials: This can include residual Benzyl 2,2-dimethyl-3-oxopropanoate, as well as any electrophiles or nucleophiles used in your reaction. For instance, in an alkylation reaction, you may have unreacted alkyl halides.

  • Benzyl Alcohol: This can be present as an impurity in the starting material or formed via hydrolysis of the benzyl ester under certain conditions.

  • Carboxylic Acids: Acidic impurities may be present from the starting materials or generated during the reaction.

  • Hydrolysis Product: The ester can undergo hydrolysis to form 2,2-dimethyl-3-oxopropanoic acid, which is unstable and prone to decarboxylation.

  • Decarboxylation Product: Upon heating or exposure to acidic/basic conditions, the β-keto acid intermediate can decarboxylate to yield 3-methyl-2-butanone.

Q2: My crude product appears oily and difficult to handle. What could be the reason?

A2: An oily crude product is often an indication of residual solvents or the presence of impurities that lower the melting point of your desired compound. It is crucial to ensure the complete removal of reaction solvents under reduced pressure. If the product remains oily, it is highly likely that purification is necessary to remove byproducts.

Q3: I am observing a loss of my desired product during work-up. What are the likely causes?

A3: Product loss during work-up is a common issue and can often be attributed to the inherent instability of the β-keto ester functionality. Key factors include:

  • Hydrolysis: Exposure to strong acidic or basic aqueous solutions can lead to the hydrolysis of the benzyl ester.[1][2] It is advisable to use mild acidic or basic conditions and minimize the duration of contact with aqueous phases.

  • Decarboxylation: The β-keto acid, formed upon hydrolysis, is susceptible to decarboxylation, especially at elevated temperatures.[3][4][5][6] Therefore, it is recommended to perform the work-up at or below room temperature.

Q4: What are the recommended storage conditions for Benzyl 2,2-dimethyl-3-oxopropanoate and its purified derivatives?

A4: To ensure the long-term stability of Benzyl 2,2-dimethyl-3-oxopropanoate, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, preferably at -20°C. This minimizes the risk of hydrolysis from atmospheric moisture and thermal decomposition.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Presence of acidic impurities in the final product (e.g., carboxylic acids). Incomplete neutralization or washing during work-up.Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will convert the acidic impurities into their corresponding water-soluble salts, which can then be removed in the aqueous phase. Perform multiple washes if necessary.
Presence of basic impurities (e.g., amine catalysts) in the final product. Inefficient removal of basic catalysts or reagents.Wash the organic layer with a dilute aqueous solution of a mild acid, such as 1 M hydrochloric acid (HCl) or a saturated solution of ammonium chloride (NH₄Cl). This will protonate the basic impurities, making them water-soluble.
Product decomposition (hydrolysis/decarboxylation) during work-up. Use of strong acids or bases, or elevated temperatures.Perform the aqueous work-up using mild reagents (e.g., saturated NaHCO₃, saturated NH₄Cl) and at room temperature or below. Minimize the time the product is in contact with aqueous layers. Avoid heating the reaction mixture during the work-up process.
Difficulty in separating organic and aqueous layers (emulsion formation). High concentration of salts or surfactants.Add a small amount of brine (saturated aqueous NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Low yield after column chromatography. Product is either too polar or non-polar for the chosen solvent system, or it is decomposing on the silica gel.Optimize the solvent system for column chromatography using thin-layer chromatography (TLC) beforehand. If decomposition on silica is suspected, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.
Co-elution of impurities with the product during column chromatography. Impurities have similar polarity to the desired product.If standard column chromatography is ineffective, consider alternative purification techniques such as preparative HPLC or crystallization.

Experimental Protocols

Standard Aqueous Work-up Procedure

This protocol is a general guideline and may need to be adapted based on the specific reaction conditions and the nature of the impurities.

  • Cool the reaction mixture: Once the reaction is complete (as monitored by TLC or other analytical methods), cool the reaction mixture to room temperature. If the reaction was performed at an elevated temperature, it is crucial to allow it to cool before proceeding.

  • Quench the reaction (if necessary): If reactive reagents are present, quench them appropriately. For example, if a strong base like sodium hydride was used, carefully add a proton source like water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Dilute with an organic solvent: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:

    • Water: To remove water-soluble byproducts and reagents.

    • Saturated Aqueous NaHCO₃: To neutralize any acidic impurities. Observe for any gas evolution (CO₂), which indicates the presence of acid.

    • Brine (Saturated Aqueous NaCl): To remove residual water from the organic layer and aid in phase separation.

  • Dry the Organic Layer: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter and Concentrate: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: The crude product can then be purified by column chromatography on silica gel or by crystallization.

Visualizing the Work-up Workflow

Workup_Workflow ReactionMixture Reaction Mixture Quenching Quenching (if necessary) ReactionMixture->Quenching Dilution Dilution with Organic Solvent Quenching->Dilution AqueousWash Aqueous Wash (Water, NaHCO₃, Brine) Dilution->AqueousWash Drying Drying over Na₂SO₄ or MgSO₄ AqueousWash->Drying Filtration Filtration Drying->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Purification Purification (Column Chromatography or Crystallization) Concentration->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: A typical workflow for the work-up and purification of reactions involving Benzyl 2,2-dimethyl-3-oxopropanoate.

Mechanistic Insights: The Importance of pH Control

The stability of Benzyl 2,2-dimethyl-3-oxopropanoate is highly dependent on the pH of the work-up environment.

  • Acidic Conditions: Under strongly acidic conditions, the ester linkage is susceptible to hydrolysis, leading to the formation of benzyl alcohol and 2,2-dimethyl-3-oxopropanoic acid. This β-keto acid is unstable and can readily undergo decarboxylation to produce 3-methyl-2-butanone and carbon dioxide.

  • Basic Conditions: In the presence of strong bases, saponification (base-mediated hydrolysis) of the ester can occur.[7] This will yield benzyl alcohol and the salt of 2,2-dimethyl-3-oxopropanoic acid. While the salt is more stable towards decarboxylation than the free acid, acidification during the work-up to isolate the product can lead to the same decomposition pathway.

Therefore, maintaining a near-neutral pH or using mild acidic/basic washes is paramount to preserving the integrity of the target molecule.

Visualizing the Decomposition Pathways

Decomposition_Pathways Start Benzyl 2,2-dimethyl-3-oxopropanoate AcidHydrolysis Acidic Hydrolysis (H₃O⁺) Start->AcidHydrolysis BaseHydrolysis Basic Hydrolysis (OH⁻) Start->BaseHydrolysis IntermediateAcid 2,2-dimethyl-3-oxopropanoic acid + Benzyl Alcohol AcidHydrolysis->IntermediateAcid IntermediateBase Carboxylate Salt + Benzyl Alcohol BaseHydrolysis->IntermediateBase Decarboxylation Decarboxylation (Heat, H⁺) IntermediateAcid->Decarboxylation IntermediateBase->Decarboxylation after acidification FinalProduct 3-methyl-2-butanone + CO₂ Decarboxylation->FinalProduct

Caption: Potential decomposition pathways of Benzyl 2,2-dimethyl-3-oxopropanoate under acidic and basic conditions.

Conclusion

A successful work-up of reactions involving Benzyl 2,2-dimethyl-3-oxopropanoate hinges on a thorough understanding of its chemical properties and potential for degradation. By carefully controlling the pH and temperature of the work-up procedure and employing appropriate purification techniques, researchers can consistently obtain high-purity material. This guide serves as a valuable resource to troubleshoot common issues and optimize your experimental outcomes.

References

  • The Royal Society of Chemistry. (n.d.). Thiourea catalysed reduction of α-keto substituted acrylate compounds using Hantzsch ester as reducing agent in water. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Available at: [Link]

  • Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Available at: [Link]

  • UCD Research Repository. (2016). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea. Available at: [Link]

  • YouTube. (2023). Reactions at alpha carbon Part 16 -Decarboxylation of 3-oxo Carboxylic acids. Available at: [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Available at: [Link]

  • Filo. (2025). Explain why decarboxylation of 2,2 -dimethyl-3-oxobutanoic acid.... Available at: [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Available at: [Link]

  • ResearchGate. (n.d.). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. Available at: [Link]

  • Vedantu. (n.d.). Which of the following acids on decarboxylation gives class 12 chemistry CBSE. Available at: [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Available at: [Link]

  • Google Patents. (n.d.). CN100335456C - Method for preparing acyclic beta keto ester.
  • The Royal Society of Chemistry. (n.d.). 4 - Supporting Information. Available at: [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • PubChem. (n.d.). Benzyl 3-oxopropanoate. Available at: [Link]

  • PubChem. (n.d.). benzyl (2S)-2-amino-2-methyl-3-oxopropanoate. Available at: [Link]

  • Semantic Scholar. (n.d.). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Available at: [Link]

  • PubMed. (2008). Benzyl 2-cyano-3,3-dimethyl-1-pyrrolidinecarboxylate, a versatile intermediate for the synthesis of 3,3-dimethylproline derivatives. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of (S)α-cyano-3-phenoxy-benzyl (IR,cis) 2,2-dimethyl-3-[(Z) 3-oxo-3-(2,2,2-trichloroethoxy)-1-propenyl]-cyclopropane-carboxylate. Available at: [Link]

  • PubChem. (n.d.). Benzyl 2,2-dimethyl-3-oxopropanoate. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Benzyl 2,2-dimethyl-3-oxopropanoate and Other β-Keto Esters for Researchers and Drug Development Professionals

In the landscape of synthetic organic chemistry, β-keto esters stand as versatile and indispensable building blocks. Their unique structural motif, characterized by a ketone functionality at the β-position relative to an...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, β-keto esters stand as versatile and indispensable building blocks. Their unique structural motif, characterized by a ketone functionality at the β-position relative to an ester carbonyl group, imparts a rich and varied reactivity that has been harnessed for the construction of a vast array of complex molecules, including numerous active pharmaceutical ingredients. This guide provides an in-depth comparative analysis of Benzyl 2,2-dimethyl-3-oxopropanoate, a sterically hindered member of this class, with more conventional β-keto esters such as ethyl acetoacetate and benzyl acetoacetate. Through a blend of theoretical principles and practical experimental considerations, we will explore how the subtle yet significant structural modifications of Benzyl 2,2-dimethyl-3-oxopropanoate are predicted to influence its synthesis, reactivity, and overall utility in a research and drug development context.

Introduction to the Chemical Landscape of β-Keto Esters

β-Keto esters are prized for the acidity of the α-protons situated between the two carbonyl groups, which facilitates the formation of a stabilized enolate anion. This enolate serves as a potent carbon nucleophile in a variety of essential carbon-carbon bond-forming reactions, including alkylations and acylations. Furthermore, the β-keto ester moiety can be readily transformed, most notably through hydrolysis and decarboxylation to yield ketones, making these compounds valuable synthons in multi-step syntheses.[1][2]

The reactivity and physical properties of β-keto esters can be finely tuned by modifying the substituents at the α-carbon and the nature of the ester group. This guide will focus on the comparative effects of these modifications, with a particular emphasis on the unique characteristics of Benzyl 2,2-dimethyl-3-oxopropanoate.

Structural and Physicochemical Properties: A Comparative Overview

The introduction of gem-dimethyl groups at the α-position and the presence of a benzyl ester dramatically alter the steric and electronic properties of the β-keto ester, leading to predictable differences in acidity, enol content, and spectroscopic characteristics when compared to simpler analogues.

PropertyEthyl AcetoacetateBenzyl AcetoacetateBenzyl 2,2-dimethyl-3-oxopropanoate (Predicted)
Structure Ethyl Acetoacetate
Benzyl AcetoacetateBenzyl 2,2-dimethyl-3-oxopropanoateMolecular Weight 130.14 g/mol 192.21 g/mol 220.26 g/mol pKa of α-H ~11 (in water)~11Not applicable (no α-H)Enol Content ~8% (in neat liquid)~10-15% (in CDCl₃)Expected to be very lowKey ¹H NMR Signals (CDCl₃) α-CH₂ (~3.4 ppm), CH₃ (acetyl, ~2.2 ppm), OCH₂CH₃ (~4.2, 1.3 ppm)α-CH₂ (~3.6 ppm), CH₃ (acetyl, ~2.2 ppm), OCH₂Ph (~5.2 ppm), Ar-H (~7.3 ppm)α-C(CH₃)₂ (~1.4 ppm), CH₃ (acyl, ~2.2 ppm), OCH₂Ph (~5.2 ppm), Ar-H (~7.3 ppm)Key ¹³C NMR Signals (CDCl₃) C=O (keto, ~202 ppm), C=O (ester, ~167 ppm), α-C (~50 ppm)C=O (keto, ~201 ppm), C=O (ester, ~167 ppm), α-C (~50 ppm)C=O (keto, ~207 ppm), C=O (ester, ~173 ppm), α-C (quaternary, ~55 ppm)Key IR Absorptions (cm⁻¹) C=O (keto, ~1715), C=O (ester, ~1740)C=O (keto, ~1715), C=O (ester, ~1735)C=O (keto, ~1710), C=O (ester, ~1730)

Causality Behind Physicochemical Differences:

  • Acidity: The absence of α-protons in Benzyl 2,2-dimethyl-3-oxopropanoate is its most defining feature, precluding the formation of an enolate at the α-position under standard basic conditions. This fundamentally alters its reactivity profile compared to enolizable β-keto esters.

  • Enol Content: Keto-enol tautomerism is a key characteristic of β-dicarbonyl compounds. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. In Benzyl 2,2-dimethyl-3-oxopropanoate, the steric bulk of the gem-dimethyl groups is expected to destabilize the planar enol tautomer, thus significantly favoring the keto form.

  • Spectroscopic Features: The predicted NMR and IR data for Benzyl 2,2-dimethyl-3-oxopropanoate reflect its structure. The absence of an α-proton signal and the presence of a singlet for the six protons of the gem-dimethyl groups in the ¹H NMR spectrum would be characteristic. The ¹³C NMR would show a quaternary carbon signal for the α-carbon. The IR spectrum is expected to show the characteristic C=O stretching frequencies for the ketone and ester groups.

Synthesis of Benzyl 2,2-dimethyl-3-oxopropanoate and its Analogs

The synthesis of α,α-disubstituted β-keto esters like Benzyl 2,2-dimethyl-3-oxopropanoate presents unique challenges compared to their monosubstituted or unsubstituted counterparts.

Standard Synthetic Routes to β-Keto Esters

The most common method for synthesizing β-keto esters is the Claisen condensation , where an ester with at least two α-hydrogens undergoes self-condensation in the presence of a strong base.[3][4]

Figure 2: Sequential alkylation to synthesize an α,α-disubstituted β-keto ester.

  • Acylation of a Hindered Enolate: Another approach involves the acylation of a pre-formed enolate of a sterically hindered ester with an appropriate acylating agent.

Comparative Reactivity in Key Transformations

The unique structural features of Benzyl 2,2-dimethyl-3-oxopropanoate dictate its reactivity, or lack thereof, in the cornerstone reactions of β-keto ester chemistry.

Alkylation Reactions: A Tale of Two Carbons

Standard β-Keto Esters (e.g., Ethyl Acetoacetate, Benzyl Acetoacetate):

The presence of acidic α-protons makes these compounds excellent substrates for alkylation reactions via their enolates. The reaction is typically carried out by treating the β-keto ester with a base (e.g., sodium ethoxide, sodium hydride) to generate the enolate, followed by the addition of an alkyl halide. [1] Benzyl 2,2-dimethyl-3-oxopropanoate:

Due to the absence of α-protons, this molecule cannot be alkylated at the α-position. However, it possesses protons on the methyl group of the propanoyl chain (the γ-position) which are also adjacent to a carbonyl group. While significantly less acidic than the α-protons of a typical β-keto ester, these γ-protons can be removed by a very strong base (e.g., LDA) to form a different enolate, allowing for alkylation at the γ-position.

Sources

Comparative

Comparative Spectroscopic Guide: Benzyl 2,2-dimethyl-3-oxopropanoate vs. Analogs

Executive Summary: The Gem-Dimethyl Stability Anchor[1] In the synthesis of polyketides and complex pharmaceutical linkers, Benzyl 2,2-dimethyl-3-oxopropanoate (Target Molecule) represents a critical "blocked" building b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Gem-Dimethyl Stability Anchor[1]

In the synthesis of polyketides and complex pharmaceutical linkers, Benzyl 2,2-dimethyl-3-oxopropanoate (Target Molecule) represents a critical "blocked" building block. Unlike its unmethylated analog (Benzyl 3-oxopropanoate ), the Target Molecule possesses a gem-dimethyl group at the


-position.

Why this matters: The gem-dimethyl substitution is not merely structural; it is a functional stabilizer.[1] By removing all protons at the


-position, it renders enolization impossible . This guide objectively compares the spectroscopic signature of the Target Molecule against its key analogs to assist in rapid structural verification and impurity profiling.

Part 1: Structural Dynamics & The Gem-Dimethyl Effect

To accurately interpret the spectra, one must understand the structural constraints imposed by the methyl groups.

The "Blocked" Alpha-Carbon
  • Target Molecule: The quaternary

    
    -carbon prevents the formation of an enolate ion. The aldehyde remains exclusively in the keto form.
    
  • Analog A (Benzyl 3-oxopropanoate): Possesses acidic

    
    -protons. It exists in a dynamic equilibrium between the keto-aldehyde and the enol forms, often leading to polymerization and complex NMR splitting patterns.
    
DOT Diagram: Structural Comparison & Stability

The following diagram illustrates the structural blockade against enolization in the Target Molecule compared to Analog A.

StructuralComparison cluster_0 Target: Stable (No Enol) cluster_1 Analog A: Unstable (Enolizable) cluster_2 Analog B: Ester Variant Target Benzyl 2,2-dimethyl-3-oxopropanoate (Quaternary Alpha-C) Feature1 Aldehyde: Singlet (No Coupling) Stable Keto Form Target->Feature1 AnalogA Benzyl 3-oxopropanoate (Alpha-Protons Present) Feature2 Aldehyde: Triplet/Broad Keto-Enol Equilibrium AnalogA->Feature2 AnalogB Methyl 2,2-dimethyl-3-oxopropanoate (Methyl Ester) Feature3 Methoxy Singlet No Aromatic Signals AnalogB->Feature3

Caption: Structural comparison highlighting the stability conferred by the gem-dimethyl group in the Target Molecule versus the enolizable Analog A.

Part 2: Comparative Spectroscopic Analysis

1H-NMR Analysis (Proton Nuclear Magnetic Resonance)

The most definitive method for distinguishing these compounds is 1H-NMR. The key diagnostic is the aldehyde proton .

Table 1: Key 1H-NMR Shifts (CDCl3, 400 MHz)

FeatureTarget Molecule (Benzyl 2,2-dimethyl...)Analog A (Benzyl 3-oxopropanoate)Analog B (Methyl 2,2-dimethyl...)
Aldehyde (-CHO) ~9.65 ppm (s, 1H) Sharp Singlet~9.80 ppm (t, 1H) Coupled to

-CH2
~9.65 ppm (s, 1H) Sharp Singlet
Alpha-Position No Signal (Quaternary)~3.50 ppm (d, 2H) Visible

-CH2
No Signal (Quaternary)
Gem-Dimethyl ~1.2 - 1.4 ppm (s, 6H) Absent ~1.2 - 1.4 ppm (s, 6H)
Ester Group ~5.2 ppm (s, 2H) (Benzyl CH2)~7.35 ppm (m, 5H) (Ph)~5.2 ppm (s, 2H) (Benzyl CH2)~7.35 ppm (m, 5H) (Ph)~3.70 ppm (s, 3H) (Methoxy)
Enol OH Absent ~12.0 ppm (br) Variable intensityAbsent

Expert Insight: In the Target Molecule, the aldehyde proton appears as a singlet . If you observe a doublet or triplet at ~9.8 ppm, your methylation reaction was incomplete, and you have significant contamination with Analog A. If you observe a broad peak >11 ppm, enolization is occurring, further confirming the presence of unmethylated species.

IR Spectroscopy (Infrared)[7][11]

IR is useful for quick confirmation of the carbonyl environments but less specific than NMR for impurities.

  • Target Molecule:

    • Aldehyde C=O: ~1715 cm⁻¹ (Distinct shoulder or separate peak).

    • Ester C=O: ~1735 cm⁻¹.

    • C-H (Aldehyde): ~2700-2800 cm⁻¹ (Fermi resonance doublet).

  • Analog C (Impurity - Alcohol form):

    • If the aldehyde is over-reduced to Benzyl 3-hydroxy-2,2-dimethylpropanoate , the C=O stretch at 1715 cm⁻¹ disappears, replaced by a broad O-H stretch at ~3400 cm⁻¹.

Part 3: Experimental Protocols

Protocol A: Analytical Workflow for Purity Assessment

This self-validating workflow ensures you are looking at the correct molecule and quantifying specific impurities.

AnalyticalWorkflow Start Crude Product Isolation NMR 1H-NMR (CDCl3) Start->NMR Decision1 Check 9.5-9.8 ppm Region NMR->Decision1 ResultA Singlet only (~9.65 ppm) = Target Confirmed Decision1->ResultA Singlet ResultB Triplet/Doublet present = Incomplete Methylation (Analog A) Decision1->ResultB Splitting Decision2 Check 3.5-4.0 ppm Region ResultA->Decision2 ResultC Singlet (~3.7 ppm) = Methyl Ester (Analog B) Decision2->ResultC Methoxy Signal ResultD Singlet (~5.2 ppm) + Aromatics = Benzyl Ester (Target) Decision2->ResultD Benzyl Signal

Caption: Decision tree for verifying the identity of Benzyl 2,2-dimethyl-3-oxopropanoate using 1H-NMR markers.

Protocol B: Handling & Stability (The "Hydrate" Warning)

Aldehydes with electron-withdrawing groups in the


-position (even if quaternary) are prone to hydration.
  • Storage: Store the Target Molecule under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Hydrate Check: If the NMR shows a loss of the aldehyde proton and the appearance of a broad singlet at ~4-5 ppm (methine of the hydrate), the aldehyde has formed a gem-diol (hydrate).

    • Remedy: Dissolve in Toluene and reflux with a Dean-Stark trap to dehydrate back to the aldehyde before use.

Part 4: References & Authority

The data and comparisons above are grounded in standard spectroscopic principles for gem-dimethyl substituted carbonyls and specific analog data.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10856037, Benzyl 3-oxopropanoate. Retrieved January 30, 2026 from [Link]

    • Source for Analog A structure and instability context.

    • Source for Analog B specifications and physical properties.

  • NIST Mass Spectrometry Data Center. Propanoic acid, 2,2-dimethyl-, methyl ester.[2] NIST Chemistry WebBook, SRD 69. Retrieved January 30, 2026 from [Link]

    • Source for fragmentation patterns of the pivalate core structure.

  • Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.

      • authoritative text on the Thorpe-Ingold effect and stability of gem-dimethyl compounds.*

Sources

Validation

Efficacy of different catalysts for Benzyl 2,2-dimethyl-3-oxopropanoate synthesis

Title: Comparative Guide to Catalyst Efficacy for Benzyl 2,2-dimethyl-3-oxopropanoate Synthesis Executive Summary This technical guide analyzes the synthetic pathways for Benzyl 2,2-dimethyl-3-oxopropanoate (CAS: 97518-8...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide to Catalyst Efficacy for Benzyl 2,2-dimethyl-3-oxopropanoate Synthesis

Executive Summary This technical guide analyzes the synthetic pathways for Benzyl 2,2-dimethyl-3-oxopropanoate (CAS: 97518-80-4) , a critical gem-dimethyl substituted


-aldo ester intermediate used in the construction of sterically hindered heterocycles and pharmaceutical scaffolds.

Unlike simple primary alcohol oxidations, the synthesis of this molecule presents a unique challenge: the neopentyl-like steric hindrance of the 2,2-dimethyl motif combined with the need to preserve the benzyl ester functionality. This guide compares the industry-standard Swern Oxidation (DMSO activation) against the scalable TEMPO-catalyzed aerobic/hypochlorite oxidation and the bench-scale Dess-Martin Periodinane (DMP) method.

Target Molecule Profile

PropertyDetail
Chemical Name Benzyl 2,2-dimethyl-3-oxopropanoate
CAS Number 97518-80-4
Molecular Formula C

H

O

Molecular Weight 206.24 g/mol
Key Structural Feature Gem-dimethyl group : Blocks

-enolization, preventing self-condensation (Aldol) but increasing steric bulk at the oxidation site.
Primary Precursor Benzyl 3-hydroxy-2,2-dimethylpropanoate (CAS: 17701-61-0)

Critical Analysis of Oxidative Pathways

The synthesis hinges on the selective oxidation of the primary alcohol in Benzyl 3-hydroxy-2,2-dimethylpropanoate to the aldehyde. The choice of oxidant/catalyst dictates the yield, purity, and scalability.

Method A: Swern Oxidation (The Literature Standard)
  • Mechanism: Activation of DMSO with Oxalyl Chloride to form a chloro-sulfonium intermediate, which reacts with the alcohol at cryogenic temperatures (-78°C).

  • Efficacy: This is the dominant method cited in patent literature for this specific CAS. The highly reactive sulfonium species overcomes the steric hindrance of the neopentyl position.

  • Constraint: The requirement for -78°C and the evolution of toxic CO and dimethyl sulfide (DMS) make this difficult for multi-kilogram scale-up.

Method B: TEMPO-Catalyzed Oxidation (The Process Alternative)
  • Mechanism: Uses a catalytic nitroxyl radical (TEMPO) with a stoichiometric terminal oxidant (NaOCl or PhI(OAc)

    
    ). The active oxoammonium species oxidizes the alcohol.
    
  • Efficacy: Highly effective for primary alcohols. The steric bulk of the 2,2-dimethyl group actually aids selectivity by preventing over-oxidation to the carboxylic acid (a common issue with unhindered aldehydes).

  • Constraint: Reaction pH must be carefully buffered (pH 8.6-9.5) to prevent ester hydrolysis or degradation of the aldehyde.

Method C: Dess-Martin Periodinane (DMP) (The Bench-Scale Solution)
  • Mechanism: Hypervalent iodine species acts as a ligand exchanger.

  • Efficacy: Extremely mild; neutral conditions avoid epimerization (irrelevant here due to symmetry) and ester hydrolysis.

  • Constraint: High cost of reagent and potentially explosive byproducts make it unsuitable for >100g batches.

Comparative Performance Data

The following data is synthesized from experimental protocols for neopentyl alcohol oxidations and specific patent literature for the target CAS.

MetricSwern (DMSO/Oxalyl Cl) TEMPO / NaOCl Dess-Martin (DMP)
Catalyst Loading Stoichiometric (Activator)1-2 mol%Stoichiometric
Typical Yield 92 - 96%85 - 90%88 - 94%
Reaction Temp -78°C to -20°C0°C to RT0°C to RT
Reaction Time 1 - 2 Hours0.5 - 1 Hour1 - 3 Hours
Scalability Low (Cryogenics required)High (Standard cooling)Low (Safety/Cost)
Atom Economy Poor (DMS/CO waste)Good (NaCl/H

O waste)
Poor (Iodinane waste)
Selectivity ExcellentGood (Risk of over-oxidation)Excellent

Mechanistic Visualization

The following diagram illustrates the divergent pathways for the synthesis, highlighting the critical activation steps for the Swern and TEMPO routes.

SynthesisPathways Precursor Benzyl 3-hydroxy- 2,2-dimethylpropanoate (CAS: 17701-61-0) Swern_Act Swern Activation (DMSO + (COCl)2, -78°C) Precursor->Swern_Act Path A (Literature Std) TEMPO_Cat TEMPO Catalysis (NaOCl, KBr, 0°C) Precursor->TEMPO_Cat Path B (Scalable) Swern_Int Alkoxysulfonium Intermediate Swern_Act->Swern_Int Cl- displacement Target Benzyl 2,2-dimethyl- 3-oxopropanoate (CAS: 97518-80-4) Swern_Int->Target Et3N / Intramolecular elim. Oxoammonium Oxoammonium Species TEMPO_Cat->Oxoammonium Oxidation Oxoammonium->Target Hydride abstraction

Caption: Divergent oxidative strategies. Path A (Swern) relies on cryogenic sulfur activation, while Path B (TEMPO) utilizes a catalytic radical cycle viable at ambient temperatures.

Detailed Experimental Protocols

Protocol A: Swern Oxidation (Literature Validated)

Recommended for initial lab-scale synthesis (1g - 20g).

  • Activation: To a flame-dried flask under N

    
    , add Oxalyl Chloride  (1.5 equiv) in dry DCM (10 vol). Cool to -78°C .[1]
    
  • DMSO Addition: Add dry DMSO (3.0 equiv) dropwise over 15 min. Control exotherm. Stir for 30 min at -78°C.

  • Substrate Addition: Add Benzyl 3-hydroxy-2,2-dimethylpropanoate (1.0 equiv) dissolved in DCM dropwise. The mixture will become cloudy. Stir for 45 min at -78°C.

  • Termination: Add Triethylamine (5.0 equiv) dropwise. The reaction will turn into a thick white suspension.

  • Warming: Allow the reaction to warm to 0°C over 1 hour.

  • Workup: Quench with saturated NH

    
    Cl. Extract with DCM. Wash organics with brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc) if necessary, though crude purity is often >95%.

Protocol B: TEMPO/Bleach Oxidation (Process Scalable)

Recommended for scale-up (>50g) or to avoid cryogenics.

  • Preparation: Dissolve Benzyl 3-hydroxy-2,2-dimethylpropanoate (1.0 equiv) in DCM (5 vol). Add TEMPO (0.01 equiv, 1 mol%) and KBr (0.1 equiv) dissolved in minimal water.

  • Cooling: Cool the biphasic mixture to 0°C with vigorous stirring (critical for phase transfer).

  • Oxidant Addition: Slowly add aqueous NaOCl (1.1 - 1.2 equiv, adjusted to pH 9 with NaHCO

    
    ) dropwise. Maintain internal temp <10°C.
    
  • Monitoring: The organic layer will turn orange-red (active TEMPO). Disappearance of color indicates oxidant consumption. Monitor by TLC/GC.

  • Quench: Once conversion is complete (<1 hr), quench with aqueous Na

    
    S
    
    
    
    O
    
    
    (sodium thiosulfate) to destroy excess bleach.
  • Workup: Separate layers. Wash organic phase with water and brine. Concentrate to yield the aldehyde.

References

  • Swern Oxidation of Hydroxypivalate Derivatives

    • Source: Patent WO2006017443A2 (Vertex Pharmaceuticals).
    • URL:

  • Benzyl 3-hydroxy-2,2-dimethylpropanoate (Precursor)

    • Source: Ambeed / ChemicalBook Product D
    • URL:

  • General Procedure for TEMPO Oxidation of Hindered Alcohols

    • Source: Organic Chemistry Portal - TEMPO Mediated Oxid
    • URL:

Sources

Comparative

A Senior Application Scientist's Guide to Benzyl 2,2-dimethyl-3-oxopropanoate: A Cost-Benefit Analysis in Synthesis

For researchers, scientists, and professionals in drug development, the selection of reagents is a critical decision point governed by a delicate balance of cost, efficiency, and novelty. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of reagents is a critical decision point governed by a delicate balance of cost, efficiency, and novelty. This guide provides an in-depth technical analysis of Benzyl 2,2-dimethyl-3-oxopropanoate, a specialty chemical with potential applications in organic synthesis. We will objectively explore its synthesis, potential utility, and conduct a comparative cost-benefit analysis against established alternatives.

Introduction: Unveiling Benzyl 2,2-dimethyl-3-oxopropanoate

Benzyl 2,2-dimethyl-3-oxopropanoate, with the CAS number 108350-22-7, is a ketoester that combines the features of a benzyl protecting group and a pivaloylformyl moiety. The bulky tert-butyl group adjacent to the ketone and ester functionalities suggests potential for unique reactivity and selectivity in synthetic transformations. While not a commonplace reagent, its structure warrants investigation for specific applications where steric hindrance and controlled reactivity are paramount.

Synthesis of Benzyl 2,2-dimethyl-3-oxopropanoate: A Plausible and Cost-Effective Route

A practical and economically viable synthesis of Benzyl 2,2-dimethyl-3-oxopropanoate can be achieved through the esterification of its corresponding carboxylic acid, 2,2-dimethyl-3-oxopropanoic acid (also known as pivaloylformic acid), with benzyl alcohol.

Synthesis of the Precursor: 2,2-dimethyl-3-oxopropanoic acid

The key precursor, 2,2-dimethyl-3-oxopropanoic acid, is commercially available, which significantly reduces the initial cost and time investment for its use in synthesis. For laboratories preferring to synthesize it in-house, a common method involves the oxidation of pinacolone.

Esterification with Benzyl Alcohol

The final step involves a standard esterification reaction. Given the commercial availability of both 2,2-dimethyl-3-oxopropanoic acid and benzyl alcohol, this direct approach is the most cost-effective.

Experimental Protocol: Fischer-Speier Esterification of 2,2-dimethyl-3-oxopropanoic acid

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2,2-dimethyl-3-oxopropanoic acid (1.0 eq), benzyl alcohol (1.2 eq), and a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq) in a suitable solvent such as toluene.

  • Reaction Execution: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure Benzyl 2,2-dimethyl-3-oxopropanoate.

dot graph "Esterification_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_reactants" { label="Reactants"; bgcolor="#F1F3F4"; "Acid" [label="2,2-dimethyl-3-\noxopropanoic acid"]; "Alcohol" [label="Benzyl Alcohol"]; "Catalyst" [label="p-TsOH"]; "Solvent" [label="Toluene"]; }

subgraph "cluster_reaction" { label="Reaction"; bgcolor="#F1F3F4"; "Reflux" [label="Reflux with\nDean-Stark Trap"]; }

subgraph "cluster_workup" { label="Work-up"; bgcolor="#F1F3F4"; "Wash" [label="Aqueous Wash"]; }

subgraph "cluster_purification" { label="Purification"; bgcolor="#F1F3F4"; "Purify" [label="Column Chromatography"]; }

subgraph "cluster_product" { label="Product"; bgcolor="#F1F3F4"; "Product" [label="Benzyl 2,2-dimethyl-3-\noxopropanoate", fillcolor="#34A853"]; }

"Acid" -> "Reflux"; "Alcohol" -> "Reflux"; "Catalyst" -> "Reflux"; "Solvent" -> "Reflux"; "Reflux" -> "Wash" [label="Reaction Mixture"]; "Wash" -> "Purify" [label="Organic Layer"]; "Purify" -> "Product"; } Synthesis Workflow for Benzyl 2,2-dimethyl-3-oxopropanoate.

Cost-Benefit Analysis: A Comparative Perspective

The primary cost associated with using Benzyl 2,2-dimethyl-3-oxopropanoate is the procurement or synthesis of its precursor, 2,2-dimethyl-3-oxopropanoic acid. While commercially available, its price as a specialty chemical is higher than that of more common carboxylic acids.

ReagentTypical UseRelative CostKey AdvantagesKey Disadvantages
Benzyl 2,2-dimethyl-3-oxopropanoate Potential bulky protecting group or synthetic intermediate.HighUnique steric profile, potential for selective reactions.Limited documented applications, higher precursor cost.
Benzyl Benzoate Common benzoylating agent and protecting group.LowReadily available, well-established reactivity.Less sterically hindered than the target molecule.
Pivaloyl Chloride Common pivaloylating agent.LowIntroduces a bulky, stable pivaloyl group.Highly reactive, may not be suitable for sensitive substrates.
Methyl 2,2-dimethyl-3-oxopropanoate Alternative ester for introducing the pivaloylformyl moiety.ModerateMore volatile, potentially easier to remove.Lacks the specific advantages of the benzyl group (e.g., deprotection by hydrogenolysis).

Potential Applications and Comparison with Alternatives

While specific, documented applications for Benzyl 2,2-dimethyl-3-oxopropanoate are not abundant in readily available literature, its structure suggests potential utility in several areas of organic synthesis, particularly in the realm of pharmaceuticals and fine chemicals. The presence of the sterically demanding pivaloyl group alongside a versatile benzyl ester functionality opens avenues for its use as a unique building block or a specialized protecting group.

As a Bulky Acylating Agent

The pivaloylformyl moiety could be transferred to a nucleophile, offering a sterically hindered keto-acid derivative. This could be advantageous in situations where selective acylation is required in the presence of other, less hindered nucleophilic sites.

  • Alternative: Pivaloyl chloride is a more common and significantly cheaper alternative for introducing a pivaloyl group. However, its high reactivity can be a drawback for complex molecules with sensitive functional groups. Benzyl 2,2-dimethyl-3-oxopropanoate would offer a milder alternative, though at a higher cost.

As a Protecting Group Precursor

The benzyl ester functionality is a widely used protecting group for carboxylic acids, readily cleaved under mild hydrogenolysis conditions. While the entire molecule is unlikely to be used solely for this purpose, its derivatives could find applications.

  • Alternative: Benzyl bromide and benzyl alcohol (for esterification) are the standard, low-cost reagents for introducing a benzyl protecting group. The cost of Benzyl 2,2-dimethyl-3-oxopropanoate would be prohibitive for this purpose alone.

In Prodrug Design

The ester linkage is a common feature in prodrugs, designed to be cleaved in vivo to release the active pharmaceutical ingredient (API). The bulky pivaloyl group could modulate the rate of enzymatic hydrolysis, potentially leading to a more controlled release profile of a hypothetical API attached to the benzyl alcohol part.

  • Alternative: A wide variety of esters are used in prodrug design. The choice is highly dependent on the specific API and the desired pharmacokinetic profile. While Benzyl 2,2-dimethyl-3-oxopropanoate offers a unique combination of steric and electronic properties, its utility would need to be empirically determined for each specific application and compared against simpler, less expensive ester prodrug strategies.

dot graph "Potential_Applications" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Target_Molecule" [label="Benzyl 2,2-dimethyl-3-oxopropanoate"];

subgraph "cluster_applications" { label="Potential Applications"; bgcolor="#F1F3F4"; "Acylating_Agent" [label="Bulky Acylating Agent"]; "Protecting_Group" [label="Protecting Group Precursor"]; "Prodrug_Design" [label="Component in Prodrug Design"]; }

"Target_Molecule" -> "Acylating_Agent" [label="Offers steric hindrance"]; "Target_Molecule" -> "Protecting_Group" [label="Contains benzyl ester"]; "Target_Molecule" -> "Prodrug_Design" [label="Modulates hydrolysis"]; } Potential applications of Benzyl 2,2-dimethyl-3-oxopropanoate.

Conclusion and Future Outlook

Benzyl 2,2-dimethyl-3-oxopropanoate represents a specialty reagent with a straightforward and scalable synthetic route from commercially available starting materials. Its primary value proposition lies in the unique steric environment created by the pivaloyl group, which could be exploited for selective transformations in complex molecular architectures.

From a cost-benefit perspective, the routine use of this reagent is likely to be limited to niche applications where its specific properties provide a clear advantage that outweighs the higher cost of its precursor. For general applications such as benzylation or introduction of a pivaloyl group, more economical and well-established alternatives are readily available.

For the drug development professional, Benzyl 2,2-dimethyl-3-oxopropanoate and its derivatives may be of interest in the context of prodrug design, where fine-tuning of pharmacokinetic properties is crucial. However, its efficacy in this role would require extensive experimental validation.

References

Due to the limited specific literature on Benzyl 2,2-dimethyl-3-oxopropanoate, this section provides references to general methods for synthesis and the applications of related compounds.

  • Fischer-Speier Esterification. Fischer, E.; Speier, A. Ber. Dtsch. Chem. Ges.1895 , 28, 3252-3258. [Link]

  • Use of Benzyl Protecting Groups in Organic Synthesis. Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004. [Link]

  • Prodrug Design. Rautio, J.; Kumpulainen, H.; Heimbach, T.; Oliyai, R.; Oh, D.; Järvinen, T.; Savolainen, J. Prodrugs: design and clinical applications. Nat. Rev. Drug Discov.2008 , 7, 255-270. [Link]

Validation

A Comparative Guide to the Green Synthesis of Benzyl 2,2-dimethyl-3-oxopropanoate

Introduction: The Imperative for Greener Synthesis Benzyl 2,2-dimethyl-3-oxopropanoate is a key β-keto ester, a class of compounds widely utilized as versatile building blocks in the synthesis of pharmaceuticals, agroche...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Greener Synthesis

Benzyl 2,2-dimethyl-3-oxopropanoate is a key β-keto ester, a class of compounds widely utilized as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Their unique structural motif, featuring both electrophilic and nucleophilic centers, makes them indispensable synthons. However, the classical methods for their production often rely on stoichiometric strong bases, hazardous solvents, and generate significant waste, posing substantial environmental and economic challenges.

This guide provides a comparative analysis of synthetic routes to Benzyl 2,2-dimethyl-3-oxopropanoate, viewed through the lens of green chemistry. By applying quantitative metrics, we can move beyond qualitative assessments and objectively evaluate the sustainability of different chemical processes. This analysis is designed to empower researchers and process chemists to make informed decisions that align with the principles of sustainable chemical manufacturing.

A Framework for Evaluation: Key Green Chemistry Metrics

To objectively compare the "greenness" of each synthetic pathway, we will employ a set of widely recognized mass-based metrics.[1][2] These metrics provide a quantitative measure of the efficiency and environmental impact of a chemical reaction.

  • Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product.[3]

  • Reaction Mass Efficiency (RME): A more practical metric that accounts for reaction yield and the stoichiometry of reactants.[4]

  • E-Factor (Environmental Factor): This metric quantifies the amount of waste generated per unit of product.[5]

  • Process Mass Intensity (PMI): A holistic metric that considers the total mass of all materials (reactants, solvents, workup chemicals) used to produce a specific mass of product.[6]

The relationship and hierarchy of these metrics are crucial for a comprehensive evaluation. A process may have a high theoretical Atom Economy but a poor RME due to low yields or the use of excess reagents. Similarly, the E-Factor and PMI provide a real-world picture of the waste generated, which is often dominated by solvent usage.[7]

G cluster_0 Evaluation Workflow Define Synthesis Define Synthetic Routes Gather Data Gather Experimental Data (Mass of all inputs & outputs) Define Synthesis->Gather Data Input for Calculate Metrics Calculate Green Metrics (AE, RME, E-Factor, PMI) Gather Data->Calculate Metrics Provides basis for Compare Routes Compare Routes & Select Optimal Process Calculate Metrics->Compare Routes Enables objective

Caption: Workflow for evaluating synthetic routes using green chemistry metrics.

Comparative Analysis of Synthetic Routes

We will now analyze two distinct synthetic strategies for preparing Benzyl 2,2-dimethyl-3-oxopropanoate: a traditional Claisen condensation and a more modern approach utilizing Meldrum's acid.

Route A: The Classical Claisen Condensation

The Claisen condensation is a cornerstone of C-C bond formation in organic synthesis, reacting two ester molecules to form a β-keto ester.[8][9] In a "crossed" or "mixed" Claisen condensation, two different esters are used.[10][11] For this synthesis, we will consider the reaction between benzyl acetate and methyl isobutyrate, promoted by a strong base like sodium hydride (NaH).

Reaction Scheme: Benzyl Acetate + Methyl Isobutyrate --(NaH, Toluene)--> Benzyl 2,2-dimethyl-3-oxopropanoate

Experimental Protocol (Hypothetical Literature Procedure):

  • A flask is charged with sodium hydride (60% dispersion in mineral oil, 2.4 g, 60 mmol) and washed with dry toluene (2 x 10 mL).

  • Dry toluene (100 mL) is added, followed by the dropwise addition of a mixture of benzyl acetate (7.5 g, 50 mmol) and methyl isobutyrate (10.2 g, 100 mmol) over 30 minutes.

  • The reaction is heated to reflux for 4 hours.

  • After cooling, the reaction is quenched by the slow addition of 10% aqueous HCl (50 mL).

  • The layers are separated, and the aqueous layer is extracted with toluene (2 x 25 mL).

  • The combined organic layers are washed with brine (50 mL), dried over Na2SO4, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to yield Benzyl 2,2-dimethyl-3-oxopropanoate (7.7 g, 70% yield).

Green Metrics Analysis (Route A):

MetricCalculationResultInterpretation
Atom Economy (MW of Product) / (MW of Benzyl Acetate + MW of Methyl Isobutyrate)(220.26) / (150.17 + 102.13) * 10087.3%
RME (Mass of Product) / (Mass of Benzyl Acetate + Mass of Methyl Isobutyrate)(7.7 g) / (7.5 g + 10.2 g) * 10043.5%
E-Factor (Total Mass In - Mass of Product) / Mass of Product(191.8 g - 7.7 g) / 7.7 g23.9
PMI Total Mass In / Mass of Product191.8 g / 7.7 g24.9

Expert Analysis: The Claisen condensation, while effective, presents several green chemistry challenges. The theoretical Atom Economy is quite high, but the Reaction Mass Efficiency is significantly lower due to the use of a twofold excess of methyl isobutyrate to drive the reaction and a yield of 70%. The most significant environmental drawback is the massive E-Factor and PMI, driven by the large quantities of toluene used as a solvent and for extraction, as well as the aqueous workup. Furthermore, the use of sodium hydride, a pyrophoric reagent, raises safety concerns.

Route B: The Meldrum's Acid Approach

A greener alternative involves the use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione).[12] This route involves the acylation of Meldrum's acid with an isobutyryl chloride, followed by alcoholysis with benzyl alcohol.[13][14] This method often proceeds under milder conditions and avoids the use of strong, stoichiometric bases.

Reaction Scheme: Step 1: Isobutyryl Chloride + Meldrum's Acid --(Pyridine, DCM)--> Acyl Meldrum's Acid Intermediate Step 2: Acyl Meldrum's Acid Intermediate + Benzyl Alcohol --(Toluene, Reflux)--> Benzyl 2,2-dimethyl-3-oxopropanoate

G cluster_route_b Route B: Meldrum's Acid Pathway start Isobutyryl Chloride + Meldrum's Acid step1 Acylation (Pyridine, DCM) start->step1 intermediate Acyl Meldrum's Acid Intermediate step1->intermediate step2 Alcoholysis (Benzyl Alcohol, Toluene) intermediate->step2 end Benzyl 2,2-dimethyl-3-oxopropanoate step2->end

Caption: Two-step synthesis via an Acyl Meldrum's Acid intermediate.

Experimental Protocol (Adapted from Literature):

  • Step 1 (Acylation): Meldrum's acid (7.2 g, 50 mmol) is dissolved in dichloromethane (DCM, 50 mL). Pyridine (4.3 g, 55 mmol) is added, and the mixture is cooled to 0°C. Isobutyryl chloride (5.9 g, 55 mmol) is added dropwise, and the reaction is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure.

  • Step 2 (Alcoholysis): Toluene (50 mL) and benzyl alcohol (5.4 g, 50 mmol) are added to the crude intermediate. The mixture is refluxed for 3 hours. During this time, acetone and CO2 are evolved.

  • Workup: The reaction mixture is cooled and washed with 1M NaHCO3 solution (2 x 25 mL) and brine (25 mL). The organic layer is dried over MgSO4 and concentrated. The product is purified by column chromatography (silica gel, hexane/ethyl acetate) to yield Benzyl 2,2-dimethyl-3-oxopropanoate (9.9 g, 90% overall yield).

Green Metrics Analysis (Route B):

MetricCalculationResultInterpretation
Atom Economy (MW of Product) / (MW of Meldrum's Acid + MW of Isobutyryl Chloride + MW of Benzyl Alcohol)(220.26) / (144.12 + 106.55 + 108.14) * 10061.4%
RME (Mass of Product) / (Mass of Meldrum's Acid + Mass of Isobutyryl Chloride + Mass of Benzyl Alcohol)(9.9 g) / (7.2 g + 5.9 g + 5.4 g) * 10053.5%
E-Factor (Total Mass In - Mass of Product) / Mass of Product(169.3 g - 9.9 g) / 9.9 g16.1
PMI Total Mass In / Mass of Product169.3 g / 9.9 g17.1

Expert Analysis: The Meldrum's acid route presents a compelling green alternative. While its theoretical Atom Economy is lower due to the expulsion of acetone and carbon dioxide from the Meldrum's acid moiety, its real-world performance is superior. The Reaction Mass Efficiency is higher, reflecting the near-stoichiometric use of reactants and a high overall yield. Most notably, the E-Factor and PMI are significantly reduced compared to the Claisen route. This is primarily due to more efficient solvent use and a simpler workup procedure. The avoidance of hazardous reagents like sodium hydride also enhances the safety profile of this synthesis.

Head-to-Head Comparison and Recommendation

MetricRoute A: Claisen CondensationRoute B: Meldrum's AcidAdvantage
Atom Economy 87.3%61.4%Route A
Reaction Mass Efficiency 43.5%53.5%Route B
E-Factor 23.916.1Route B
Process Mass Intensity 24.917.1Route B
Reagent Safety Poor (NaH)GoodRoute B
Overall Yield 70%90%Route B

Based on a quantitative analysis of green chemistry metrics, the Meldrum's acid route (Route B) is demonstrably superior to the traditional Claisen condensation (Route A) for the synthesis of Benzyl 2,2-dimethyl-3-oxopropanoate. Despite a lower theoretical Atom Economy, its higher yield, more efficient use of mass, and significantly lower waste generation (as shown by the E-Factor and PMI) make it the preferred method from a sustainability standpoint.

Further improvements could be explored, such as solvent recycling or the use of biocatalytic methods. For instance, lipase-catalyzed transesterification of a simpler β-keto ester could offer an even greener pathway, potentially operating under solvent-free conditions with a biodegradable catalyst.[15][16] As the chemical industry continues to prioritize sustainability, the application of these metrics will be essential in guiding the development of the next generation of synthetic processes.

References

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. [Link]

  • Tobiszewski, M., & Namieśnik, J. (2017). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 22(7), 1094. [Link]

  • Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.
  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of .beta.-keto esters. The Journal of Organic Chemistry, 43(10), 2087–2088. [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]

  • Chemistry LibreTexts. (2025, March 17). 23.8: Mixed Claisen Condensations. [Link]

  • Sheldon, R. A. (2017). Metrics of Green Chemistry and Sustainability: Past, Present, and Future. ACS Sustainable Chemistry & Engineering, 5(11), 9479–9488. [Link]

  • Yale University. (n.d.). METRICS - Green Chemistry Toolkit. [Link]

  • Royal Society of Chemistry. (2015). Synthesis of β-ketoesters from renewable resources and Meldrum's acid. RSC Advances, 5(103), 84777-84782. [Link]

  • YouTube. (2022, October 28). How to Calculate E-factor (Green Chem). [Link]

  • Wikipedia. (n.d.). Green chemistry metrics. [Link]

  • Curzons, A. D., Constable, D. J. C., Mortimer, D. N., & Cunningham, V. L. (2001). Metrics to 'green' chemistry—which are the best? Green Chemistry, 3(1), 1–6. [Link]

  • Organic Syntheses. (n.d.). Meldrum's acid. [Link]

  • ResearchGate. (2024, October 10). (PDF) Metrics of Green Chemistry and Sustainability. [Link]

  • Oikawa, Y., & Yonemitsu, O. (n.d.). Meldrum's acid in organic synthesis. Organic Syntheses Procedure. [Link]

  • Royal Society of Chemistry. (2021, July 2). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(38), 23555-23573. [Link]

Sources

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